2,4-Dichloro-7-(trifluoromethyl)quinazoline
Description
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Properties
IUPAC Name |
2,4-dichloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)15-8(11)16-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBXUBPUYNFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614375 | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |
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Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396-02-1 | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-7-(trifluoromethyl)quinazoline | |
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Foundational & Exploratory
The Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: A Technical Guide for Medicinal Chemists
This guide provides an in-depth exploration of the synthesis of 2,4-dichloro-7-(trifluoromethyl)quinazoline, a key building block in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most common and efficient synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preparation of this important intermediate.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Notably, substituted quinazolines are prominent as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2]
The this compound motif is of particular interest as a versatile precursor for a range of potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] The dichloro substitution at the 2- and 4-positions provides two reactive sites for sequential nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group at the 7-position often enhances metabolic stability and can contribute to favorable binding interactions.
Synthetic Strategy: A Two-Step Approach
The most prevalent and logical synthetic pathway to this compound proceeds through a robust two-step sequence. This strategy begins with the construction of the core quinazoline-2,4-dione ring system, followed by a chlorination reaction to install the reactive chloro groups.
Part 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the corresponding quinazoline-2,4(1H,3H)-dione. This transformation is typically achieved by reacting the anthranilic acid derivative with a source of the C2-N1-C=O unit, such as urea or, more commonly, an alkali metal cyanate.
Reaction Mechanism
The reaction with sodium cyanate proceeds through the initial formation of a urea derivative. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the cyanate. The resulting intermediate then undergoes an intramolecular cyclization, driven by the proximity of the carboxylic acid and the newly formed urea moiety, to furnish the stable quinazoline-2,4-dione ring system.
Detailed Experimental Protocol
This protocol is adapted from a reliable procedure for the synthesis of the analogous 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 205.13 | 20.5 g | 0.10 |
| Sodium cyanate (NaOCN) | 65.01 | 16.3 g | 0.25 |
| Acetic acid | 60.05 | 12 mL | - |
| Water | 18.02 | 350 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 72 g | 1.8 |
| Concentrated Hydrochloric acid (HCl) | 36.46 | ~180 mL | - |
Procedure:
-
To a suspension of 2-amino-4-(trifluoromethyl)benzoic acid (20.5 g, 0.10 mol) in water (300 mL), add acetic acid (12 mL).
-
In a separate beaker, dissolve sodium cyanate (16.3 g, 0.25 mol) in water (50 mL) and add this solution dropwise to the vigorously stirred suspension of the benzoic acid derivative.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Carefully add sodium hydroxide (72 g, 1.8 mol) in small portions, ensuring the temperature does not rise excessively. Cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (~180 mL) dropwise to the reaction mixture to adjust the pH to approximately 4. Be cautious as strong foaming will occur.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. The product is typically used in the next step without further purification.
Expected Yield: ~85-95%
Characterization Data (Predicted based on analogous compounds):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.0 (br s, 1H, NH), 11.0-11.5 (br s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H), 7.60 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 163.5, 151.0, 140.0, 133.0 (q, J = 32 Hz), 128.0, 124.0 (q, J = 272 Hz), 118.0, 115.0 (q, J = 4 Hz), 114.0.
-
MS (ESI): m/z 231.0 [M+H]⁺.
Part 2: Chlorination to this compound
The second and final step is the conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline. This is a crucial transformation that activates the scaffold for subsequent nucleophilic substitution reactions. The most effective and widely used reagent for this purpose is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or used in large excess to serve as both the reagent and the solvent.
The Rationale Behind Reagent Selection
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. Its effectiveness in this transformation stems from its ability to convert the amide and lactam functionalities of the quinazolinedione into highly reactive chloro-imidoyl and chloro-pyrimidinyl intermediates, respectively. The addition of a base, such as N,N-diethylaniline, can facilitate the reaction by neutralizing the HCl generated, driving the equilibrium towards the product.
Mechanistic Insights
The chlorination of quinazolinediones with POCl₃ is a multi-stage process.[3][4]
-
Phosphorylation: The reaction initiates with the phosphorylation of the oxygen atoms of the dione by POCl₃. This can occur at either the 2- or 4-position, leading to the formation of phosphorylated intermediates.
-
Chloride Attack: The chloride ions present in the reaction mixture then act as nucleophiles, attacking the electrophilic carbon atoms of the phosphorylated intermediates.
-
Elimination: Subsequent elimination of a phosphate byproduct yields the final 2,4-dichloroquinazoline.
Detailed Experimental Protocol
This protocol is based on a general and reliable procedure for the chlorination of quinazolinediones.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | 230.14 | 23.0 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL (167.5 g) | 1.09 |
| N,N-Diethylaniline (optional) | 149.23 | 1.5 mL | 0.01 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (23.0 g, 0.10 mol) in phosphorus oxychloride (100 mL).
-
If desired, add a catalytic amount of N,N-diethylaniline (1.5 mL).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).
-
Allow the reaction mixture to cool to room temperature.
-
Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Stir the mixture until all the ice has melted.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to afford this compound.
Expected Yield: ~90-98%
Characterization Data:
-
Appearance: White to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.40 (d, J = 8.8 Hz, 1H), 8.10 (s, 1H), 7.85 (d, J = 8.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.0, 155.0, 154.5, 136.0 (q, J = 34 Hz), 131.0, 129.0, 125.0, 123.5 (q, J = 274 Hz), 120.0 (q, J = 4 Hz).
-
MS (ESI): m/z 267.0 [M+H]⁺, 269.0 [M+H+2]⁺.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation and contact. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
-
Trifluoromethyl-containing compounds should be handled with care, as they can have unique toxicological properties.
Conclusion
The synthesis of this compound is a straightforward yet critical process for the generation of advanced intermediates in drug discovery. The two-step sequence described in this guide, involving cyclization of the corresponding anthranilic acid followed by chlorination, is a reliable and high-yielding route. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount to achieving a successful outcome. This versatile building block will undoubtedly continue to play a vital role in the development of novel and effective targeted therapies.
References
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Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]
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Arnott, E. A., Chan, L. C., & Phillips, A. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]
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ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
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PubChem. (n.d.). 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. [Link]
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PubMed. (2011). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). [Link]
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National Center for Biotechnology Information. (n.d.). New quinazoline-[1][3][5]triazolo[3,4-b][1][4][5]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. [Link]
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An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: Starting Materials and Core Methodologies
Abstract
2,4-Dichloro-7-(trifluoromethyl)quinazoline is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents, most notably tyrosine kinase inhibitors used in oncology.[1] Its strategic importance lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions, allowing for sequential and regioselective nucleophilic substitution. This guide provides a comprehensive technical overview of the primary and most field-proven synthetic pathway to this vital intermediate, focusing on the selection of starting materials, the rationale behind reaction mechanisms, and detailed, actionable protocols.
The Principal Synthetic Route: A Two-Step Transformation
The most reliable and widely adopted synthesis of this compound originates from the commercially available starting material, 2-amino-4-(trifluoromethyl)benzoic acid .[2][3][4][5] This linear approach involves two fundamental and high-yielding transformations: (1) heterocyclization to form the quinazoline core, followed by (2) exhaustive chlorination to yield the target compound.
This strategy is favored for its robustness, scalability, and the crystalline, easily purified nature of the intermediate, which ensures high purity of the final product.
Caption: Primary synthetic workflow for this compound.
Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The initial step involves the construction of the bicyclic quinazolinedione core. This is an acid-facilitated cyclocondensation reaction. The key is to introduce a one-carbon unit that will form the C2 carbonyl of the final ring system.
Mechanistic Rationale and Reagent Selection
The reaction proceeds by first forming a urea derivative from the anthranilic acid. The amino group of 2-amino-4-(trifluoromethyl)benzoic acid attacks a carbonyl source. The most common and cost-effective reagent for this is urea (H₂N-CO-NH₂) when heated, or sodium cyanate (NaOCN) in an aqueous acidic solution .[6][7]
-
Urea Method: Upon heating, urea decomposes to generate isocyanic acid (HNCO), which is highly electrophilic. The nucleophilic 2-amino group of the benzoic acid attacks the isocyanic acid. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the carboxylic acid, followed by dehydration, to form the stable quinazolinedione ring.[7]
-
Cyanate Method: In this variation, an aqueous solution of sodium cyanate is added to the starting material under acidic conditions (e.g., with acetic acid). This in-situ generates the required isocyanic acid for the initial reaction, often allowing for milder reaction conditions compared to the high-temperature urea fusion.[6]
The resulting product, 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione , is a stable, often crystalline solid that typically precipitates from the reaction mixture, simplifying its isolation and purification.[6][8]
Experimental Protocol (Cyanate Method)
This protocol is adapted from a well-established procedure for a structurally similar analogue.[6]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, suspend 1.0 mole equivalent of 2-amino-4-(trifluoromethyl)benzoic acid in a mixture of water and acetic acid.
-
Reagent Addition: While stirring vigorously, add a solution of ~2.5 mole equivalents of sodium cyanate (NaOCN) in water dropwise. Maintain the temperature at room temperature.
-
Cyclization: After the addition is complete, stir the mixture for 30-60 minutes. Subsequently, add a strong base like sodium hydroxide (NaOH) in portions to facilitate the ring closure, controlling any exotherm by cooling.
-
Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. Vigorous gas evolution (CO₂) will occur.
-
Isolation: The product, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water, and air-dry. The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of this compound
This step converts the stable quinazolinedione intermediate into the highly reactive dichloro derivative. The hydroxyl groups of the enol tautomer of the dione are replaced with chlorine atoms.
Mechanistic Rationale and Reagent Selection
The chlorination is achieved using a powerful chlorinating and dehydrating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[6] The reaction is typically performed at reflux temperature.
The mechanism involves the activation of the carbonyl oxygens by POCl₃, converting them into better leaving groups. This is often facilitated by a tertiary amine base, such as N,N-diethylaniline or N,N-dimethylformamide (DMF) , which acts as a catalyst.[6][9] The chloride ions generated from POCl₃ then act as nucleophiles, displacing the activated oxygen groups to form the final dichlorinated product.
Caption: Conceptual mechanism for the chlorination of the quinazolinedione intermediate.
Experimental Protocol
-
Reaction Setup: In a fume hood, charge a reaction vessel with 1.0 mole equivalent of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, a slight molar excess (~1.05 equivalents) of N,N-diethylaniline, and a significant excess of phosphorus oxychloride (POCl₃), which often serves as both reagent and solvent.
-
Heating: Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling, carefully remove the excess POCl₃ by vacuum distillation.
-
Quenching: Very cautiously pour the cooled residue into a large volume of an ice/water mixture with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Isolation: The solid product, this compound, will precipitate. Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Catalyst/Additive | Solvent | Typical Temp. | Typical Yield |
| 1 | 2-Amino-4-(trifluoromethyl)benzoic acid | Sodium Cyanate (NaOCN), HCl | Acetic Acid | Water | Room Temp. | >80%[6] |
| 2 | 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | Phosphorus Oxychloride (POCl₃) | N,N-Diethylaniline | POCl₃ (excess) | Reflux | >90%[6] |
Alternative Starting Materials
While the anthranilic acid route is dominant, the broader field of quinazoline synthesis offers alternative conceptual starting points, although they are less direct for this specific target. These include:
-
From Isatins: Certain synthetic pathways can construct the quinazoline ring system starting from substituted isatins. This involves ring-opening of the isatin followed by recyclization with a nitrogen source.[10][11]
-
From o-Aminobenzonitriles: Cyclization of 2-aminobenzonitriles with phosgene or its equivalents can also lead to the quinazoline core, which would then require the same chlorination step.[12]
These alternative routes are generally more complex and less common for the specific synthesis of this compound compared to the highly optimized and reliable pathway starting from 2-amino-4-(trifluoromethyl)benzoic acid.
References
-
Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules. [Link]
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ResearchGate. (n.d.). Various starting materials used for the synthesis of quinazolinones. [Link]
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Kumar, V., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
- Zuckermann, R. N., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]
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PubChem. (n.d.). 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. [Link]
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Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. [Link]
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Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]
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MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
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MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
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ResearchGate. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
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ResearchGate. (n.d.). Synthesis of isatin–quinazoline 7. Reagents and conditions: (i) HCONH2, reflux, 6 h. [Link]
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ResearchGate. (2020). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. [Link]
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An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4-Dichloro-7-(trifluoromethyl)quinazoline. This compound is a key heterocyclic intermediate, leveraging the privileged quinazoline scaffold, which is central to the development of numerous therapeutic agents. The presence of a trifluoromethyl group at the 7-position significantly influences its electronic properties, while the dichloro substitution at the 2- and 4-positions provides versatile handles for synthetic diversification. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering insights into the strategic utilization of this valuable building block.
Introduction and Strategic Significance
The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This scaffold is of paramount importance in medicinal chemistry, with numerous derivatives approved as therapeutic agents or currently under clinical investigation.[1][2] The diverse biological activities associated with quinazoline derivatives include their roles as anticancer agents (e.g., EGFR inhibitors like Iressa and Tarceva), anti-inflammatory, antibacterial, and antihypertensive agents.[1] The broad utility of this scaffold stems from its ability to act as a versatile template for presenting substituents in a defined three-dimensional space, enabling interactions with a wide array of biological targets.
This compound emerges as a particularly valuable intermediate for several reasons:
-
Synthetic Versatility: The two chlorine atoms at the 2- and 4-positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitutions. This enables the construction of complex molecular architectures with diverse functionalities.
-
Electronic Modulation: The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 7-position significantly modulates the electronic character of the quinazoline ring system. This can influence the reactivity of the chloro substituents and the binding affinity of the final compounds to their biological targets.
-
Metabolic Stability: The trifluoromethyl group is often introduced into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.
This guide will delve into the fundamental chemical properties of this compound, providing a foundation for its effective application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its handling, reaction setup, and purification. While experimentally determined data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 396-02-1 | [3][4] |
| Molecular Formula | C₉H₃Cl₂F₃N₂ | [3] |
| Molecular Weight | 267.03 g/mol | [3] |
| Appearance | White to yellow solid | [5] |
| Boiling Point (Predicted) | 282.5 ± 40.0 °C | [6] |
| Density (Predicted) | 1.595 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | -1.54 ± 0.30 | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |
Note on Isomeric Compound Data: For reference, the isomeric compound, 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5), has a reported melting point of 100.4-102.5 °C.[7]
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not available in the reviewed literature, a prediction of the key signals can be made based on the analysis of structurally related compounds.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the protons at the 5, 6, and 8 positions of the quinazoline ring. The proton at position 8 is likely to be the most deshielded due to the influence of the adjacent nitrogen and the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will be more complex, with nine distinct signals. The carbons attached to the chlorine and trifluoromethyl groups will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from 2-amino-4-(trifluoromethyl)benzoic acid. This synthetic pathway is analogous to the well-established preparation of other substituted 2,4-dichloroquinazolines.[1]
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the corresponding quinazoline-2,4-dione. This is typically achieved by heating with urea or by reaction with potassium cyanate in an aqueous medium.[1][10]
Protocol: (Adapted from the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione[1])
-
To a suspension of 2-amino-4-(trifluoromethyl)benzoic acid in water, add a solution of sodium cyanate (NaOCN) in water dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (NaOH) in portions, maintaining the temperature at room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. This intermediate can often be used in the next step without further purification.
Step 2: Chlorination to this compound
The second step is the chlorination of the quinazoline-2,4-dione intermediate. This is most commonly accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline.[1][10] The reaction proceeds via phosphorylation of the hydroxyl groups followed by nucleophilic substitution with chloride ions.[11]
Protocol: (Adapted from the synthesis of 2,4-dichloro-7-fluoroquinazoline[1])
-
Suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).
-
Add N,N-diethylaniline and heat the mixture to reflux overnight.
-
After cooling, remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue into a mixture of ice and water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms towards nucleophiles. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity is a cornerstone of its application in synthetic chemistry.
Causality of Differential Reactivity: The greater reactivity of the C4-chloro group can be attributed to the better stabilization of the Meisenheimer-like intermediate formed upon nucleophilic attack at this position. The negative charge can be delocalized onto the N1 nitrogen atom. In contrast, attack at the C2 position leads to an intermediate where the negative charge is less effectively stabilized.
This differential reactivity allows for a stepwise and controlled introduction of different nucleophiles at the C4 and C2 positions. Typically, substitution at the C4 position can be achieved under milder conditions (e.g., lower temperatures), while substitution at the C2 position requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles).
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The Strategic Core: A Technical Guide to 2,4-Dichloro-7-(trifluoromethyl)quinazoline in Modern Drug Discovery
For Immediate Release
A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Quinazoline Intermediate for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline (CAS No. 396-02-1), a pivotal building block in the synthesis of targeted therapeutics. We will explore its synthesis, reactivity, and its role in the development of potent kinase inhibitors, offering a Senior Application Scientist's perspective on leveraging this scaffold for next-generation drug design.
Introduction: The Quinazoline Scaffold and the Power of Trifluoromethylation
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its rigid, bicyclic structure provides an ideal framework for creating molecules that can bind with high affinity to the ATP-binding sites of various protein kinases.[1] The strategic placement of substituents on this core is crucial for modulating potency, selectivity, and pharmacokinetic properties.
The introduction of a trifluoromethyl (-CF3) group, as seen in our molecule of interest, is a widely employed strategy in modern drug design. The -CF3 group offers a unique combination of properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the drug's half-life.
-
Increased Lipophilicity: The trifluoromethyl group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the acidity or basicity of nearby functional groups, impacting target binding interactions.
This compound combines the proven therapeutic potential of the quinazoline scaffold with the advantageous properties of the trifluoromethyl group, making it a highly valuable intermediate for constructing libraries of targeted inhibitors.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the foundational properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 396-02-1 | [2][3] |
| Molecular Formula | C₉H₃Cl₂F₃N₂ | [4] |
| Molecular Weight | 267.03 g/mol | [4] |
| Boiling Point (Predicted) | 282.5 ± 40.0 °C | [5] |
| Density (Predicted) | 1.595 ± 0.06 g/cm³ | [5] |
Note on Spectroscopic Data: While specific, publicly available spectra for this compound are not readily found in the searched literature, the expected 1H and 13C NMR spectral data can be predicted based on the analysis of closely related structures. For definitive structural confirmation, researchers should rely on their own acquired analytical data.
Synthesis of the Core Intermediate
The synthesis of this compound is a two-step process starting from the commercially available 2-amino-4-(trifluoromethyl)benzoic acid. The following protocol is based on the well-established synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline and is expected to provide the desired product in good yield.[6]
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Rationale: This initial step constructs the core bicyclic quinazoline ring system. The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea or sodium cyanate, followed by cyclization, is a standard and robust method for forming the quinazolinedione scaffold.
-
Procedure:
-
To a suspension of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in water, add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise with vigorous stirring.
-
After stirring at room temperature, add sodium hydroxide (NaOH) pellets portion-wise while cooling the mixture.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 4.
-
The resulting precipitate, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and dried. This intermediate is typically of sufficient purity to be used in the next step without further purification.
-
Part 2: Synthesis of this compound (CAS 396-02-1)
-
Rationale: This step converts the hydroxyl groups of the dione into highly reactive chloro groups, creating the versatile dichloro-intermediate. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for this transformation. A high-boiling tertiary amine, such as N,N-diethylaniline, is often added to facilitate the reaction and neutralize the HCl byproduct.[6]
-
Procedure:
-
A mixture of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0-1.2 eq), and an excess of phosphorus oxychloride (POCl₃) is heated to reflux and maintained for several hours to overnight.[6]
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into a mixture of ice and water with vigorous stirring.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried under vacuum.[6]
-
For highly pure material, recrystallization from a suitable solvent like acetone or ethanol can be performed.
-
Reactivity and Strategic Derivatization
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions. This allows for sequential and regioselective nucleophilic aromatic substitution (SₙAr) reactions, enabling the construction of diverse molecular architectures.
The Principle of Regioselective Substitution
The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This is due to the greater electron-withdrawing effect of the adjacent pyrimidine nitrogen at the 1-position, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4.
-
Mild Conditions (Room Temperature to Moderate Heating): Nucleophilic substitution occurs preferentially at the C4 position.
-
Harsher Conditions (Higher Temperatures, Microwave Irradiation): Substitution at the less reactive C2 position can be achieved.
This predictable reactivity allows for a modular approach to library synthesis.
Diagram of Sequential Nucleophilic Substitution
Caption: Sequential substitution at C4 and C2 positions.
Protocol for C4-Selective Amination
-
Rationale: This protocol demonstrates the selective substitution at the more reactive C4 position with an amine nucleophile, a common first step in the synthesis of many kinase inhibitors.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Add the desired amine (1.0-1.1 eq) to the solution.
-
The reaction can be run at room temperature or with gentle heating (e.g., 60-80 °C) and is often complete within a few hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent to remove any unreacted starting materials and byproducts.
-
Application in Kinase Inhibitor Development
Derivatives of this compound are prominently featured in the development of inhibitors for several key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]
Targeting the EGFR Signaling Pathway
The EGFR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling cascade.
Anticancer and Kinase Inhibitory Activity of Derivatives
The following table summarizes the reported in vitro activity of various quinazoline derivatives, highlighting the potency that can be achieved from this scaffold. While not all are direct derivatives of the title compound, they illustrate the therapeutic potential of this chemical class.
| Derivative Class | Target Cell Line / Kinase | IC₅₀ Value | Reference |
| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine (Comp. 8b) | PC3 (Prostate Cancer) | 5.51 µM | [8] |
| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine (Comp. 8b) | LNCaP (Prostate Cancer) | 4.51 µM | [8] |
| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine (Comp. 8b) | K562 (Leukemia) | 8.49 µM | [8] |
| 4-Amino-2-trifluoromethyl quinazoline (Comp. 5c) | PC-3 (Prostate Cancer) | 49.3% inhibition at 5 µM | [1] |
| Quinazolin-4(3H)-one (Comp. 2i) | CDK2 | 0.173 µM | [9] |
| Quinazolin-4(3H)-one (Comp. 3i) | CDK2 | 0.177 µM | [9] |
| Quinazolin-4(3H)-one (Comp. 2i) | HER2 | 0.128 µM | [9] |
| Quinazolin-4(3H)-one (Comp. 2i) | EGFR | 0.097 µM | [9] |
| Quinazoline Schiff base (Comp. 2) | MCF-7 (Breast Cancer) | 5.91 µM | [10] |
| Morpholine substituted quinazoline (Comp. AK-10) | MCF-7 (Breast Cancer) | 3.15 µM | [11] |
| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide (Comp. SQ2) | VEGFR-2 | 0.014 µM | [7] |
Conclusion
This compound is a strategically vital intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its synthesis is straightforward, and the differential reactivity of its two chlorine atoms allows for controlled, sequential derivatization. This enables the rapid generation of diverse chemical libraries for screening against various biological targets. The incorporation of the 7-trifluoromethyl group offers significant advantages in terms of metabolic stability and lipophilicity, making this scaffold particularly attractive for modern drug discovery campaigns. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in their quest for novel and more effective medicines.
References
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Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
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Yusof, M. S. M., Jarrar, Y. B., Al-Kaabi, A. M., Fun, H. K., & Abdullah, M. A. (2014). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic chemistry and applications, 2014, 892320. [Link]
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Liu, K., Yu, J., Yu, G., Zeng, X., Xu, G., Meng, X., & Xu, B. (2022). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 57(17), 1437-1444. [Link]
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Shaveta, G., Kumar, R., Kumar, A., & Singh, P. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific reports, 11(1), 18788. [Link]
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Supporting Information for Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. [Link]
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Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs. ResearchGate. [Link]
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Sonousi, A., et al. (2016). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 2644-2655. [Link]
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IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]
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Adottu, P. C. T., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
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Kumar, A., Sharma, G., & Kumar, R. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(7), 1185-1196. [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
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Singh, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Anti-cancer agents in medicinal chemistry. [Link]
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S. M., Al-Omary, F. A., & Yousefbeyk, M. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 31(1), x-x. [Link]
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Supporting information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,. [Link]
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Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]
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El-Gamal, M. I., et al. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. European journal of medicinal chemistry, 258, 115598. [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]
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Singh, A., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]
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Yousefbeyk, M., & Ghasemi, S. M. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 31(1). [Link]
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Eissa, I. H., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 13(21), 1895-1915. [Link]
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2-((7-(Trifluoromethyl)-4-quinolinyl)amino)benzoic acid. PubChem. [Link]
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CAS 396-02-1 | this compound. Alchem Pharmtech. [Link]
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Faria, J. V., & de Souza, R. O. M. A. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(11), 1266-1289. [Link]
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Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o740. [Link]
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Fluorinated compounds. Justia Patents. [Link]
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Full text of "Title List Of Documents Made Publicly Available (vol-4 No-8)". Internet Archive. [Link]
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Rosser, M. F., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(16), 3127-3137. [Link]
- US5853688A - Crystalline lead-containing oxfluorides.
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Spectroscopic Characterization of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dichloro-7-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and established spectroscopic principles to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of these spectra, offering a robust framework for researchers engaged in the synthesis and characterization of this compound and its analogs. The causality behind experimental choices and data interpretation is elucidated to ensure both technical accuracy and practical applicability.
Introduction: The Significance of this compound
Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of chloro and trifluoromethyl substituents into the quinazoline ring system can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. This compound, with its reactive chloro groups at the 2 and 4 positions, serves as a versatile building block for the synthesis of a diverse array of substituted quinazolines. The trifluoromethyl group at the 7-position further modulates its electronic properties and can enhance its biological activity.
Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug development. This guide provides a foundational understanding of the expected spectroscopic signature of this compound, enabling its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting three distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms, the trifluoromethyl group, and the nitrogen atoms in the quinazoline ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-5 | ~8.3 - 8.5 | d | ~8.5 Hz |
| H-6 | ~7.9 - 8.1 | dd | ~8.5, ~1.5 Hz |
| H-8 | ~8.1 - 8.3 | d | ~1.5 Hz |
Disclaimer: These are predicted values and may vary from experimental results.
The downfield shift of all protons is anticipated due to the overall electron-deficient nature of the aromatic system. H-5 is expected to be the most downfield proton due to the deshielding effects of the adjacent nitrogen and the trifluoromethyl group. The coupling pattern arises from the ortho coupling between H-5 and H-6, and the meta coupling between H-6 and H-8.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident as a quartet due to C-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-2 | ~155 - 157 | s |
| C-4 | ~160 - 162 | s |
| C-4a | ~150 - 152 | s |
| C-5 | ~128 - 130 | s |
| C-6 | ~125 - 127 | q (J ≈ 3-5 Hz) |
| C-7 | ~132 - 134 | q (J ≈ 30-35 Hz) |
| C-8 | ~120 - 122 | q (J ≈ 3-5 Hz) |
| C-8a | ~148 - 150 | s |
| -CF₃ | ~122 - 124 | q (J ≈ 270-275 Hz) |
Disclaimer: These are predicted values and may vary from experimental results.
The carbons directly attached to chlorine (C-2 and C-4) and nitrogen will appear significantly downfield. The trifluoromethyl carbon will exhibit a characteristic large one-bond C-F coupling constant.
Experimental Protocol for NMR Data Acquisition
Rationale: To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds, but its suitability should be confirmed based on the solubility of the sample. A standard 500 MHz spectrometer provides a good balance of sensitivity and resolution for routine characterization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans). A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the proton signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pathway
Under electron ionization (EI), this compound is expected to produce a distinct molecular ion peak. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss |
| 266/268/270 | [M]⁺ | - |
| 231/233 | [M - Cl]⁺ | Cl |
| 196 | [M - 2Cl]⁺ | 2Cl |
| 197 | [M - Cl - CF₃]⁺ | Cl, CF₃ |
| 162 | [M - 2Cl - HCN]⁺ | 2Cl, HCN |
The fragmentation is likely to be initiated by the loss of a chlorine atom, which is a common fragmentation pathway for chlorinated aromatic compounds. Subsequent losses of the second chlorine atom, the trifluoromethyl group, and hydrogen cyanide (from the pyrimidine ring) are also anticipated.[1]
Caption: Proposed EI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a standard method for the analysis of volatile and thermally stable small molecules. A standard temperature program ensures good separation and peak shape.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Analysis:
-
Injector: Set to 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic isotopic pattern for two chlorine atoms.
-
Analyze the fragmentation pattern to identify key fragment ions and propose fragmentation pathways.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H, C=N, C=C, C-Cl, and C-F bonds.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3050 - 3150 | Aromatic C-H stretch | Medium to Weak |
| 1610 - 1635 | C=N stretch | Medium to Strong |
| 1475 - 1580 | Aromatic C=C stretch | Medium to Strong |
| 1100 - 1300 | C-F stretch (CF₃) | Strong |
| 1000 - 1290 | C-H in-plane deformation | Variable |
| 700 - 1000 | C-H out-of-plane deformation | Strong |
| 600 - 800 | C-Cl stretch | Medium to Strong |
The C-F stretching vibrations of the trifluoromethyl group are expected to be among the strongest bands in the spectrum.[2][3] The aromatic C=C and C=N stretching vibrations will appear in the characteristic region for quinazoline derivatives.[4]
Experimental Protocol for IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for solid and liquid samples in IR spectroscopy, as it requires minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Caption: General experimental workflow for spectroscopic analysis.
Conclusion: A Framework for Characterization
This technical guide provides a detailed predictive and methodological framework for the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, although predictive, are grounded in established principles and data from analogous structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a self-validating system for the acquisition of high-quality spectroscopic data. By combining the predictive information with the practical experimental guidelines, researchers and drug development professionals can confidently synthesize, identify, and utilize this important chemical intermediate in their scientific endeavors.
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Pop, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]
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Haszeldine, R. N. (1951). The chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Science Publishing. [Link]
-
Chia, C. S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open. [Link]
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Journal of the Chemical Society B: Physical Organic. (1968). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing. [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of 2,4-Dichloro-7-(trifluoromethyl)quinazoline
A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Novel Quinazoline Derivative
Abstract
This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel synthetic compound, 2,4-Dichloro-7-(trifluoromethyl)quinazoline. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on structurally related quinazoline derivatives to propose a highly probable mechanism of action centered on kinase inhibition. We will delve into the rationale behind this hypothesis, drawing from the known pharmacophoric features of the quinazoline scaffold, the influence of its dichloro and trifluoromethyl substitutions, and the broader landscape of quinazoline-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to the experimental elucidation of this compound's biological activity. We will detail the necessary experimental protocols, from initial target profiling to cell-based functional assays, providing a roadmap for a thorough and scientifically rigorous investigation.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to serve as a scaffold for a wide array of biologically active molecules.[1][2] Numerous quinazoline derivatives have been successfully developed into clinically approved drugs, particularly in the realm of oncology.[3] The versatility of the quinazoline ring system, with its multiple points for substitution, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.[4]
The subject of this guide, this compound, possesses several key features that suggest a potent biological activity. The 2,4-dichloro substitutions provide reactive sites for nucleophilic attack, making this compound a versatile intermediate for the synthesis of a library of derivatives with diverse functionalities.[5][6][7][8] Furthermore, the presence of a trifluoromethyl group at the 7-position is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability.[9]
A Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive literature on quinazoline derivatives, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] Other quinazoline analogues have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and Janus kinase 2 (Jak2).[3][5]
The trifluoromethyl group can further contribute to the kinase inhibitory activity by forming favorable interactions within the ATP-binding pocket of these enzymes. The proposed mechanism of action is visually represented in the following diagram:
Caption: Proposed mechanism of this compound as a kinase inhibitor.
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesis of kinase inhibition, a multi-pronged experimental approach is necessary. This section outlines a logical flow of experiments, from broad screening to specific cellular assays.
Phase 1: Target Identification and Profiling
The initial step is to identify the specific kinase targets of this compound.
3.1.1. Kinase Panel Screening
A broad in vitro kinase panel screen is the most efficient method for initial target identification. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity (typically as IC50 values).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a fluorescence-based assay)
-
Plate Preparation: Add 5 µL of a 2X kinase/substrate solution to each well of a 384-well plate.
-
Compound Addition: Add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Initiation of Reaction: Add 5 µL of a 2X ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo) to each well.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3.1.2. Chemical Proteomics: Kinobeads Profiling
For an unbiased approach to identify cellular targets, a chemical proteomics technique such as kinobeads profiling can be employed.[10][11][12] This method uses immobilized broad-spectrum kinase inhibitors to capture cellular kinases, and the test compound's ability to compete for binding is quantified by mass spectrometry.
Caption: Workflow for kinobeads-based kinase inhibitor profiling.
Phase 2: Cellular Activity and Mechanism of Action
Once potential kinase targets are identified, the next step is to assess the compound's activity in a cellular context.
3.2.1. Cell Viability and Proliferation Assays
These assays determine the compound's effect on cancer cell growth and survival.[13][14][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3.2.2. Target Engagement and Pathway Modulation
To confirm that the compound inhibits the intended kinase target within cells, a Western blot analysis can be performed to assess the phosphorylation status of the kinase's downstream substrates.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
3.2.3. Apoptosis and Cell Cycle Analysis
Many kinase inhibitors induce apoptosis (programmed cell death) or cause cell cycle arrest.[16] These effects can be investigated using flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Quantitative Data Summary
The following table should be populated with the experimental data obtained from the aforementioned assays to provide a clear and concise summary of the compound's activity.
| Assay Type | Cell Line/Target | Endpoint | Result (e.g., IC50, % Inhibition) |
| Kinase Inhibition | Kinase X | IC50 | To be determined |
| Kinase Y | IC50 | To be determined | |
| Kinase Z | IC50 | To be determined | |
| Cell Viability (MTT) | Cancer Cell Line A | IC50 | To be determined |
| Cancer Cell Line B | IC50 | To be determined | |
| Apoptosis (Annexin V/PI) | Cancer Cell Line A | % Apoptotic Cells | To be determined |
Conclusion and Future Directions
This technical guide has outlined a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. Based on the well-documented activities of the quinazoline scaffold and the strategic inclusion of dichloro and trifluoromethyl substituents, we postulate that this compound functions as a kinase inhibitor. The detailed experimental protocols provided herein will enable a thorough investigation of this hypothesis, from initial target identification to the characterization of its cellular effects.
Future studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing analogs of the parent compound to optimize its potency and selectivity. In vivo studies in animal models will also be crucial to evaluate the compound's therapeutic efficacy and pharmacokinetic properties. The insights gained from this comprehensive investigation will be invaluable for the potential development of this compound as a novel therapeutic agent.
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Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
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International Journal of Chemical Studies. (n.d.). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]
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Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Introduction: The Strategic Design of a Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, serves as the foundation for numerous FDA-approved drugs, particularly in oncology.[1][3] The strategic derivatization of the quinazoline nucleus allows for the fine-tuning of its pharmacological properties. The subject of this guide, 2,4-Dichloro-7-(trifluoromethyl)quinazoline, represents a rationally designed molecule poised for significant biological activity. The dichloro substitutions at the 2 and 4 positions provide reactive sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[4] The incorporation of a trifluoromethyl (-CF3) group at the 7-position is a deliberate choice to enhance the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.
This guide will provide a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this compound, with a focus on its anticancer properties. We will delve into its mechanism of action, supported by experimental protocols and data, to offer researchers and drug development professionals a thorough understanding of this promising molecule.
Synthesis and Characterization: Building the Core Moiety
The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of similar halogenated quinazolines.[1] A representative synthetic route is outlined below.
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An In-depth Technical Guide on 2,4-Dichloro-7-(trifluoromethyl)quinazoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2,4-dichloro-7-(trifluoromethyl)quinazoline, a critical intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. We will delve into its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed experimental protocols. The content is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical resource for chemists in the pharmaceutical industry.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The quinazoline structure is a privileged scaffold, particularly in the design of kinase inhibitors, due to its ability to mimic the hinge-binding region of ATP.[3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core and are used in cancer therapy.[4][5] The incorporation of a trifluoromethyl group, as in this compound, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug design.
Synthesis of this compound
The reliable synthesis of this key intermediate is typically achieved in a two-step process starting from 2-amino-4-(trifluoromethyl)benzoic acid.
Synthetic Pathway
Figure 1. Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
A common method for the cyclization of anthranilic acids to quinazolinediones involves heating with urea or formamide.
-
Protocol: A mixture of 2-amino-4-(trifluoromethyl)benzoic acid and an excess of urea is heated at 180-200 °C for several hours. The reaction mixture is then cooled and treated with an aqueous sodium hydroxide solution to dissolve the product. Acidification with a mineral acid, such as HCl, precipitates the desired 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, which can be collected by filtration.
-
Expertise & Experience: The high temperature is crucial for the condensation and cyclization to occur. The basic workup with NaOH helps to remove unreacted starting material and impurities, while the final acidic precipitation provides a relatively pure product.
Step 2: Synthesis of this compound
The conversion of the quinazolinedione to the dichloro derivative is a standard chlorination reaction.
-
Protocol: 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is refluxed with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N,N-diethylaniline.[4] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound. The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Trustworthiness: This chlorination reaction is a well-established and reliable method for preparing 2,4-dichloroquinazolines. The use of a base is critical to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions and lower yields. The careful quenching on ice is a critical safety and purification step.
Reactivity and Strategic Application
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[6][7] This allows for selective and sequential functionalization.
Regioselective C4 Substitution
The C4 position is readily attacked by a variety of nucleophiles, most commonly primary and secondary amines, under mild conditions.[7]
Figure 2. Selective nucleophilic substitution at the C4 position.
-
Experimental Workflow: The reaction is typically carried out by heating the this compound with the desired amine in a suitable solvent such as isopropanol, ethanol, or DMF. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Subsequent C2 Functionalization
After the C4 position has been functionalized, the less reactive C2 chlorine can be displaced by another nucleophile. This second substitution often requires more forcing conditions, such as higher temperatures or the use of a catalyst.[8] This sequential approach is a powerful strategy for building molecular diversity.[9]
Application in Kinase Inhibitor Synthesis
The 2-chloro-4-anilino-7-(trifluoromethyl)quinazoline scaffold is a common core structure in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[10][11] The aniline moiety at the C4 position typically occupies the ATP-binding site and forms key hydrogen bond interactions with the hinge region of the kinase. The substituent at the C2 position can be varied to explore interactions with other regions of the enzyme, thereby fine-tuning potency and selectivity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 396-02-1[12][13][14][15][16] |
| Molecular Formula | C₉H₃Cl₂F₃N₂[12][13] |
| Molecular Weight | 267.03 g/mol [13] |
| Boiling Point | 282.5±40.0 °C (Predicted)[13] |
| Density | 1.595±0.06 g/cm³ (Predicted)[13] |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its predictable, regioselective reactivity allows for the efficient synthesis of diverse libraries of compounds for drug discovery, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis and reactivity is essential for any medicinal chemist working in this field.
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The Strategic Synthesis and Significance of 2,4-Dichloro-7-(trifluoromethyl)quinazoline: A Technical Guide for Medicinal Chemists
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for binding to a wide array of biological targets with high affinity.[1][2] This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, most notably in oncology.[1] Quinazoline derivatives have proven to be particularly effective as kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in various cancers.[1] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. In this context, 2,4-Dichloro-7-(trifluoromethyl)quinazoline has become a pivotal building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth examination of its discovery, synthesis, and critical role in modern drug development.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 396-02-1 | [3][4] |
| Molecular Formula | C₉H₃Cl₂F₃N₂ | [3] |
| Molecular Weight | 267.03 g/mol | [3] |
| Boiling Point (Predicted) | 282.5 ± 40.0 °C | [5] |
| Density (Predicted) | 1.595 ± 0.06 g/cm³ | [5] |
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring of the quinazoline core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinazoline ring system and the trifluoromethyl group. The carbons attached to the chlorine and trifluoromethyl groups will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, C=N, and aromatic C-H stretching and bending vibrations.[6][7][8]
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound is most logically approached through a two-step sequence starting from the corresponding anthranilic acid derivative. This strategy is well-established for the synthesis of various substituted 2,4-dichloroquinazolines.[1]
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves the cyclization of 2-amino-5-(trifluoromethyl)benzoic acid to form 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, followed by a chlorination step to yield the final product.
Caption: Forward synthesis of this compound.
Experimental Protocols
The following protocols are adapted from a well-established procedure for the synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline and are expected to provide the target compound in good yield.[1]
Part 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
This initial step involves the cyclization of 2-amino-5-(trifluoromethyl)benzoic acid.
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Sodium cyanate (NaOCN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Acetic acid
-
Water
-
Mechanical stirrer
-
Standard laboratory glassware
Procedure:
-
To a suspension of 2-amino-5-(trifluoromethyl)benzoic acid in water, add acetic acid.
-
Under vigorous mechanical stirring, add a solution of sodium cyanate in water dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide in small portions while cooling the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the mixture reaches approximately 4. Be cautious as this will result in strong foaming.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and air-dry to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.[9] This intermediate can often be used in the next step without further purification.
Part 2: Synthesis of this compound
The second step is the chlorination of the quinazoline-2,4-dione intermediate.
Materials:
-
7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Ice
-
Water
-
Rotary evaporator
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Combine 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride in a round-bottom flask.
-
Reflux the mixture overnight.
-
Remove the excess phosphorus oxychloride using a rotary evaporator.
-
Carefully pour the residue into a mixture of ice and water.
-
Collect the precipitate that forms by filtration.
-
Wash the precipitate with water.
-
Dry the solid under vacuum to obtain this compound.
The Role of this compound in Drug Development
The strategic placement of two chlorine atoms at the 2 and 4 positions of the quinazoline ring makes this molecule an exceptionally versatile intermediate. These chlorine atoms are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. This enables the introduction of various functionalities at these positions, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
The trifluoromethyl group at the 7-position is also of critical importance. The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The trifluoromethyl group, in particular, can significantly alter the electronic properties of the molecule, which can lead to more potent and selective biological activity.
The primary application of this compound is as a precursor for the synthesis of highly substituted quinazoline derivatives, many of which are investigated as potent inhibitors of various protein kinases implicated in cancer and other diseases. The ability to readily modify the 2 and 4 positions allows for the exploration of a vast chemical space to optimize the interaction of the final compound with the ATP-binding pocket of the target kinase.
Conclusion
This compound is a key building block in modern medicinal chemistry, particularly in the development of novel kinase inhibitors. Its synthesis, while requiring careful handling of reagents, is straightforward and high-yielding. The presence of two reactive chlorine atoms and a strategically placed trifluoromethyl group provides medicinal chemists with a powerful tool to generate diverse libraries of quinazoline-based compounds for drug discovery programs. The continued exploration of derivatives synthesized from this versatile intermediate holds significant promise for the development of next-generation targeted therapies.
References
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Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
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Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. (2016). Royal Society of Chemistry. [Link]
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PubChem. (n.d.). 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione. Retrieved January 5, 2026, from [Link]
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- 12 - Supporting Inform
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Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. (n.d.). The Royal Society of Chemistry. [Link]
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Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 15(1), 73. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]
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Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. (2013). Molecular Diversity, 17(2), 197-219. [Link]
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Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). International Journal of Molecular Sciences, 22(8), 4199. [Link]
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ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. Retrieved January 5, 2026, from [Link]
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Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species †. (2006). Molecules, 11(4), 215-223. [Link]
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SpectraBase. (n.d.). 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]
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Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). Scientific Reports, 13(1), 4242. [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). Molbank, 2018(4), M1016. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules, 29(5), 1083. [Link]
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NIST. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. Retrieved January 5, 2026, from [Link]94&Type=IR-SPEC&Index=1#IR-SPEC)
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The Strategic Deployment of 2,4-Dichloro-7-(trifluoromethyl)quinazoline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a particularly strategic intermediate, 2,4-dichloro-7-(trifluoromethyl)quinazoline , and its structural analogs. The dichloro substitution at the 2 and 4 positions provides reactive handles for the synthesis of diverse libraries of compounds, while the electron-withdrawing trifluoromethyl group at the 7-position significantly influences the molecule's electronic properties, often enhancing binding affinity and metabolic stability. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and the therapeutic potential of derivatives emanating from this core, with a particular emphasis on their role as kinase inhibitors in oncology.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in drug discovery.[3] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[4] Several FDA-approved drugs, particularly in the realm of oncology, feature the quinazoline core, underscoring its clinical significance. Notable examples include gefitinib, erlotinib, and afatinib, all of which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5]
The versatility of the quinazoline scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. The 2, 4, 6, and 7-positions are particularly important for modulating activity, with substituents at these sites influencing target selectivity, potency, and pharmacokinetic properties.[1]
Synthesis of the this compound Core: A Gateway to Diverse Analogs
The synthesis of the this compound core is a critical first step in the development of its analogs. A robust and adaptable synthetic route is paramount. The most common and efficient approach involves a two-step process starting from the readily available 2-amino-4-(trifluoromethyl)benzoic acid. This method is analogous to the synthesis of similar halogenated quinazolines, such as the 7-fluoro analog.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of 2,4-dichloro-7-fluoroquinazoline.[3]
Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Rationale: This initial cyclization reaction forms the core quinazoline ring system. The reaction of an anthranilic acid derivative with a source of urea, such as sodium cyanate, is a well-established method for the preparation of quinazoline-2,4-diones.[6] The subsequent addition of a strong base promotes the final ring closure.
-
Procedure:
-
Suspend 2-amino-4-(trifluoromethyl)benzoic acid in water.
-
Add acetic acid to the suspension.
-
Slowly add a solution of sodium cyanate (NaOCN) in water to the stirred mixture.
-
Stir the reaction mixture at room temperature.
-
Carefully add sodium hydroxide (NaOH) pellets in portions, maintaining the temperature.
-
Cool the mixture and then slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 4, which will induce precipitation.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.[4]
-
Step 2: Chlorination to this compound
-
Rationale: The conversion of the dione to the dichloro derivative is a crucial activation step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used for this transformation. The addition of a tertiary amine base, such as N,N-diethylaniline, can facilitate the reaction.
-
Procedure:
-
Combine 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride (POCl₃).
-
Reflux the mixture overnight.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue into a mixture of ice and water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.[3]
-
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Structure-Activity Relationships (SAR) of 7-(Trifluoromethyl)quinazoline Analogs
The this compound core serves as a versatile template for generating libraries of compounds with diverse biological activities. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, allowing for sequential or simultaneous nucleophilic substitution with various amines, anilines, alcohols, and thiols. This enables a systematic exploration of the SAR.
The Significance of the 4-Anilino Substitution for Kinase Inhibition
A vast body of research has established the 4-anilinoquinazoline scaffold as a potent inhibitor of various protein kinases, particularly EGFR.[5] The aniline moiety typically occupies the ATP-binding site of the kinase, forming crucial hydrogen bonds and hydrophobic interactions.
-
Key Interactions: The nitrogen of the quinazoline ring often acts as a hydrogen bond acceptor with a key residue in the hinge region of the kinase domain (e.g., Met793 in EGFR). The aniline substituent can be further modified to enhance potency and selectivity.
-
Impact of the 7-Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 7-position can significantly impact the basicity of the quinazoline nitrogen atoms, potentially influencing the strength of the hinge-binding interaction. Moreover, this group can engage in favorable interactions within the active site and improve the pharmacokinetic properties of the molecule, such as metabolic stability.
SAR of 2,4-Disubstituted Analogs
The introduction of substituents at the 2-position, in addition to the 4-position, allows for further optimization of the pharmacological profile.
-
2-Amino and 2-Alkylamino Analogs: The introduction of small amino or alkylamino groups at the 2-position can lead to compounds with a range of activities, including antibacterial and antiviral properties. For instance, 2-((3,5-dichlorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one has shown notable antibacterial activity.[7]
-
Dual Kinase Inhibition: Judicious selection of substituents at both the 2 and 4 positions can lead to dual inhibitors targeting multiple kinases. This is a promising strategy in cancer therapy to overcome resistance mechanisms. For example, 2,4-disubstituted quinazolines have been developed as dual PI3Kα/mTOR inhibitors.
Biological Activity Data
The following table summarizes the reported biological activities of some 7-(trifluoromethyl)quinazoline analogs and related compounds.
| Compound/Analog Type | Target/Activity | IC50/Activity Data | Reference |
| 4-Amino-2-trifluoromethyl quinazoline derivatives | Antiproliferative (PC-3, LNCaP, K562) | Inhibition > 50% at 5 µM | [2] |
| 2-((3,5-Dichlorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one | Antibacterial (MRSA) | Potent activity reported | [7] |
| 4-Anilino-quinazoline derivatives | EGFR Kinase Inhibition | IC50 = 0.0032 µM (for a related analog) | [8] |
| 2-((3,5-Difluorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one | Anti-SARS-CoV-2 | IC50 = 0.20 µM | [7] |
| 2-((3,5-Dichlorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one | Anti-SARS-CoV-2 | IC50 = 0.51 µM | [7] |
Therapeutic Applications and Future Directions
The structural analogs of this compound hold significant promise for the development of novel therapeutics, particularly in oncology.
Kinase Inhibitors for Cancer Therapy
The primary application of these analogs is in the development of selective and potent kinase inhibitors. The ability to target key signaling pathways involved in cell proliferation, survival, and angiogenesis makes them attractive candidates for cancer treatment. Future research should focus on:
-
Targeting Resistant Mutants: Developing analogs that can effectively inhibit drug-resistant kinase mutants (e.g., EGFR T790M).
-
Multi-Targeted Kinase Inhibitors: Designing compounds that can simultaneously inhibit multiple kinases involved in tumor progression to achieve a broader therapeutic effect and overcome resistance.
-
Improving Pharmacokinetic Profiles: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical viability.
Workflow for Analog Synthesis and Evaluation
Caption: Workflow for the development of this compound analogs.
Conclusion
The this compound core is a highly valuable and strategically important scaffold in modern drug discovery. Its straightforward synthesis and the reactivity of the chloro substituents provide a robust platform for the generation of diverse chemical libraries. The insights gained from the extensive research on quinazoline-based kinase inhibitors, coupled with the unique electronic properties imparted by the 7-trifluoromethyl group, position these analogs as promising candidates for the development of next-generation targeted therapies. A systematic exploration of the structure-activity relationships, guided by rational design and robust biological evaluation, will be key to unlocking the full therapeutic potential of this remarkable chemical entity.
References
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm, 91(2), 18. [Link]
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Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. (2020). Chinese Pharmaceutical Journal, 55(16), 1337-1344. [Link]
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2,4-Dichloro-7-fluoroquinazoline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
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Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. (2017). European Journal of Medicinal Chemistry, 132, 256-266. [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2020). European Journal of Medicinal Chemistry, 192, 112175. [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals, 17(5), 649. [Link]
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Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (2022). Bioorganic & Medicinal Chemistry, 69, 116895. [Link]
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Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Molecules, 28(15), 5821. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534. [Link]
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The Medicinal Chemistry of Quinazolines. (2022). Molecules, 27(23), 8507. [Link]
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The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(6), 1736-1748. [Link]
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Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(11), 584-593. [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(9), 4434-4444. [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(17), 13016-13037. [Link]
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Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (2017). Molecules, 22(10), 1641. [Link]
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The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. (2025). Pharmaffiliates. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Current Medicinal Chemistry. [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(6), 397-408. [Link]
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The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. (2025). ResearchGate. [Link]
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A Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous approved therapeutics.[1][2] The strategic incorporation of a trifluoromethyl group (-CF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[3][4] 2,4-Dichloro-7-(trifluoromethyl)quinazoline emerges as a pivotal intermediate, leveraging the reactivity of its two chlorine atoms for the modular synthesis of complex drug candidates. This guide provides a comprehensive analysis of its core physicochemical properties, detailed protocols for its characterization, and insights into its chemical reactivity, designed for researchers and professionals in drug discovery and development.
Molecular Identity and Core Physicochemical Properties
This compound is a solid, crystalline compound at room temperature, notable for its highly functionalized structure that serves as a versatile building block in organic synthesis.
Chemical Structure:

Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 396-02-1 | [5][6][7] |
| Molecular Formula | C₉H₃Cl₂F₃N₂ | [7][8] |
| Molecular Weight | 267.04 g/mol | [8] |
| Appearance | Solid | |
| Boiling Point | 282.5 ± 40.0 °C (Predicted) | [9] |
| Density | 1.595 ± 0.06 g/cm³ (Predicted) | [9] |
| LogP | 3.9554 (Calculated for isomer) | [8] |
| TPSA | 25.78 Ų (Calculated for isomer) | [8] |
| InChI Key | PRJBXUBPUYNFQF-UHFFFAOYSA-N |
Synthesis and Purification
Expertise & Rationale: The synthesis of 2,4-dichloro-quinazolines is most reliably achieved via the chlorination of the corresponding quinazoline-2,4-dione precursor. This established method utilizes a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the stable amide functionalities into reactive chloro groups. The addition of a tertiary amine base, such as N,N-diethylaniline, is critical to scavenge the HCl byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Base Addition: Add N,N-diethylaniline (1.0-1.2 eq) dropwise to the suspension.
-
Chlorination: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Pour the resulting residue slowly into a beaker of crushed ice with vigorous stirring.
-
Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts.
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic and Analytical Characterization
Trustworthiness: A robust analytical workflow is non-negotiable for validating the identity, structure, and purity of a synthetic intermediate. Each technique provides an orthogonal piece of evidence, creating a self-validating system. NMR confirms the covalent structure, Mass Spectrometry verifies the molecular weight and elemental composition, and HPLC provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals only in the aromatic region. The three protons on the benzene ring will appear as distinct multiplets, with their chemical shifts and coupling constants determined by their positions relative to the electron-withdrawing -CF₃ group and the fused pyrimidine ring.
-
¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon of the -CF₃ group will show a characteristic quartet due to one-bond coupling with the fluorine atoms. Other carbons may also exhibit smaller couplings to the fluorine atoms.
-
¹⁹F NMR: This spectrum provides the most direct confirmation of the trifluoromethyl group, which should appear as a sharp singlet in the absence of other fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern: a base peak at [M]+, a peak at [M+2]+ with approximately 65% the intensity, and a peak at [M+4]+ with about 10% the intensity, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is typically employed. Purity is assessed by the area percentage of the main peak detected by a UV detector (typically at 254 nm).
Visualization: Analytical Characterization Workflow
Caption: Standard workflow for analytical validation.
Chemical Reactivity and Synthetic Utility
Authoritative Grounding: The synthetic value of this compound lies in the high reactivity of its C2 and C4 positions toward nucleophilic aromatic substitution (SₙAr).[11] The electron-deficient nature of the pyrimidine ring makes the carbon atoms attached to the chlorine atoms highly electrophilic.
A key principle of quinazoline chemistry is the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more susceptible to nucleophilic attack than the C2-chloro group.[12] This allows for selective, sequential substitution by controlling reaction conditions, particularly temperature. A nucleophile can be introduced at the C4 position at or below room temperature, leaving the C2-chloro group intact for a subsequent, different substitution, which typically requires heating.
Experimental Protocol: Sequential SₙAr with Amines
-
First Substitution (C4): Dissolve this compound (1.0 eq) in an aprotic solvent like THF or DCM. Cool the solution to 0 °C. Add the first amine nucleophile (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 1.2 eq). Stir at 0 °C to room temperature for 2-8 hours. Monitor by TLC until the starting material is consumed.
-
Isolation of Intermediate: Upon completion, perform an aqueous workup and purify the mono-substituted intermediate by chromatography or recrystallization.
-
Second Substitution (C2): Dissolve the 4-amino-2-chloro-7-(trifluoromethyl)quinazoline intermediate (1.0 eq) in a higher-boiling solvent like isopropanol or dioxane. Add the second, different amine nucleophile (1.2 eq). Heat the reaction to 80-120 °C for 6-24 hours.
-
Final Product: Cool the reaction, remove the solvent under reduced pressure, and purify the final di-substituted product by standard methods.
Visualization: Sequential Reactivity
Caption: Selective substitution at C4 followed by C2.
Solubility, Stability, and Handling
-
Solubility: Due to its chlorinated and aromatic nature, this compound is expected to have poor solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethyl acetate.
-
Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8 °C to prevent potential hydrolysis or degradation.
-
Handling: As with all chlorinated and fluorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and, most importantly, its predictable and sequential reactivity at the C4 and C2 positions make it an indispensable tool for medicinal chemists. Understanding these characteristics enables the rational design and efficient synthesis of novel quinazoline-based derivatives for the development of targeted therapeutics, particularly in the field of oncology.
References
- BenchChem. (n.d.). Physicochemical Properties of Pyridinylquinazolines: A Technical Guide for Drug Development.
- SynHet. (n.d.). This compound.
-
Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]
- Alchem Pharmtech. (n.d.). CAS 396-02-1 | this compound.
- ChemicalBook. (n.d.). This compound | 396-02-1.
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.
- Sigma-Aldrich. (n.d.). This compound | 396-02-1.
- Synblock. (n.d.). CAS 396-02-1 | this compound.
- ChemScene. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)quinazoline | 864291-30-5.
- Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
- ChemicalBook. (n.d.). This compound.
- International Journal of Chemical Studies. (n.d.). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- (n.d.). The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery.
- ResearchGate. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Semantic Scholar. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative.
- (n.d.). Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging.
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
- BenchChem. (n.d.). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-7-(trifluoromethyl)quinazoline in the Synthesis of Advanced Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2,4-dichloro-7-(trifluoromethyl)quinazoline as a pivotal starting material in the synthesis of potent kinase inhibitors. This document elucidates the chemical rationale behind its use, provides detailed synthetic protocols, and discusses the significance of the quinazoline scaffold in modern oncology drug discovery.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid bicyclic system serves as an excellent scaffold for positioning key pharmacophoric elements within the ATP-binding site of various kinases. Several FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), feature the 4-anilinoquinazoline framework and are used in the treatment of non-small cell lung cancer by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]
The subject of these notes, this compound, is a highly valuable building block for the synthesis of a new generation of kinase inhibitors. The dichloro substitution at the 2 and 4 positions provides reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various side chains. The trifluoromethyl group at the 7-position is of particular importance, as it can enhance the metabolic stability, lipophilicity, and bioavailability of the final drug candidate.[3][4]
Chemical Properties and Reactivity Profile
This compound is a crystalline solid with the chemical formula C₉H₃Cl₂F₃N₂. Its reactivity is dominated by the two chlorine atoms attached to the pyrimidine ring.
| Property | Value |
| CAS Number | 396-02-1 |
| Molecular Formula | C₉H₃Cl₂F₃N₂ |
| Molecular Weight | 267.03 g/mol |
| Boiling Point | 282.5±40.0 °C (Predicted) |
| Density | 1.595±0.06 g/cm³ (Predicted) |
The key to the synthetic utility of this reagent lies in the differential reactivity of the C4 and C2 chlorides. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic influence of the ring nitrogens and allows for a stepwise and controlled synthesis.[5] Mild reaction conditions will favor substitution at the C4 position, while harsher conditions are required to substitute the C2 chloride.[5]
Synthetic Protocol: Synthesis of a 4-Anilino-7-(trifluoromethyl)quinazoline Kinase Inhibitor
This protocol describes a representative two-step synthesis of a potential kinase inhibitor based on the 4-anilinoquinazoline scaffold, starting from this compound.
Step 1: Regioselective Monosubstitution at the C4-Position
This step involves the nucleophilic substitution of the more reactive C4-chloro group with a substituted aniline. The choice of aniline will determine the specificity of the resulting kinase inhibitor. For this example, we will use 3-ethynyl-4-fluoroaniline, a common substituent in EGFR inhibitors.
Materials and Reagents:
-
This compound
-
3-ethynyl-4-fluoroaniline
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.74 mmol) and isopropanol (20 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
Add 3-ethynyl-4-fluoroaniline (0.56 g, 4.11 mmol, 1.1 equivalents) to the flask.
-
Add diisopropylethylamine (DIPEA) (0.78 mL, 4.49 mmol, 1.2 equivalents) to the reaction mixture.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired 4-(3-ethynyl-4-fluoroanilino)-2-chloro-7-(trifluoromethyl)quinazoline.
Step 2: Substitution at the C2-Position (Optional Second Diversification)
For the synthesis of di-substituted quinazolines, the less reactive C2-chloro group can be displaced by another nucleophile under more forcing conditions. This allows for the introduction of a second point of diversity.
Materials and Reagents:
-
4-(3-ethynyl-4-fluoroanilino)-2-chloro-7-(trifluoromethyl)quinazoline (from Step 1)
-
A second amine (e.g., morpholine)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Microwave reactor (optional, can accelerate the reaction)
Procedure:
-
In a microwave-safe vial, combine 4-(3-ethynyl-4-fluoroanilino)-2-chloro-7-(trifluoromethyl)quinazoline (0.5 g, 1.38 mmol), the second amine (e.g., morpholine, 0.18 g, 2.07 mmol, 1.5 equivalents), and NMP (5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150-180 °C for 1-2 hours. Alternatively, conventional heating at a similar temperature can be used, but may require longer reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final di-substituted quinazoline kinase inhibitor.
Experimental Workflow and Data Presentation
The synthesis and initial evaluation of a novel kinase inhibitor derived from this compound typically follows a structured workflow.
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
Table 1: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Lead Compound 1 | EGFR (wild-type) | 15 | A549 (NSCLC) | 0.5 |
| Lead Compound 1 | EGFR (T790M mutant) | 250 | H1975 (NSCLC) | 2.1 |
| Lead Compound 2 | VEGFR-2 | 8 | HUVEC | 0.2 |
| Gefitinib | EGFR (wild-type) | 20 | A549 (NSCLC) | 0.8 |
Mechanism of Action and Signaling Pathway Inhibition
Kinase inhibitors synthesized from the this compound scaffold often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A common target is the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
The 4-anilinoquinazoline core mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. The net result is the induction of apoptosis and the inhibition of tumor growth.
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the synthesis of advanced kinase inhibitors. Its well-defined reactivity profile allows for the strategic and controlled introduction of various functionalities, enabling the fine-tuning of inhibitor potency and selectivity. The trifluoromethyl group further enhances the drug-like properties of the resulting molecules. The protocols and insights provided in these application notes are intended to empower researchers to leverage this valuable reagent in the ongoing quest for more effective and targeted cancer therapies.
References
-
Chen, Z., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(9), 1539. [Link]
-
Hsieh, C.-H., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111565. [Link]
-
Mathew, J. K., et al. (2021). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 11(9), 069-075. [Link]
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
-
Zhang, Y., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15933. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]
-
International Journal of Chemical Studies. (2023). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 11(3), 144-149. [Link]
-
ACS Publications. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1038-1051. [Link]
-
The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. (2023, December 11). LinkedIn. [Link]
-
ResearchGate. (n.d.). Representative quinazoline-based EGFR inhibitors and trifluoromethyl-containing anti-cancer drugs. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 2,4-Dichloro-7-(trifluoromethyl)quinazoline as a Key Intermediate for Anticancer Drug Discovery
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, quinazoline derivatives have emerged as a cornerstone of targeted therapy, particularly as potent inhibitors of protein tyrosine kinases (TKs).[2] These enzymes are critical nodes in the signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of TK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]
Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline scaffold.[1] These molecules function by competing with adenosine triphosphate (ATP) at the catalytic site of tyrosine kinases, thereby blocking downstream signaling cascades and inhibiting tumor growth.[2] The substitution pattern on the quinazoline ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on 2,4-dichloro-7-(trifluoromethyl)quinazoline , a key intermediate for the synthesis of novel quinazoline-based anticancer drug candidates. The presence of the electron-withdrawing trifluoromethyl group at the 7-position can significantly influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinity and altering metabolic stability. The two chlorine atoms at the 2- and 4-positions provide reactive handles for sequential nucleophilic substitution, allowing for the facile introduction of various functionalities to build a diverse library of potential kinase inhibitors.
This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a potent tyrosine kinase inhibitor analogue, offering researchers a practical guide for the development of next-generation targeted cancer therapies.
Part 1: Synthesis of this compound
The synthesis of the title intermediate is a robust two-step process commencing from the commercially available 2-amino-4-(trifluoromethyl)benzoic acid. The methodology is adapted from the well-established synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline.[3]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
This first step involves the cyclization of 2-amino-4-(trifluoromethyl)benzoic acid to form the quinazoline dione ring system.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 400-49-7 | 205.14 g/mol | 20.5 g (0.1 mol) |
| Sodium cyanate (NaOCN) | 917-61-3 | 65.01 g/mol | 16.25 g (0.25 mol) |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 72.0 g (1.8 mol) |
| Hydrochloric acid (conc. HCl) | 7647-01-0 | 36.46 g/mol | As needed (~180 mL) |
| Deionized water | 7732-18-5 | 18.02 g/mol | ~2 L |
| Acetic acid | 64-19-7 | 60.05 g/mol | 12 mL |
Procedure:
-
In a 3 L beaker equipped with a mechanical stirrer, suspend 2-amino-4-(trifluoromethyl)benzoic acid (20.5 g, 0.1 mol) in deionized water (300 mL).
-
Add acetic acid (12 mL) to the suspension.
-
In a separate beaker, dissolve sodium cyanate (16.25 g, 0.25 mol) in deionized water (120 mL).
-
Add the sodium cyanate solution dropwise to the vigorously stirred suspension of the benzoic acid derivative.
-
Continue stirring at room temperature for 30 minutes.
-
In small portions, carefully add sodium hydroxide pellets (72.0 g, 1.8 mol) to the reaction mixture. The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Once all the sodium hydroxide has been added and dissolved, cool the mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid dropwise to the reaction mixture to adjust the pH to approximately 4. Caution: Vigorous foaming will occur.
-
A precipitate will form. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with deionized water, and air-dry to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. The product is typically used in the next step without further purification.
Protocol 1.2: Synthesis of this compound
This second step is a chlorination reaction that converts the dione intermediate into the desired dichloroquinazoline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) |
| 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | 3833-78-1 | 230.14 g/mol | 23.0 g (0.1 mol) |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 60 mL |
| N,N-Diethylaniline | 91-66-7 | 149.23 g/mol | 15.0 g (0.1 mol) |
| Water/Ice mixture | - | - | ~500 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (23.0 g, 0.1 mol), N,N-diethylaniline (15.0 g, 0.1 mol), and phosphorus oxychloride (60 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Caution: This step should be performed in a well-ventilated fume hood. Carefully and slowly pour the residue onto a vigorously stirred mixture of water and ice (~500 mL).
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Expected Yield and Characterization:
The overall yield for this two-step synthesis is typically in the range of 70-80%. The final product can be characterized by:
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
Part 2: Application in the Synthesis of a 7-(Trifluoromethyl)erlotinib Analogue
This compound is an excellent precursor for synthesizing 4-anilinoquinazoline derivatives, a class of compounds known to be potent tyrosine kinase inhibitors. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the C2 position. This regioselectivity allows for the controlled introduction of an aniline moiety at the C4 position.
Here, we describe the synthesis of a 7-(trifluoromethyl) analogue of Erlotinib, a well-known EGFR inhibitor. This analogue, N-(3-ethynylphenyl)-7-(trifluoromethyl)quinazolin-4-amine, is a valuable compound for structure-activity relationship (SAR) studies in the development of new anticancer agents.
Workflow for the Synthesis of 7-(Trifluoromethyl)erlotinib Analogue
Caption: Synthesis of a 7-(trifluoromethyl)erlotinib analogue.
Protocol 2.1: Synthesis of N-(3-ethynylphenyl)-2-chloro-7-(trifluoromethyl)quinazolin-4-amine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) |
| This compound | 396-02-1 | 267.04 g/mol | 2.67 g (10 mmol) |
| 3-Ethynylaniline | 540-60-3 | 117.15 g/mol | 1.17 g (10 mmol) |
| Isopropanol | 67-63-0 | 60.10 g/mol | 50 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (2.67 g, 10 mmol) and 3-ethynylaniline (1.17 g, 10 mmol) in isopropanol (50 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield N-(3-ethynylphenyl)-2-chloro-7-(trifluoromethyl)quinazolin-4-amine.
Part 3: Mechanism of Action - Targeting the EGFR Signaling Pathway
Quinazoline-based tyrosine kinase inhibitors, such as the erlotinib analogue synthesized here, primarily exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that promote cell proliferation, survival, and metastasis.
The 4-anilinoquinazoline core mimics the adenine ring of ATP and binds to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Caption: Inhibition of the EGFR signaling pathway by the quinazoline-based inhibitor.
Conclusion and Future Perspectives
This compound is a versatile and valuable intermediate in the synthesis of novel anticancer agents. Its straightforward two-step synthesis and the regioselective reactivity of its chlorine substituents make it an attractive starting material for building libraries of potential tyrosine kinase inhibitors. The introduction of the 7-trifluoromethyl group offers a means to fine-tune the biological activity and pharmacokinetic profile of the resulting compounds.
The protocols provided herein offer a solid foundation for researchers to synthesize this key intermediate and explore its application in the development of targeted therapies. Future work could involve the synthesis of a diverse range of 4-anilinoquinazoline derivatives and their evaluation against a panel of cancer cell lines and kinases to identify novel drug candidates with improved efficacy and selectivity.
References
-
Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]
-
Al-Suwaidan, I. A., Alanazi, M. M., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021. [Link]
-
Iacob, R. E., & Iacob, A. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 20(18), 4443. [Link]
-
Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA, 2021(9), 150-176. [Link]
-
Khan, I., Ibrar, A., & Zaib, S. (2020). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 25(23), 5676. [Link]
Sources
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- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
Mastering Regioselectivity: Application Notes for Suzuki Coupling Protocols with 2,4-Dichloro-7-(trifluoromethyl)quinazoline
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern therapeutic design. Its derivatives are integral to a multitude of FDA-approved drugs, particularly in oncology. The strategic functionalization of this privileged heterocycle is paramount for tuning biological activity, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose. This guide provides an in-depth technical overview and actionable protocols for the selective arylation of 2,4-dichloro-7-(trifluoromethyl)quinazoline, a versatile building block for novel molecular entities.
The Quinazoline Core: A Privileged Scaffold in Drug Discovery
The quinazoline ring system is a key pharmacophore found in numerous clinically successful drugs, including EGFR inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib), which have revolutionized the treatment of certain cancers.[1] The ability to introduce diverse substituents at specific positions on the quinazoline core is crucial for modulating kinase selectivity, improving pharmacokinetic profiles, and overcoming drug resistance. The subject of this guide, this compound, offers two reactive handles—the chlorine atoms at the C2 and C4 positions—for sequential, selective carbon-carbon bond formation. The electron-withdrawing trifluoromethyl group at the C7 position further influences the electronic properties of the ring, making a nuanced understanding of its reactivity essential for successful synthetic campaigns.
The Challenge of Regioselectivity: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, involving a palladium(0) catalyst, a base, and an organoboron reagent.[2] The catalytic cycle, as illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a dihalogenated substrate like this compound, the key to regioselectivity lies in the initial oxidative addition step. The palladium catalyst will preferentially react with the most electrophilic C-Cl bond. In the quinazoline system, the C4 position is significantly more electron-deficient than the C2 position. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N3) and the pyrimidine ring. Consequently, selective mono-arylation at the C4 position is readily achievable under carefully controlled conditions.[3][4]
Protocol 1: Selective Mono-Arylation at the C4 Position
This protocol outlines a general procedure for the selective Suzuki coupling of an arylboronic acid to the C4 position of this compound.
Experimental Workflow
Figure 2: Workflow for the selective C4-arylation of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective system is a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. For thermally sensitive substrates or to expedite the reaction, microwave irradiation can be employed.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-7-(trifluoromethyl)quinazoline.
Data Presentation: Representative Conditions for C4-Arylation
| Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-16 | 75-90 | Adapted from[3] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | 80-95 | Adapted from[6] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4-6 | 85-98 | General conditions |
Note: Yields are illustrative and will vary depending on the specific arylboronic acid used.
Protocol 2: Sequential Arylation at the C2 Position
With the C4 position selectively functionalized, the remaining C2-chloro group can be targeted in a subsequent Suzuki coupling. The electronic properties of the C2 position are now altered by the newly introduced C4-aryl group, and the steric environment is more hindered. Consequently, more forcing conditions or a more active catalytic system may be required for the second coupling.
Experimental Workflow for Sequential Coupling
Figure 3: Workflow for the sequential C2-arylation.
Step-by-Step Methodology
-
Reaction Setup: In a procedure analogous to the C4-coupling, combine the 4-aryl-2-chloro-7-(trifluoromethyl)quinazoline (1.0 equiv), the second arylboronic acid (1.5-2.0 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv) in a flame-dried flask.
-
Catalyst System: Employ a more active catalyst system. This may involve using a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos (typically 5-10 mol% Pd and a 1:2 Pd:ligand ratio).
-
Inert Atmosphere and Solvent: Establish an inert atmosphere and add a degassed, anhydrous aprotic solvent like 1,4-dioxane or toluene.
-
Reaction: Heat the reaction mixture to a higher temperature, typically in the range of 100-120 °C.
-
Monitoring, Work-up, and Purification: Follow the same procedures for monitoring, work-up, and purification as described in Protocol 1 to isolate the 2,4-diaryl-7-(trifluoromethyl)quinazoline product.
Data Presentation: Representative Conditions for C2-Arylation
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12-24 | 60-85 | General conditions |
| Pd₂(dba)₃ / t-Bu₃P | CsF | Toluene | 100 | 16-24 | 65-90 | General conditions |
| PEPPSI™-IPr | K₂CO₃ | 1,4-Dioxane | 100 | 8-12 | 70-92 | General conditions |
Note: The choice of catalyst and ligand is critical for the success of the second coupling and may require optimization for specific substrates.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The clear difference in reactivity between the C4 and C2 positions allows for a stepwise approach. The successful isolation and characterization (e.g., by ¹H NMR, ¹³C NMR, and MS) of the mono-arylated intermediate from Protocol 1 is a critical validation step before proceeding to the second coupling. In-process monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress and selectivity, allowing for adjustments to be made if necessary.
Conclusion
The selective functionalization of this compound via Suzuki-Miyaura cross-coupling is a powerful strategy for the synthesis of novel, medicinally relevant compounds. By leveraging the inherent electronic differences between the C4 and C2 positions, a high degree of regioselectivity can be achieved. This guide provides a foundation of mechanistic understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors. Careful optimization of catalysts, bases, and reaction conditions will be key to unlocking the full potential of this versatile building block in the development of next-generation therapeutics.
References
-
N. N., "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids," Rasayan J. Chem., vol. 4, no. 2, pp. 351-354, 2011. [Link]
-
Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o740. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistryOpen, e202300262. [Link]
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
AngewChemCo., Ltd. This compound CAS NO.396-02-1. [Link]
-
PubChem. Fused quinazoline derivatives useful as tyrosine kinase inhibitors - Patent US-7078409-B2. [Link]
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Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(04), 644-648. [Link]
-
PubChem. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1][5][7]triazin-2-yl]benzamide and processes related to preparing the same - Patent US-8420645-B2. [Link]
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
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Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]
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Singh, U. P., & Gaikwad, A. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 519-539. [Link]
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Le Coz, A., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 249-269. [Link]
-
Fodor, T., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [Link]
-
N'zoutcha, M., et al. (2015). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 20(10), 18279-18291. [Link]
-
Nchinda, A. T., et al. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 20(10), 18947-18979. [Link]
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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Introduction: Strategic C-N Bond Formation in Medicinal Chemistry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods that often require harsh reaction conditions and suffer from limited substrate scope.[1][2] This application note provides a detailed guide to the selective mono-amination of 2,4-dichloro-7-(trifluoromethyl)quinazoline at the C4 position, a key transformation for accessing a diverse range of N-aryl-2-chloro-7-(trifluoromethyl)quinazolin-4-amine derivatives. These intermediates are valuable precursors for the synthesis of complex bioactive molecules.[3] The presence of an electron-withdrawing trifluoromethyl group at the C7 position enhances the electrophilicity of the quinazoline core, influencing the reactivity and regioselectivity of the amination process.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The reaction is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) complex then undergoes ligand exchange with the amine nucleophile. Subsequent deprotonation by a base generates a palladium-amido complex, which upon reductive elimination, furnishes the desired C-N coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle. The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium intermediates, thereby influencing the efficiency and scope of the reaction.
Experimental Protocol: Selective C4 Amination
This protocol details the selective Buchwald-Hartwig amination of this compound with a representative primary amine, aniline.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₉H₃Cl₂F₃N₂ | 281.04 | >98% | Commercially Available | Store in a cool, dry place. |
| Aniline | C₆H₇N | 93.13 | >99% | Commercially Available | Freshly distilled before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | >98% | Commercially Available | Catalyst precursor. |
| XPhos | C₃₃H₄₇P | 486.69 | >98% | Commercially Available | Bulky electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | >97% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercially Available | Anhydrous solvent is crucial. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 281 mg), aniline (1.2 mmol, 112 mg, 1.2 equiv), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and XPhos (0.04 mmol, 19.5 mg, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution. Then, add sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 equiv) in one portion.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-2-chloro-7-(trifluoromethyl)quinazolin-4-amine.
Experimental Workflow Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Use a fresh batch of palladium precatalyst. Consider using a pre-activated catalyst. |
| - Impure or wet solvent/reagents | - Ensure all solvents and reagents are anhydrous. Distill the amine if necessary. | |
| - Insufficiently strong base | - Use a freshly opened container of sodium tert-butoxide. Consider other strong bases like LHMDS or K₃PO₄. | |
| Formation of side products | - Hydrolysis of the starting material | - Ensure a strictly inert atmosphere and anhydrous conditions. |
| - Reductive dehalogenation | - This can be a competing pathway. Try a different ligand or lower the reaction temperature. | |
| Difficulty in purification | - Co-elution of product and starting material | - Optimize the gradient for flash column chromatography. Consider a different solvent system. |
| - Presence of palladium residues | - Treat the crude product with a palladium scavenger before chromatography. |
Conclusion
The Buchwald-Hartwig amination provides an efficient and highly regioselective method for the synthesis of N-aryl-2-chloro-7-(trifluoromethyl)quinazolin-4-amines. The protocol described herein is robust and can be adapted for a variety of primary and secondary amines, enabling the rapid generation of diverse chemical libraries for drug discovery programs. Careful attention to anhydrous and inert reaction conditions is crucial for achieving high yields and purity.
References
-
Qiu, G., He, Y., & Wu, J. (2012). Preparation of quinazolino[3,2-a]quinazolines via a palladium-catalyzed three-component reaction of carbodiimide, isocyanide, and amine. Chemical Communications, 48(30), 3836–3838. [Link]
-
Roberts, C. D., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(24), 6556–6559. [Link]
-
Li, H., et al. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity. [Link]
-
Gao, F., Hu, Y.-F., & Wang, J.-L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Zhang, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(9), 13734–13753. [Link]
-
Wu, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1055–1073. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (A general reference for the mechanism and principles of cross-coupling reactions). [Link]
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Application Notes and Protocols: Strategic Nucleophilic Substitution Reactions of 2,4-Dichloro-7-(trifluoromethyl)quinazoline for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
Authored by: Your Senior Application Scientist
Abstract
The 2,4-dichloro-7-(trifluoromethyl)quinazoline scaffold is a highly valuable building block in medicinal chemistry, prized for its role in the synthesis of potent kinase inhibitors and other therapeutic agents. The strategic and regioselective displacement of its chlorine atoms via nucleophilic aromatic substitution (SNAr) is a cornerstone of its synthetic utility. This comprehensive guide provides an in-depth exploration of the reactivity of this scaffold, detailing the underlying mechanistic principles and offering field-proven, step-by-step protocols for its functionalization with a variety of nucleophiles. We will delve into the factors governing the pronounced regioselectivity of these reactions and provide a framework for the rational design and synthesis of novel quinazoline derivatives for drug discovery programs.
Introduction: The Privileged Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core, a fusion of benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the development of ligands targeting a wide array of biological targets.[1] Quinazoline derivatives have been successfully developed into FDA-approved drugs for various indications, most notably in oncology with Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[2] The 2,4-disubstituted quinazoline motif is central to the pharmacophore of these and many other biologically active molecules, engaging in critical interactions within the ATP-binding pockets of kinases.[2]
The subject of this guide, this compound, is a particularly powerful precursor for library synthesis. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential nucleophilic substitution, allowing for the controlled and differential introduction of various functionalities. Furthermore, the potent electron-withdrawing trifluoromethyl (-CF3) group at the C7 position significantly influences the electronic properties of the quinazoline ring system. This substituent enhances the molecule's metabolic stability and lipophilicity, desirable properties in drug candidates, and also activates the ring towards nucleophilic attack.[3][4]
The Underlying Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution on 2,4-dichloroquinazolines is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism.
A critical aspect of the chemistry of 2,4-dichloroquinazolines is the pronounced regioselectivity of the first substitution. Under mild reaction conditions, nucleophilic attack occurs almost exclusively at the C4 position.[1][5] This selectivity is a direct consequence of the electronic properties of the quinazoline ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[6][7] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. The resulting intermediate, a Meisenheimer complex, is resonance-stabilized, and the subsequent expulsion of the chloride ion restores aromaticity.
The strong electron-withdrawing nature of the 7-trifluoromethyl group further enhances the electrophilicity of the entire heterocyclic system, making this compound generally more reactive than its unsubstituted counterpart.
Substitution at the C2 position is also possible but typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[7] This differential reactivity is a powerful synthetic tool, enabling the sequential and controlled introduction of two different nucleophiles to generate a diverse library of 2,4-disubstituted quinazolines.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended synthesis. Anhydrous solvents should be used where specified.
-
Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Standard laboratory procedures for aqueous work-up and purification by flash column chromatography on silica gel are generally applicable.
Protocol 1: Regioselective Monosubstitution at the C4 Position with Amine Nucleophiles
This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5-2.0 eq)
-
Solvent (e.g., Isopropanol, Acetonitrile, THF, or Dioxane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent (approximately 0.1-0.2 M concentration).
-
Add the amine nucleophile to the stirring solution.
-
Add the non-nucleophilic base (DIPEA or Et3N) dropwise. The base is crucial to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at the desired temperature. For most aliphatic and benzylic amines, room temperature is sufficient. For less nucleophilic anilines, heating to 60-80 °C may be required.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-amino-7-(trifluoromethyl)quinazoline.
| Nucleophile Type | Typical Solvent | Temperature (°C) | Reaction Time (h) |
| Aliphatic Amines | THF, Acetonitrile | 25 | 1-4 |
| Benzylamines | Isopropanol, THF | 25-50 | 2-6 |
| Anilines | Dioxane, Isopropanol | 80-100 | 6-24 |
Table 1: Representative reaction conditions for the C4-amination of 2,4-dichloroquinazolines.[7]
Protocol 2: Sequential Substitution - Functionalization at the C2 Position
This protocol describes the substitution of the remaining C2-chloro group of a 2-chloro-4-substituted-7-(trifluoromethyl)quinazoline. This step generally requires more forcing conditions than the initial C4 substitution.
Materials:
-
2-Chloro-4-substituted-7-(trifluoromethyl)quinazoline (from Protocol 1) (1.0 eq)
-
Nucleophile (amine, alcohol, or thiol) (1.5-3.0 eq)
-
Base (if required, e.g., NaH for alcohols/thiols, or an excess of the amine nucleophile)
-
Solvent (e.g., Isopropanol, NMP, or DMF)
-
Microwave reactor (optional but recommended for amines)
Procedure for C2-Amination:
-
In a microwave-safe vial, combine the 2-chloro-4-substituted-7-(trifluoromethyl)quinazoline, the amine nucleophile, and a high-boiling solvent like isopropanol or NMP.
-
For less reactive amines, the addition of a strong acid catalyst like trifluoroacetic acid (TFA) can be beneficial.[8]
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 15-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction and perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Procedure for C2-Alkoxylation or Thiolation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or thiol in an anhydrous solvent like THF or DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) to generate the corresponding alkoxide or thiolate.
-
Stir for 30 minutes at 0 °C, then add a solution of the 2-chloro-4-substituted-7-(trifluoromethyl)quinazoline in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C) to drive the reaction to completion.
-
Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and purify by column chromatography.
Self-Validating Systems and Troubleshooting
-
Confirmation of Regioselectivity: The regioselectivity of the initial substitution can be unequivocally confirmed by 2D NMR techniques, such as HMBC and NOESY, which can establish correlations between the protons of the newly introduced substituent and the protons of the quinazoline ring.
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the nucleophile and base. For C2 substitutions, switching to microwave heating is often effective.
-
Dimerization/Side Products: In some cases, particularly with bifunctional nucleophiles, dimerization or other side reactions may occur. Using a dilute solution and slow addition of the nucleophile can sometimes mitigate these issues.
Conclusion
The nucleophilic substitution reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of novel heterocyclic compounds. The predictable regioselectivity, favoring substitution at the C4 position under mild conditions, followed by the possibility of a second substitution at the C2 position under more vigorous conditions, provides a powerful strategy for building molecular complexity. The protocols and principles outlined in this guide are intended to empower researchers in drug discovery and medicinal chemistry to effectively utilize this valuable scaffold in the development of new therapeutic agents.
References
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Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]
-
Chen, Y., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(5), 9472-9486. [Link]
-
Barros, T. A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 22. [Link]
-
Barros, T. A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 23(24), 15984. [Link]
-
Barros, T. A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 22. [Link]
-
Zhou, X., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 48(1), 12-18. [Link]
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
-
BenchChem. (2025). The synthesis of 2,4-disubstituted quinazolines. BenchChem. [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
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Di Micco, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]
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Di Micco, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]
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Singh, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
Wu, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(10), 1093-1111. [Link]
-
Hamann, A. R., et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 173-178. [Link]
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
-
Singh, S., et al. (2023). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
-
OuYang, Y., et al. (2017). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Advanced Materials Research, 1131, 23-26. [Link]
-
Ashton, T. D., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(2), 848-867. [Link]
-
Singh, S., et al. (2023). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
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OuYang, Y., et al. (2017). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Advanced Materials Research, 1131, 23-26. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 4-amino-2-chloro-7-(trifluoromethyl)quinazoline Derivatives
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of this bicyclic system, composed of a fused benzene and pyrimidine ring, have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] Of particular interest to drug development professionals is the 4-aminoquinazoline framework. Modifications at the C4 position, often in concert with substitutions at other positions on the quinazoline ring, have led to the development of potent and selective kinase inhibitors. Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this core structure and are utilized in targeted cancer therapies.[2][4]
The incorporation of a trifluoromethyl (-CF3) group at the C7-position is a strategic choice in medicinal chemistry. This electron-withdrawing group can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide provides a detailed, in-depth technical overview of the synthetic pathway to produce 4-amino-2-chloro-7-(trifluoromethyl)quinazoline derivatives, a class of compounds with high potential for drug discovery programs. We will elucidate the causality behind experimental choices, provide step-by-step protocols for key transformations, and present quantitative data to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of 4-amino-2-chloro-7-(trifluoromethyl)quinazoline derivatives is efficiently achieved through a robust and sequential two-stage process. The strategy hinges on the initial construction of a key intermediate, 2,4-dichloro-7-(trifluoromethyl)quinazoline , followed by a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position.
Caption: Overall workflow for the synthesis of the target quinazoline derivatives.
This approach is advantageous as it allows for the late-stage introduction of a wide variety of amino groups (R-NH₂) in the final step, enabling the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.
Stage 1: Synthesis of the Key Intermediate: this compound
This stage is accomplished in two critical steps: the formation of the quinazoline-dione ring system, followed by a double chlorination to yield the highly reactive dichloro-intermediate.
Step 1.1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The initial and foundational step is the cyclocondensation reaction between 2-amino-4-(trifluoromethyl)benzoic acid and urea. This reaction proceeds via heating, typically without a solvent, to form the stable quinazoline-2,4-dione heterocyclic system.
Caption: Synthesis of the quinazoline-dione intermediate.
Protocol 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Materials: 2-Amino-4-(trifluoromethyl)benzoic acid, Urea.
-
Procedure:
-
Combine 2-amino-4-(trifluoromethyl)benzoic acid (1.0 equiv) and urea (4.0 equiv) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture with stirring to 160 °C. The solid mixture will melt, and gas evolution (ammonia) will be observed.
-
Maintain the temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture slightly until it is still viscous but manageable.
-
Slowly and carefully add a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture to neutralize any remaining acidic components and to precipitate the product.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione as a solid, which can be used in the next step without further purification.[5]
-
Expert Insight: The use of a significant excess of urea ensures the reaction goes to completion. The mechanical stirrer is crucial for this solvent-free reaction to ensure efficient mixing of the solids as they melt.
Step 1.2: Chlorination to this compound
The conversion of the stable dione to the reactive dichloro derivative is achieved using a potent chlorinating agent, typically phosphoryl chloride (POCl₃). The reaction is often facilitated by a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), which acts as a base and catalyst.
Protocol 2: Synthesis of this compound
-
Materials: 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, Phosphoryl chloride (POCl₃), N,N-Diethylaniline.
-
Procedure:
-
In a fume hood, suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) in phosphoryl chloride (POCl₃, ~5-10 volumes).
-
To this suspension, add N,N-diethylaniline (1.0-1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor completion by TLC.[5][6]
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Caution: The following step is highly exothermic and should be performed with extreme care in a fume hood. Slowly and portion-wise pour the viscous residue onto a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from a suitable solvent like acetone or ethanol.[2][6]
-
Mechanistic Rationale: The reaction with POCl₃ proceeds in two stages. An initial phosphorylation of the keto-enol tautomer of the quinazolinone occurs, forming highly reactive phosphorylated intermediates. These intermediates are then attacked by chloride ions, generated in situ, to yield the final dichloro product. The process is driven to completion by heating.[7][8] The tertiary amine base facilitates the initial phosphorylation step.[7][9]
Stage 2: Regioselective Synthesis of 4-Amino-2-chloro-7-(trifluoromethyl)quinazoline Derivatives
This stage involves the selective reaction of an amine nucleophile with the 2,4-dichloroquinazoline intermediate.
The Principle of Regioselectivity
A key feature of the 2,4-dichloroquinazoline system is the differential reactivity of the two chlorine atoms. The C4-chloro substituent is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro substituent.
Why is C4 more reactive?
-
Electronic Effects: The C4 position is para to the ring nitrogen at position 1 (N1), which provides powerful resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack. The lone pair on the attacking amine can be delocalized onto this nitrogen. The C2 position does not benefit from such direct stabilization from a ring nitrogen.
-
Activation: This electronic preference makes the SNAr reaction at C4 kinetically favored, allowing for substitution to occur under milder conditions (e.g., lower temperatures).[3]
This inherent regioselectivity is a cornerstone of this synthetic strategy, allowing for the clean and predictable formation of 4-amino-2-chloro derivatives. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of palladium catalysis.[3]
Caption: Regioselective amination at the C4 position.
Protocol 3: General Procedure for C4-Amination
The following protocol provides a general framework for the synthesis of a variety of 4-amino-2-chloro-7-(trifluoromethyl)quinazoline derivatives using different primary or secondary amines.
-
Materials: this compound, desired amine (e.g., substituted aniline, aliphatic amine), solvent (e.g., isopropanol, ethanol, dioxane, or acetonitrile), base (optional, e.g., DIPEA or Et₃N).
-
Procedure:
-
Dissolve or suspend this compound (1.0 equiv) in a suitable solvent such as isopropanol (approx. 10-20 volumes) in a round-bottom flask.
-
Add the desired amine (1.0-1.2 equiv). If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. A typical condition is 60 °C for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting dichloroquinazoline is consumed.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration.
-
Wash the collected solid with cold solvent (e.g., isopropanol) and then with diethyl ether to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
Dry the final product under vacuum and characterize by NMR, MS, and melting point analysis.
-
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the C4-amination of chloro-substituted quinazolines with various anilines, demonstrating the versatility of the method. While the core quinazoline may differ slightly in these literature examples, the principles and expected outcomes are directly applicable.
| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-3-(trifluoromethyl)aniline | Ethanol | - | 80 | 1.5 | 85.3 | [3] |
| 2 | 3-Chloro-4-fluoroaniline | Isopropanol | - | Reflux | 6 | - | [4] |
| 3 | Diethylamine | Toluene | - | 80 | 8 | 51 (total) | [5] |
| 4 | 3-Bromoaniline | Isopropanol | - | 60 | 2-3 | 75 | [10] |
Note: Yields are as reported in the cited literature and may vary based on the specific quinazoline substrate and reaction scale.
Conclusion
The synthetic route detailed in these application notes provides a reliable and highly adaptable platform for the production of 4-amino-2-chloro-7-(trifluoromethyl)quinazoline derivatives. By leveraging a two-stage strategy involving the creation of a versatile 2,4-dichloro intermediate followed by a highly regioselective amination, researchers can efficiently generate diverse libraries of these valuable compounds. The rationale provided for key experimental choices, from the cyclization and chlorination conditions to the selective amination at C4, empowers scientists to troubleshoot and adapt these protocols for their specific drug discovery needs. The robust nature of these reactions and the high potential biological activity of the resulting products make this synthetic pathway a cornerstone for developing next-generation targeted therapeutics.
References
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Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o740. [Link]
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Li, W., et al. (2017). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 22(10), 1639. [Link]
-
Barreiro, E. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Wang, P., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]
-
Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176. [Link]
-
Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2014). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]
-
Kim, J., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127323. [Link]
-
Creek, M. J., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(2), 849-861. [Link]
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Sharma, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-274. [Link]
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- 4. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
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- 10. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | Atlantis Press [atlantis-press.com]
Derivatization of 2,4-Dichloro-7-(trifluoromethyl)quinazoline for SAR studies
Application Note & Protocol
Topic: Derivatization of 2,4-Dichloro-7-(trifluoromethyl)quinazoline for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several approved drugs.[1][2] The this compound derivative is a particularly valuable starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Its value lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr). This application note provides a detailed guide, including mechanistic insights and step-by-step protocols, for the systematic derivatization of this key intermediate to explore chemical space and optimize biological activity.
Introduction: The Strategic Value of the Quinazoline Core
Quinazoline, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a versatile scaffold found in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Many successful drugs, particularly tyrosine kinase inhibitors like Gefitinib and Afatinib, are built upon the quinazoline framework, highlighting its importance in targeted therapies.[6]
The process of drug discovery often involves synthesizing a library of related compounds to systematically probe the relationship between chemical structure and biological activity (SAR). For this purpose, this compound serves as an ideal precursor. The electron-withdrawing trifluoromethyl (-CF₃) group at the 7-position can significantly influence the electronic properties of the ring system and provide a metabolic blocking site or enhance binding interactions. The two chlorine atoms act as reactive handles, allowing for the introduction of various functional groups in a controlled, stepwise manner.
The Core Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 2,4-dichloroquinazolines is the differential reactivity of the C4 and C2 positions towards nucleophiles. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
This regioselectivity can be explained by examining the resonance structures of the Meisenheimer complex intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized onto the adjacent pyrimidine nitrogen (N3), a highly stabilizing interaction. In contrast, attack at C2 does not afford such direct stabilization.[7][8] Consequently, the activation energy for substitution at C4 is lower.[9]
This reactivity difference makes it possible to perform a selective substitution at the C4 position under mild conditions, while the subsequent substitution at the C2 position requires more forcing conditions (e.g., higher temperatures).[7] This principle is the foundation for building molecular diversity from a single starting material.
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// Edges Start -> Step1 [label="C4 is more reactive"]; Step1 -> Intermediate; Intermediate -> Step2 [label="C2 is less reactive"]; Step2 -> Final; Step1 -> SideProduct [style=dashed, label="Highly Unfavorable"]; } } Caption: Workflow for the regioselective derivatization of this compound.
Experimental Protocols
Protocol 1: Selective Monosubstitution at the C4-Position
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 2-chloro-4-amino-7-(trifluoromethyl)quinazoline.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., morpholine, aniline, benzylamine) (1.1 eq)
-
Solvent: Isopropanol (IPA) or Tetrahydrofuran (THF)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired amine (1.1 eq) to the solution, followed by the addition of DIPEA (1.5 eq). The use of a mild base like DIPEA is crucial to neutralize the HCl generated during the reaction without promoting side reactions.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The C4 position is sufficiently reactive that heating is often unnecessary for simple amines.[7][10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexanes). The starting material should be consumed within 2-4 hours. A new, less polar spot corresponding to the product should appear.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness Check: The regioselectivity of this reaction is well-established.[8][9] Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous confirmation, 2D-NMR techniques like HMBC can show correlations between the amine protons and the C4 carbon of the quinazoline core.[8]
Protocol 2: Subsequent Derivatization at the C2-Position
This protocol uses the 2-chloro-4-substituted intermediate from Protocol 1 to introduce a second, different nucleophile at the C2 position.
Materials:
-
2-Chloro-4-(substituted)-7-(trifluoromethyl)quinazoline (1.0 eq)
-
Second nucleophile of choice (e.g., a different amine, sodium methoxide, sodium thiophenoxide) (1.5-2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol
-
Base (if required for amine nucleophile): Sodium tert-butoxide (t-BuONa) or a non-nucleophilic strong base.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 2-chloro-4-substituted quinazoline intermediate (1.0 eq) in a high-boiling point solvent like DMF or n-Butanol.
-
Addition of Reagents: Add the second nucleophile (1.5-2.0 eq). If the nucleophile is an amine, a stronger base and higher temperatures are typically required compared to the C4 substitution.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically between 80 °C and 120 °C. The less reactive C2-chloride requires more energy to be displaced.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This step can take several hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a high-boiling solvent like DMF, it is often best to pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the solvent and any water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the final disubstituted product by flash column chromatography or recrystallization.
dot digraph "Synthetic_Scheme" { graph [splines=true, overlap=false, nodesep=0.5, rankdir="LR", width=7.6]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: General reaction scheme for the stepwise synthesis of 2,4-disubstituted quinazolines.
Data Presentation for SAR Studies
For effective SAR analysis, the synthesized compounds and their associated biological data should be summarized in a clear, tabular format. This allows for easy comparison and identification of trends.
| Compound ID | Structure (R¹ at C4, R² at C2) | MW | LogP (calc.) | Biological Activity (IC₅₀, µM) |
| I-1 | R¹= Morpholinyl, R²= Cl | 333.7 | 2.85 | 10.5 |
| II-1 | R¹= Morpholinyl, R²= Anilinyl | 388.4 | 4.10 | 1.2 |
| II-2 | R¹= Morpholinyl, R²= 4-Fluoroanilinyl | 406.4 | 4.25 | 0.8 |
| II-3 | R¹= Piperidinyl, R²= Anilinyl | 386.5 | 4.55 | 2.5 |
Note: Data presented are hypothetical for illustrative purposes.
This table demonstrates how systematic changes to the R¹ and R² groups can be correlated with changes in physicochemical properties (MW, LogP) and biological potency, which is the essence of SAR studies.[11][12]
Troubleshooting and Key Considerations
-
Poor Solubility: The starting material or intermediates may have poor solubility. Choose solvents carefully; DMF, DMSO, or dioxane are good options for less soluble compounds.
-
Competing Reactions: When using nucleophiles with multiple reactive sites (e.g., amino-phenols), protection of the more reactive group may be necessary to ensure the desired outcome.
-
C2 Substitution Difficulty: If substitution at the C2 position is sluggish, consider using microwave-assisted heating to accelerate the reaction or employing a more potent nucleophile/base system. Some advanced methods can also be used to activate the C2 position.[13]
-
Purification Challenges: The polarity of the final products can vary widely. A combination of automated flash chromatography and/or preparative HPLC may be required for high-purity samples needed for biological testing.
Conclusion
The this compound scaffold provides a reliable and versatile platform for medicinal chemistry exploration. By leveraging the principles of regioselective SNAr, researchers can efficiently generate large libraries of novel compounds. The detailed protocols and considerations outlined in this document offer a robust framework for synthesizing these derivatives, enabling comprehensive SAR studies aimed at the discovery of new therapeutic agents.
References
-
Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL: [Link]
-
Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring Source: Chemistry Stack Exchange URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL: [Link]
-
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Medicinal Functionality of Quinazolines Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... Source: ResearchGate URL: [Link]
-
Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer Source: PubMed URL: [Link]
-
Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: ARKAT USA, Inc URL: [Link]
-
Title: Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure Source: PubMed URL: [Link]
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The Strategic Role of 2,4-Dichloro-7-(trifluoromethyl)quinazoline in the Synthesis of Next-Generation EGFR Inhibitors: Application Notes and Protocols
Introduction: The Quinazoline Scaffold and the Significance of the 7-(Trifluoromethyl) Moiety
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] These inhibitors have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by targeting the ATP-binding site of the EGFR kinase domain.[3] The strategic functionalization of the quinazoline ring system is paramount in modulating potency, selectivity, and pharmacokinetic properties.
This document focuses on the application of a key intermediate, 2,4-dichloro-7-(trifluoromethyl)quinazoline , in the synthesis of potent EGFR inhibitors. The trifluoromethyl (-CF3) group at the 7-position is of particular interest due to its strong electron-withdrawing nature. This property can significantly influence the electronic environment of the quinazoline ring, potentially enhancing binding affinity to the EGFR active site and improving metabolic stability.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and explain the mechanistic rationale behind the key chemical transformations.
Core Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route leveraging this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to displacement by nucleophiles. However, the C4 position is significantly more electrophilic and thus more reactive towards nucleophilic attack under mild conditions.[5][6][7]
This enhanced reactivity at C4 is attributed to the electronic influence of the ring nitrogens. The nitrogen at position 1 (N1) exerts a stronger electron-withdrawing effect on the adjacent C4 position, making it more susceptible to nucleophilic attack. This regioselectivity is a cornerstone of quinazoline-based EGFR inhibitor synthesis, allowing for the controlled and sequential introduction of different substituents.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from the corresponding 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. This protocol is adapted from established procedures for the synthesis of analogous 2,4-dichloroquinazolines.[7][8]
Materials:
-
7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
-
Water
Procedure:
-
To a stirred suspension of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual POCl₃ and other water-soluble impurities.
-
Dry the product under vacuum to afford this compound as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for the Synthesis of 4-Anilino-2-chloro-7-(trifluoromethyl)quinazoline Derivatives via SNAr
This protocol describes the regioselective substitution of the C4-chloro group with a substituted aniline, a crucial step in the synthesis of many EGFR inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Isopropanol (or other suitable solvent such as ethanol, n-butanol)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, can facilitate the reaction)
Procedure:
-
Dissolve this compound in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted aniline to the solution.
-
If using a base, add DIPEA to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its structure and purity.
Advanced Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the workhorse for C4-amination, the remaining chloro group at the C2 position offers a handle for further diversification using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, further tuning the pharmacological properties of the resulting EGFR inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. After the initial SNAr at C4, the less reactive C2-chloro can be substituted with another amine under palladium catalysis. This requires more stringent reaction conditions compared to the C4 substitution.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of carbon-carbon bonds. This can be employed to introduce aryl or vinyl groups at the C2 position by reacting the 2-chloro-4-anilino-7-(trifluoromethyl)quinazoline intermediate with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.
Data Presentation
The following table summarizes representative data for EGFR inhibitors synthesized from quinazoline precursors, highlighting the impact of different substitution patterns on their biological activity.
| Compound ID | C4-Anilino Substituent | C6/C7-Substituent | EGFR IC₅₀ (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoroaniline | 6,7-Dimethoxy | 27 | [1] |
| Erlotinib | 3-Ethynylaniline | 6,7-Bis(2-methoxyethoxy) | 80 | [9] |
| Lapatinib | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | 6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl) | ~10 | [3] |
| Compound 1f | 3-Chloro-4-fluoroaniline | 7-Fluoro | 8.32 µM (BGC823 cells) | [10] |
| Compound 2i | 3-Ethynylaniline | 7-Fluoro | 4.65 µM (BGC823 cells) | [10] |
| Compound 6d | Varied | Varied | 69 | [3] |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
Experimental Workflow
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- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2,4-Dichloro-7-(trifluoromethyl)quinazoline in Medicinal Chemistry
Introduction: The Quinazoline Core in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic system is at the heart of numerous therapeutic agents, including several FDA-approved drugs for cancer treatment, such as gefitinib and erlotinib, which are known inhibitors of the epidermal growth factor receptor (EGFR).[3] The versatility of the quinazoline core allows for the synthesis of diverse libraries of compounds with a wide spectrum of biological activities.[2] Among the various quinazoline-based building blocks, 2,4-Dichloro-7-(trifluoromethyl)quinazoline stands out as a particularly valuable starting material for the synthesis of potent kinase inhibitors. The presence of two reactive chlorine atoms at the C2 and C4 positions, combined with the electronically influential trifluoromethyl group at the C7 position, provides a unique platform for the development of targeted therapies.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[4][5] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 carbon has a higher LUMO coefficient, making it more electrophilic.[1][4] This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline core, a crucial aspect in the construction of complex bioactive molecules.
A typical synthetic workflow involves the initial selective substitution of the C4-chloro group with a primary or secondary amine under relatively mild conditions. The remaining C2-chloro group can then be substituted under more forcing conditions, or by employing alternative coupling chemistries, to introduce a second element of diversity.
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Application in the Synthesis of Kinase Inhibitors
The 7-(trifluoromethyl)quinazoline scaffold has been extensively utilized in the development of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. The trifluoromethyl group, a potent electron-withdrawing group, can significantly influence the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to the target protein.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key target in cancer therapy, and the 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[3][6] The synthesis of 4-anilino-7-(trifluoromethyl)quinazoline derivatives is a straightforward process that leverages the high reactivity of the C4-chloro group. These compounds have shown significant potential as EGFR inhibitors. The trifluoromethyl group at the C7 position can enhance the binding affinity and selectivity of these inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7] Dual inhibitors that target both EGFR and VEGFR-2 have emerged as a promising strategy to combat cancer through multiple mechanisms.[8] Derivatives of this compound have been explored for the development of such dual inhibitors. The strategic placement of substituents on the quinazoline core, including the 7-trifluoromethyl group, plays a vital role in modulating the inhibitory profile against these two important kinases.[9]
Data Presentation: Biological Activity of 7-(Trifluoromethyl)quinazoline Derivatives
The following table summarizes the in vitro biological activities of representative 7-(trifluoromethyl)quinazoline derivatives against various cancer cell lines and kinases.
| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 4-Anilino-7-trifluoromethylquinazoline | HeLa, BGC823 | Not specified, but showed excellent antitumor activity | [10] |
| Derivative 4e | A-549 | 0.59 ± 0.01 | [8] |
| Derivative 4e | EGFR | 0.0694 ± 0.00155 | [8] |
| Derivative 4e | VEGFR-2 | 0.1894 ± 0.00566 | [8] |
| Compound 24 | A549 | 6.54 | [6] |
| Compound 24 | A431 | 4.04 | [6] |
| Compound 24 | EGFRT790M-positive cells | 1.94 | [6] |
| Compound 24 | EGFR | 0.0092 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-7-(trifluoromethyl)quinazoline
This protocol describes the selective nucleophilic aromatic substitution at the C4 position of a 4-chloro-7-trifluoromethylquinazoline, which is the initial product from the reaction of this compound with one equivalent of a nucleophile.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinazoline
-
Aniline
-
Ethanol
-
Sodium hydroxide solution (dilute)
Procedure:
-
Dissolve 2.5 g of 4-chloro-7-(trifluoromethyl)quinazoline in 10 ml of ethanol.[11]
-
Add 1.0 g of aniline to the solution. A vigorous reaction is expected, leading to the solidification of the reaction mixture.[11]
-
After the reaction mixture has cooled, collect the solid product by filtration.
-
Wash the collected solid with ethanol.[11]
-
Pulverize the crystals and treat them with a dilute aqueous solution of sodium hydroxide to remove any unreacted starting materials and byproducts.
-
Filter the insoluble product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-anilino-7-(trifluoromethyl)quinazoline.[11]
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Protocol 2: General Procedure for the Synthesis of 2-Chloro-4-(substituted-anilino)quinazolines
This protocol outlines a general method for the regioselective synthesis of 4-anilino-substituted quinazolines from 2,4-dichloroquinazoline precursors. This method can be adapted for this compound.
Materials:
-
This compound
-
Substituted aniline
-
Solvent (e.g., isopropanol, THF, ethanol)[4]
-
Base (e.g., triethylamine, diisopropylethylamine)[4]
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Add the substituted aniline (typically 1.0-1.2 equivalents) to the solution.
-
Add the base (typically 1.0-1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80 °C) and monitor the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-4-(substituted-anilino)-7-(trifluoromethyl)quinazoline.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable regioselective reactivity allows for the efficient and controlled synthesis of a wide array of substituted quinazoline derivatives. The incorporation of the 7-trifluoromethyl group often imparts favorable pharmacological properties, leading to the discovery of potent and selective kinase inhibitors with therapeutic potential in oncology and other disease areas. Future research will likely continue to exploit the unique properties of this scaffold to develop next-generation targeted therapies with improved efficacy and safety profiles.
References
-
PrepChem. Synthesis of 4-Anilino-7-trifluoromethylquinazoline. Available at: [Link]
- El-Sayed, M. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(1), 1-19.
- Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 14785.
- Al-Ostoot, F. H., et al. (2023). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 16(11), 105234.
- Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Helvetica Chimica Acta, 107(4), e202301776.
- Supporting Information for "Design, synthesis, and biological evaluation of novel quinazolin-4(3H)
- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.
- El-Adl, K., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(18), 2042-2055.
- Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6).
- Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- Li, W., et al. (2015).
- Barbosa, M. L. D. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
- O'Donovan, L. A., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(2), 791-807.
- Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
- Bekhit, A. A., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765.
- Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2749-2760.
- Basavaraja, B. M., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery, 15(2), 168-179.
- Wang, Z., et al. (2015). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 17(4), 2394-2398.
- Crampton, M. R., et al. (1998). Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2, (1), 159-164.
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- 11. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 2,4-Dichloroquinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction with 2,4-dichloroquinazolines. Quinazoline scaffolds are pivotal in medicinal chemistry, and mastering their functionalization is key to accelerating drug discovery programs. This resource synthesizes mechanistic insights and practical field experience to help you overcome common challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2,4-dichloroquinazolines challenging?
A1: The challenges arise from a combination of factors. Firstly, the nitrogen atoms in the quinazoline ring can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1][2] Secondly, the presence of two chlorine atoms raises the issue of regioselectivity; controlling which chlorine atom reacts is crucial for synthesizing the desired product.[3] Lastly, like many heteroaromatic systems, quinazoline derivatives can be prone to side reactions such as protodeboronation of the boronic acid partner.[2][4]
Q2: Which chlorine atom on the 2,4-dichloroquinazoline is more reactive in a Suzuki coupling?
A2: For cross-coupling reactions involving 2,4-dichloroquinazolines, the C4 position is generally observed to be more electrophilic and thus more reactive towards oxidative addition with the Pd(0) catalyst.[3][5] This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom (N3).[5] This inherent selectivity is advantageous for sequential couplings, allowing for a stepwise functionalization of the quinazoline core.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by high temperatures and certain bases.[4][6]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules, often exacerbated by the presence of oxygen.[6]
-
Hydrolysis of the chloroquinazoline: Under basic conditions, the chlorine atoms can be displaced by hydroxide ions, leading to the formation of quinazolinone byproducts.[3]
-
Dehalogenation: The reduction of the C-Cl bond to a C-H bond.[7]
Q4: Can I perform a double Suzuki coupling on 2,4-dichloroquinazoline?
A4: Yes, it is possible to perform a double Suzuki coupling to substitute both chlorine atoms. However, this typically requires more forcing conditions for the second coupling at the less reactive C2 position, such as higher temperatures and potentially a different catalyst/ligand system. Stepwise, sequential couplings are often preferred to ensure better control over the product outcome.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction shows a low conversion of the 2,4-dichloroquinazoline starting material. What are the likely causes and how can I improve the yield?
A: Low conversion is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the integrity of your reagents.
Causality & Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the quinazoline ring can coordinate with the palladium center, leading to catalyst poisoning.[1][2]
-
Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides, making the initial oxidative addition step potentially rate-limiting.[6][9]
-
Solution: Screen different palladium sources and ligands. While Pd(PPh₃)₄ can be effective, systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky phosphine ligands often show higher activity for aryl chlorides.[11] Microwave irradiation can also be employed to shorten reaction times and improve yields.[12]
-
-
Reagent Quality: The stability of the boronic acid and the purity of the solvent and base are critical.
-
Solution: Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if they are electron-deficient.[6] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9][13] Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst oxidation and homocoupling of the boronic acid.
-
Recommended Screening Parameters for Low Yield:
| Parameter | Recommended Variations | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂ | To enhance the rate of oxidative addition for the less reactive C-Cl bond.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid for transmetalation.[8][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solvent polarity can influence catalyst activity and substrate solubility.[3][14] |
| Temperature | 80-120 °C (conventional heating), 100-150 °C (microwave) | Higher temperatures can overcome the activation barrier for oxidative addition.[12] |
Problem 2: Significant Side Product Formation
Q: My reaction is producing a complex mixture of products, including what appears to be protodeboronated starting material and homocoupled boronic acid. How can I suppress these side reactions?
A: The formation of side products points towards non-optimal reaction kinetics where undesired pathways compete with the main catalytic cycle.
Causality & Solutions:
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex. This is a major side reaction, particularly with electron-deficient heteroaryl boronic acids.[4]
-
Solution:
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester or a trifluoroborate salt. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[6][15][13]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Consider using anhydrous solvents with a carefully controlled amount of water.
-
-
-
Homocoupling of Boronic Acid: This is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6]
-
Solution: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout.
-
-
Hydrolysis of 2,4-dichloroquinazoline: The C4 position can be susceptible to nucleophilic attack by hydroxide ions, especially at elevated temperatures.
-
Solution: Use a non-aqueous base if possible, or minimize the amount of water in the reaction. Shorter reaction times can also limit the extent of this side reaction.
-
Problem 3: Issues with Regioselectivity
Q: I am trying to perform a monosubstitution, but I am getting a mixture of the C4-substituted product, the C2-substituted product, and the di-substituted product. How can I improve selectivity for the C4 position?
A: While the C4 position is inherently more reactive, reaction conditions can influence selectivity.
Causality & Solutions:
-
Overly Harsh Conditions: High temperatures and long reaction times can lead to the reaction proceeding at the less reactive C2 position, resulting in a mixture of products.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.
-
-
Ligand Effects: The steric and electronic properties of the ligand can influence which C-Cl bond the catalyst interacts with.
-
Solution: For C4 selectivity, a less reactive catalyst system might be beneficial. Start with standard conditions [e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C] and optimize from there. More active catalyst systems might be less selective.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common problems.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocol Example: Regioselective Monosubstitution at C4
This protocol provides a starting point for the optimization of the monosubstitution of 2,4-dichloroquinazoline.
Materials:
-
2,4-dichloroquinazoline
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 2,4-dichloroquinazoline, the arylboronic acid, and K₂CO₃.
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Schroeder Group, University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Beilstein Journals. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
-
National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Wiley Online Library. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health (NIH). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
-
Wiley Online Library. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health (NIH). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health (NIH). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
PubMed. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 4-Substituted-2-Chloroquinazolines
Welcome to the technical support center for the synthesis of 4-substituted-2-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of quinazoline chemistry. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes and achieve your target molecules with higher purity and yield.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the regioselectivity of nucleophilic substitution on the 2,4-dichloroquinazoline scaffold.
Q1: Why does nucleophilic attack preferentially occur at the C4 position of 2,4-dichloroquinazoline instead of the C2 position?
A: The regioselectivity of this reaction is a well-documented phenomenon governed by the electronic properties of the quinazoline ring system.[1][2] While both the C2 and C4 carbons are electron-deficient, theoretical and experimental data indicate that the C4 position is kinetically favored for nucleophilic attack under mild conditions.[3]
The primary reason lies in the frontier molecular orbitals of the molecule. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This makes it the more electrophilic and accessible site for the initial attack by a nucleophile. Consequently, the activation energy required for the nucleophile to attack the C4 position is lower than that for the C2 position, leading to a faster reaction rate at C4.[1][2][4]
Q2: What are the most critical experimental factors influencing C4 regioselectivity?
A: Achieving high regioselectivity is a balancing act. The key is to use conditions that are vigorous enough to promote substitution at the more reactive C4 position but mild enough to prevent subsequent reaction at the C2 position. The most critical factors are:
-
Temperature: This is arguably the most important factor. Lower to moderate temperatures (e.g., 0 °C to 80 °C) strongly favor C4 substitution.[1][3] Higher temperatures (e.g., >100 °C or reflux) provide the necessary activation energy to overcome the barrier for C2 substitution, often leading to the formation of 2,4-disubstituted products.[1]
-
Solvent: Polar solvents are essential as they stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.[5] Polar aprotic solvents like THF, dioxane, and acetonitrile, or polar protic solvents like ethanol and isopropanol are frequently used.[5][6]
-
Nucleophile Reactivity: The nature of the nucleophile plays a significant role. Electron-rich amines react readily under mild conditions, whereas electron-poor amines may require more forcing conditions, such as microwave irradiation, to achieve good conversion, which can risk diminishing regioselectivity.[7]
-
Reaction Time: Sufficient time must be allowed for the C4 substitution to complete. However, excessively long reaction times, especially at elevated temperatures, can promote the slower C2 substitution.[1]
Q3: Under what circumstances would I get the 2,4-disubstituted product?
A: The formation of 2,4-disubstituted quinazolines typically occurs when the reaction conditions are too harsh.[3] This can happen if you:
-
Use a significant excess of the nucleophile.
-
Employ high reaction temperatures (often above 100 °C).[1]
-
Allow the reaction to proceed for an extended period after the initial C4 substitution is complete.
-
Utilize microwave irradiation at high power and temperature settings.[1]
While sometimes desired, the unintended formation of the disubstituted product is a common issue when trying to isolate the 4-substituted-2-chloro intermediate.
Q4: How can I definitively confirm that my substitution occurred at the C4 position?
A: While many synthetic reports assume the C4 substitution, rigorous experimental verification is crucial, especially when developing novel compounds.[1][2] The most reliable method for confirming the regiochemistry is through two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish connectivity and spatial relationships within the molecule, providing unambiguous proof of the substitution pattern.[1][2][5]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.
Problem 1: Poor Regioselectivity - Mixture of 4- and 2-Substituted Isomers
This is often characterized by multiple spots on a TLC plate or complex peaks in LC-MS and NMR analyses, indicating the formation of the undesired 2-substituted or 2,4-disubstituted products.
Logical Troubleshooting Workflow
Caption: General experimental workflow for SNAr reaction.
Protocol 1: Standard Thermal Synthesis of 2-Chloro-4-anilinoquinazoline
This protocol is adapted from established literature procedures. [1]
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 eq), the desired aniline (1.0 eq), and anhydrous dioxane (approx. 0.1 M concentration).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (3.6 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure 4-anilino-2-chloroquinazoline product.
Protocol 2: Microwave-Assisted Synthesis
This method is particularly useful for less reactive nucleophiles. [7]
-
Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, combine the 4-chloroquinazoline substrate (1.0 eq) and the desired aniline (1.2-1.5 eq).
-
Solvent Addition: Add a 1:1 mixture of THF and deionized water to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 30-120 minutes. Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Stack Exchange. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. (n.d.). ACS Publications. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health (NIH). [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health (NIH). [Link]
-
Activation energy determination for the nucleophilic aromatic substitution reaction at C4 (A) and C2 (B). (2024). ResearchGate. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Dichloroheterocycles
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving dichloroheterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high selectivity and yield in these often-complex transformations. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
The palladium-catalyzed amination of dichloroheterocycles is a powerful tool for building molecular complexity. However, the presence of two reactive sites and the electronic nature of heteroaromatic rings introduce specific challenges not always seen with simpler aryl halides. This guide addresses the most common side reactions and provides systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction failing or giving low yields when using a dichloropyridine or similar N-heterocycle?
This is one of the most common issues when working with substrates like 2,4-dichloropyridine or 2,5-dichloropyrazine. The primary culprit is often catalyst poisoning .[1]
-
The "Why": The lone pair of electrons on the heterocyclic nitrogen atom can coordinate strongly to the palladium center. This coordination occupies a site necessary for the catalytic cycle to proceed, effectively inhibiting or completely shutting down the reaction.[1]
-
The Solution: The key is to use a ligand that is sterically bulky enough to create a "protective pocket" around the palladium atom, preventing the heterocycle's nitrogen from coordinating while still allowing the C-Cl bond to undergo oxidative addition.
-
Recommended Ligands: Highly hindered biaryl phosphine ligands are the gold standard here. Consider ligands like RuPhos, XPhos, or BrettPhos.[2][3] For particularly challenging substrates, XantPhos can also be effective.[4][5]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3/G4). Pre-catalysts ensure the rapid and efficient formation of the active, monoligated Pd(0) species, which can outcompete catalyst poisoning pathways.[6][7][8]
-
Q2: I'm observing significant hydrodehalogenation (reductive dehalogenation). What causes this and how can I stop it?
Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a pervasive side reaction that directly consumes your starting material.[7][9]
-
The "Why": This side reaction can arise from two primary mechanistic pathways:
-
β-Hydride Elimination: After the amine has coordinated to the palladium center, an alternative to reductive elimination can occur. If the amine has a β-hydrogen, this hydrogen can be eliminated to form a Pd-H species and an imine, which ultimately leads to the hydrodehalogenated product.[10][11] This is more common with primary aliphatic amines.[11]
-
Formation of Palladium Hydride Species: The presence of water, alcohols, or other protic impurities can react with the palladium catalyst or strong base to generate active Pd-H species, which can then react with the dichloroheterocycle in a competing catalytic cycle to replace a chlorine with hydrogen.[7][12][13]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for hydrodehalogenation. -
Detailed Solutions:
-
Optimize the Base: Strong bases like NaOtBu can sometimes promote side reactions. Switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can be beneficial, though it may require a modest increase in temperature.[9][14]
-
Lower the Temperature: Higher temperatures can accelerate side reactions. If the desired coupling is proceeding, try reducing the temperature by 10-20 °C.[7][9]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried. The presence of water is a known contributor to hydrodehalogenation.[7]
-
Ligand Choice: The correct ligand can accelerate the desired C-N reductive elimination, making it kinetically favored over competing side reactions.[15]
-
Q3: How can I control regioselectivity and achieve mono-amination on my dichloroheterocycle?
Achieving selective mono-amination is a central challenge. The relative reactivity of the two C-Cl bonds is influenced by the electronic and steric environment of the heterocycle. For example, in 2,4-dichloropyrimidines and 2,4-dichloropyridines, the C4 and C2 positions, respectively, are often more reactive.[5][16]
-
The "Why": The inherent electronic properties of the heterocycle often make one position more electrophilic and thus more susceptible to oxidative addition. However, reaction conditions can either enhance or override this intrinsic preference.
-
Strategies for Selective Mono-amination:
-
Control Stoichiometry: Use a slight excess of the dichloroheterocycle relative to the amine (e.g., 1.2-1.5 equivalents of the heterocycle to 1.0 equivalent of the amine). This statistically favors the mono-substituted product.
-
Low Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the more reactive site will react preferentially while the activation energy for the second amination may not be reached.
-
Careful Reagent Addition: For highly reactive amines, a slow addition of the amine to the reaction mixture can help maintain a low instantaneous concentration, suppressing the formation of the di-substituted product.[16]
-
Protecting Groups: If working with a symmetrical nucleophile like piperazine, consider using a mono-protected version (e.g., Boc-piperazine) to prevent reaction at both nitrogen atoms.[17]
-
Q4: My reaction is producing a biaryl homocoupling byproduct. What is the cause?
The formation of a biaryl byproduct results from the dimerization of your dichloroheterocycle starting material.
-
The "Why": Homocoupling can occur through several pathways, often involving the reaction of the oxidative addition complex (L)Pd(Ar-Cl)(Cl) with another molecule of the starting heterocycle. This side reaction can be more prevalent under certain conditions, such as when the reductive elimination step of the main cycle is slow.[7][18]
-
The Solution:
-
Optimize Catalyst and Ligand: Ensure the efficient generation of the active catalyst. A well-chosen, bulky ligand can promote the desired C-N coupling, kinetically disfavoring the homocoupling pathway.
-
Check Base Purity: Ensure the base is free of impurities that could promote unwanted side reactions.
-
Vigorous Stirring: In heterogeneous reactions (common with inorganic bases), ensure vigorous stirring to maintain a consistent concentration of reagents and prevent localized "hot spots" that might favor side reactions.[6]
-
Troubleshooting Guide: A Systematic Approach
When a reaction fails, avoid changing multiple parameters at once. Use a systematic approach to pinpoint the problem.
| Issue Observed | Potential Cause | Troubleshooting Step |
| Low or No Conversion | 1. Catalyst Poisoning/Deactivation[1] 2. Insufficient Temperature 3. Poor Reagent Solubility[14] | 1. Use a bulky biarylphosphine ligand (e.g., RuPhos) with a pre-catalyst. 2. Cautiously increase temperature in 10°C increments. 3. Screen alternative anhydrous solvents (Toluene, Dioxane, THF, 2-MeTHF).[9] |
| Hydrodehalogenation | 1. Protic Impurities (e.g., water)[7] 2. Inappropriate Base/Solvent Combo[7] 3. Slow Reductive Elimination | 1. Use rigorously dried solvents and reagents under an inert atmosphere. 2. Switch to a weaker base (e.g., Cs₂CO₃) and ensure the solvent is aprotic.[7] 3. Screen different bulky ligands to accelerate C-N bond formation. |
| Poor Regioselectivity | 1. Overly Aggressive Conditions 2. Stoichiometry | 1. Reduce reaction temperature and consider slower addition of the amine. 2. Use a slight excess of the dichloroheterocycle. |
| Homocoupling Byproduct | 1. Slow C-N Coupling Step 2. Inefficient Catalyst | 1. Optimize the ligand to accelerate reductive elimination. 2. Ensure an active and stable catalyst system, preferably using a pre-catalyst. |
Visualizing the Reaction Pathways
The desired catalytic cycle can be intercepted by off-cycle pathways leading to common side products.
Experimental Protocol: General Starting Point for Optimization
This protocol provides a robust starting point. Remember to optimize for your specific substrates.
Materials:
-
Dichloroheterocycle (1.0 mmol)
-
Amine (1.1 mmol)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 mmol)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dichloroheterocycle, palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen and moisture.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the dried solution under reduced pressure and purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved January 5, 2026, from [Link]
-
Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760-766. Retrieved January 5, 2026, from [Link]
-
Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760-766. Retrieved January 5, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 5, 2026, from [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(2), 1779-1789. Retrieved January 5, 2026, from [Link]
-
Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(26), 8870-8872. Retrieved January 5, 2026, from [Link]
-
Ke, Z., & Liu, F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21541-21549. Retrieved January 5, 2026, from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved January 5, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from [Link]
-
Senanayake, C. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4783-4786. Retrieved January 5, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 5, 2026, from [Link]
-
Ke, Z., & Liu, F. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Denton, J. R., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Reaction.com. Retrieved January 5, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 5, 2026, from [Link]
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Biaryl coupling reactions can be modified to use amines... (2019). YouTube. Retrieved January 5, 2026, from [Link]
-
BH amination side products and purification. (2023). Reddit. Retrieved January 5, 2026, from [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Introduction: The 2,4-disubstituted-7-(trifluoromethyl)quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and bioavailability.[1][2] However, the synthesis of these vital compounds, particularly through nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-7-(trifluoromethyl)quinazoline, is frequently plagued by challenges such as low yield, poor regioselectivity, and difficult purifications.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction. We will delve into the underlying chemical principles and offer field-proven, practical solutions to common experimental hurdles.
Section 1: Core Principles & Foundational FAQs
Understanding the inherent reactivity of the quinazoline system is the first step toward mastering its chemistry. This section addresses the fundamental "why" behind the molecule's behavior.
Q1: Why does nucleophilic substitution preferentially occur at the C4 position over the C2 position?
A1: The regioselectivity of this reaction is a well-documented phenomenon governed by the electronic properties of the quinazoline ring.[3][4] The carbon atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbon.[5]
-
Electronic Factors: Density Functional Theory (DFT) calculations reveal that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[3][6] This indicates a greater electron deficiency, making it the preferred site for attack by an electron-rich nucleophile.
-
Intermediate Stability: The reaction proceeds through a Meisenheimer-like intermediate. When the nucleophile attacks at C4, the resulting negative charge is effectively delocalized across both nitrogen atoms and the fused benzene ring, leading to a more stable intermediate. Attack at C2 results in a less stabilized intermediate.
-
Activation Energy: The energy barrier for the C4 substitution is lower than that for the C2 substitution, making the C4 reaction kinetically favored.[3][7] Under mild conditions (e.g., room temperature to ~80 °C), substitution occurs almost exclusively at C4. Harsher conditions (e.g., high temperatures or prolonged reaction times) are required to substitute the second chlorine at C2.[5]
Q2: How does the 7-(trifluoromethyl) group influence the reaction's yield and rate?
A2: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] Its presence on the fused benzene ring has a profound activating effect on the SNAr reaction.
-
Enhanced Electrophilicity: The -CF3 group pulls electron density away from the entire quinazoline ring system, further increasing the electrophilicity of the C4 and C2 carbons. This makes the ring more susceptible to nucleophilic attack and generally increases the reaction rate compared to an unsubstituted quinazoline.
-
Stabilization of Intermediates: By inductively withdrawing electron density, the -CF3 group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, which lowers the activation energy and accelerates the substitution process.
Q3: What is the general mechanism for this reaction?
A3: The reaction follows the classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process. This is distinct from SN1 or SN2 reactions that occur at sp3-hybridized carbons.[8]
Caption: Decision tree for troubleshooting low-yield reactions.
In-Depth Analysis of Common Problems
-
Problem: High amount of unreacted this compound remains.
-
Causality: This points to insufficient reaction drive. The activation energy barrier is not being overcome. This can be due to a poorly reactive nucleophile, insufficient temperature, or degradation of reagents.
-
Solutions:
-
Increase Temperature: For sluggish reactions with weak nucleophiles (like some anilines), increasing the temperature to 80-100 °C or employing microwave irradiation can dramatically increase the rate. [9] 2. Solvent Choice: Switch to a higher-boiling polar aprotic solvent like DMF, DMAc, or NMP. These solvents can better solvate the intermediate and allow for higher reaction temperatures.
-
Base Strength: If your nucleophile is an amine salt or requires deprotonation (e.g., a thiol or alcohol), the base may be too weak. A stronger base like NaH or KHMDS may be required, but use with caution to avoid side reactions.
-
-
-
Problem: Significant formation of the 2,4-disubstituted product.
-
Causality: The reaction conditions are too harsh, causing the less reactive C2 position to also undergo substitution. [5]This is often a result of excessive temperature, prolonged reaction time, or using a large excess of the nucleophile.
-
Solutions:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor closely by TLC. Only increase the temperature if the reaction is not proceeding.
-
Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the nucleophile. A large excess will drive the reaction towards disubstitution once the monosubstituted product is formed.
-
Reaction Time: Monitor the reaction frequently. Once the starting material is consumed and the desired product is maximized, quench the reaction to prevent further substitution.
-
-
-
Problem: Presence of 2-chloro-4-hydroxy-7-(trifluoromethyl)quinazoline.
-
Causality: This is a classic hydrolysis byproduct, where water acts as a nucleophile. [10]It indicates water contamination in the solvent or reagents, or the use of an aqueous base. The starting material itself can also hydrolyze under basic conditions.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
-
Choice of Base: Use non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) instead of inorganic bases like K₂CO₃ or NaOH if water sensitivity is an issue. [9]
-
-
Section 3: Protocol Optimization & Advanced FAQs
Fine-tuning your reaction conditions is key to achieving high yields and purity.
Q4: How do I select the optimal solvent and base for my specific nucleophile?
A4: The choice is interdependent and depends on the nucleophile's properties (pKa, nucleophilicity).
| Nucleophile Type | Recommended Solvents | Recommended Bases (if needed) | Rationale |
| Primary/Secondary Aliphatic Amines | THF, 2-Propanol, Acetonitrile | Et₃N, DIPEA | These are strong nucleophiles. The reaction is often fast at room temperature. The base scavenges the HCl byproduct. [3][9] |
| Anilines (Electron-rich to neutral) | Ethanol, Dioxane, THF/H₂O | NaOAc, DIPEA | Weaker nucleophiles that may require heating. A mild base is sufficient. [3][9] |
| Anilines (Electron-poor) | DMF, NMP, Toluene | K₂CO₃, Cs₂CO₃ | Very weak nucleophiles requiring higher temperatures and often a stronger inorganic base to facilitate the reaction. |
| Alcohols / Phenols | THF, DMF (Anhydrous) | NaH, K₂CO₃, Cs₂CO₃ | Requires a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide/phenoxide. Anhydrous conditions are critical. |
| Thiols / Thiophenols | DMF, Acetonitrile (Anhydrous) | K₂CO₃, DIPEA | Thiols are excellent nucleophiles but require deprotonation to the thiolate. |
Q5: My product seems to degrade on the silica gel column. What are my options?
A5: Quinazolines, being nitrogenous heterocycles, can be basic and may interact strongly with acidic silica gel, leading to streaking and decomposition.
-
Neutralize the Column: Pre-treat your silica gel slurry and eluent system with 1% triethylamine to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using neutral alumina for chromatography.
-
Avoid Chromatography: The best method is to develop a protocol that yields a clean product. Optimize the reaction so that the product can be isolated by simple crystallization or precipitation upon quenching the reaction.
Section 4: General Experimental Protocol
This protocol provides a robust starting point for the C4-monosubstitution with an amine nucleophile. It should be adapted based on the specific reactivity of the nucleophile.
Objective: To synthesize 4-(Alkyl/Arylamino)-2-chloro-7-(trifluoromethyl)quinazoline.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent). The product should be a new, more polar spot than the starting material.
-
Workup: Once the starting material is consumed (typically 2-12 hours), concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in EtOAc and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., EtOAc/Hexanes or Ethanol).
References
-
StackExchange Chemistry. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
Lopes, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Lopes, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Lopes, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
YouTube. (2020). Reactions of Quinoline. [Link]
-
Zhang, K., et al. (2023). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. MDPI. [Link]
-
Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
Wang, C., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PMC - NIH. [Link]
-
ResearchGate. (n.d.). The synthesis of 2,4-disubstituted quinazolines. [Link]
-
ResearchGate. (2022). Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. [Link]
-
Y, Mahesh. (2023). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Al-Harbi, R. A. K. (2021). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. [Link]
-
Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- Google Patents. (2019). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines Reactions and.... [Link]
-
ResearchGate. (n.d.). Activation energy determination for the nucleophilic aromatic.... [Link]
- Google Patents. (2012).
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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Lopes, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted quinazoline 74. [Link]
-
Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. [Link]
-
YouTube. (2015). Nucleophilic Substitution: Practice Problems. [Link]
-
Chemistry LibreTexts. (2020). 7.10: Nucleophilic Substitution Reactions (Problems). [Link]
-
Jay-Chand, P., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [Link]
-
Li, Y., et al. (2014). 2,4-Dichloro-7-fluoroquinazoline. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). 5.4: Hydrolysis Reactions. [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems. [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]
-
Gao, W., et al. (2018). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]
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Technical Support Center: Palladium-Catalyzed Cross-Coupling with Trifluoromethyl-Substituted Aryl Halides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with the unique challenges presented by trifluoromethyl-substituted aryl halides. The powerful electron-withdrawing nature of the -CF3 group significantly alters the electronic properties of the aryl halide, impacting every step of the catalytic cycle. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your synthetic routes.
Section 1: Core Challenges & Troubleshooting FAQs
The trifluoromethyl group imposes a unique set of electronic demands on the palladium catalyst. It accelerates the oxidative addition step but can dramatically slow down the subsequent reductive elimination. This imbalance is the root cause of many common problems, including low conversion, catalyst decomposition, and byproduct formation.
Issue 1: Low or No Conversion
Q1: My reaction with a CF3-substituted aryl bromide shows very low conversion, while the same catalyst system works perfectly for an electron-neutral aryl bromide. What is the primary reason for this?
A1: This is a classic issue stemming from the electron-deficient nature of your substrate. The trifluoromethyl group makes the aryl halide "electron-poor," which has two main consequences for the catalytic cycle:
-
Facilitated Oxidative Addition: The C-X bond is polarized and readily undergoes oxidative addition to the Pd(0) catalyst. This step is likely proceeding quickly.
-
Inhibited Reductive Elimination: The critical C-C or C-N bond-forming step, reductive elimination, is often the rate-limiting step for electron-deficient substrates. The electron-poor environment on the palladium center makes it difficult for the final product to be released.[1]
Troubleshooting Strategy: Your goal is to accelerate reductive elimination. This is most effectively achieved by modifying the ligand on the palladium catalyst.
-
Switch to Bulky, Electron-Rich Ligands: Ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or specific N-heterocyclic carbenes (NHCs) are designed for this purpose.[2][3] Their steric bulk forces the coupling partners into proximity on the metal center, while their electron-donating character increases the electron density on the palladium, promoting the final reductive elimination step.[1]
Q2: I've tried several advanced ligands but my reaction with an aryl chloride substrate is still not working. What else should I consider?
A2: Trifluoromethyl-substituted aryl chlorides are among the most challenging substrates due to the strength of the C-Cl bond.[2][4] While oxidative addition is still favored electronically by the -CF3 group, the high bond dissociation energy presents a significant kinetic barrier.
Troubleshooting Strategies:
-
Elevated Temperatures: These reactions almost always require higher temperatures (100-120 °C) than their bromide or iodide counterparts to overcome the activation energy of C-Cl bond cleavage.[4]
-
Stronger Base: For Suzuki-Miyaura couplings, a stronger base may be required. While K2CO3 or Cs2CO3 are common, consider using K3PO4. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[5][6][7]
-
Palladium Precatalyst Choice: Ensure you are using a highly active precatalyst. Third-generation (G3) Buchwald precatalysts or PEPPSI-type NHC precatalysts are designed for efficient generation of the active Pd(0) species, which is critical for initiating the catalytic cycle with challenging substrates.
Issue 2: Catalyst Decomposition & Side Reactions
Q3: My reaction mixture turns black, and I'm isolating significant amounts of hydrodehalogenation byproduct (Ar-H instead of Ar-Nu). What is happening?
A3: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition.[8] The hydrodehalogenation (HDH) byproduct, where the halide is replaced by hydrogen, is a common competing pathway, especially with electron-deficient arenes. These two issues are often linked.
Causality: Hydrodehalogenation can occur through several mechanisms. One common pathway involves the generation of a palladium-hydride (Pd-H) species.[9] This can happen if your solvent (e.g., an alcohol) or base can act as a hydride source.[10][9] Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride to form Ar-H, short-circuiting the desired cross-coupling pathway. This unproductive cycle can lead to the aggregation and precipitation of Pd(0) as palladium black.
Troubleshooting Strategies:
-
Solvent Choice: If you are using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or DMF. Water itself can also be a hydrogen source in some cases.[11] Ensure your solvent is rigorously dried.
-
Base Selection: Be mindful of your base. While necessary, some bases can promote HDH. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) can mitigate this side reaction.
-
Ligand Modification: The ligand has a profound effect. As mentioned, bulky, electron-rich ligands can accelerate the desired C-C reductive elimination, helping it to outcompete the C-H reductive elimination that leads to hydrodehalogenation.[10]
Q4: In my Suzuki-Miyaura coupling, I'm observing significant homocoupling of my boronic acid partner (B-Ar' giving Ar'-Ar'). How can I minimize this?
A4: Homocoupling of the boronic acid is typically an oxygen-mediated process. Trace amounts of oxygen in your reaction setup can lead to the oxidative homocoupling of the boronic acid, consuming your reagent and reducing the yield of the desired cross-coupled product.
Troubleshooting Strategy:
-
Rigorous Degassing: This is the most critical step. Ensure you thoroughly degas your solvent and the reaction vessel. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before use is also a common practice.[12]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[12]
Section 2: Experimental Protocols & Data
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically testing different ligands to optimize the coupling of a challenging trifluoromethyl-substituted aryl halide.
Materials:
-
(Trifluoromethyl)aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol %)
-
Ligand (4.4 mol %)
-
Base (e.g., K3PO4, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous internal standard (e.g., dodecane) for GC/HPLC analysis
Procedure:
-
Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 0.2 mmol), arylboronic acid (0.24 mmol), and base (0.4 mmol).
-
Catalyst Preparation: In a separate glovebox or under inert atmosphere, prepare a stock solution of the palladium precatalyst and the first ligand to be screened in the chosen solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each designated reaction vial. Repeat for each ligand to be tested.
-
Solvent & Standard Addition: Add the internal standard, followed by the anhydrous, degassed solvent to each vial to reach a final concentration of ~0.1 M.
-
Reaction Execution: Seal the vials tightly, remove them from the glovebox (if used), and place them in a pre-heated aluminum heating block on a magnetic stir plate.
-
Monitoring & Analysis: At specified time points (e.g., 2h, 6h, 24h), take an aliquot from each reaction, quench with a small amount of water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine the conversion to product relative to the internal standard.
Data Presentation: Recommended Starting Conditions
The choice of ligand and base is paramount for success. The following table provides empirically derived starting points for various coupling reactions involving (CF3)Ar-X substrates.
| Coupling Type | Substrate | Recommended Ligand Class | Recommended Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Ar-Br/Cl | Bulky Biaryl Phosphine (e.g., XPhos, SPhos) | K3PO4, Cs2CO3 | Toluene, Dioxane | 80-110 |
| Buchwald-Hartwig | Ar-Br/Cl | Bulky Biaryl Phosphine (e.g., BrettPhos) | NaOtBu, LHMDS | Toluene, THF | 60-100 |
| Sonogashira (Cu-free) | Ar-Br/I | Electron-rich Phosphine (e.g., P(tBu)3) | Cs2CO3, Et3N | DMF, THF | 25-80 |
Section 3: Mechanistic Visualization & Workflows
Understanding the catalytic cycle and having a logical troubleshooting plan are essential for efficiently solving reaction issues.
Diagram 1: The Palladium Catalytic Cycle & Influence of the -CF3 Group
Caption: The Pd(0)/Pd(II) cycle highlighting the rate-limiting reductive elimination step for electron-deficient substrates.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Welcome to the technical support center dedicated to addressing the solubility challenges of 2,4-Dichloro-7-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice and in-depth formulation strategies in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and methodological tools to overcome solubility hurdles in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of this compound.
Q1: What are the general solubility characteristics of this compound?
Q2: Why is this compound likely to have poor aqueous solubility?
The poor water solubility of this compound can be attributed to several structural features:
-
Aromatic Quinazoline Core: The fused aromatic ring system is inherently hydrophobic.[1]
-
Dichloro Substituents: The two chlorine atoms significantly increase the molecule's lipophilicity.
-
Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is highly lipophilic, further reducing aqueous solubility.
These features contribute to a high crystal lattice energy, which is the energy required to break apart the crystal structure for dissolution. Overcoming this energy barrier is challenging for polar solvents like water.[1]
Q3: What are the initial recommended solvents for preparing a stock solution?
For creating a concentrated stock solution, the use of a polar aprotic solvent is recommended. The most common choice in biological research is Dimethyl Sulfoxide (DMSO) .[2] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Initial Protocol:
-
Attempt to dissolve the compound in 100% anhydrous DMSO to create a 10 mM or higher stock solution.
-
Use gentle warming (37°C) and vortexing or sonication to aid dissolution.
-
Visually inspect the solution for any undissolved particulates against a light source.
If DMSO is not suitable for your experimental system, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3] However, be aware that these solvents can also exhibit toxicity in biological assays.[4]
Q4: I am observing precipitation of my compound when I dilute my DMSO stock into an aqueous buffer. What immediate steps can I take?
This phenomenon, known as "precipitation upon dilution," is a very common issue with poorly soluble compounds.[1] Here are some immediate troubleshooting steps:
-
Lower the Final Concentration: The simplest first step is to reduce the final concentration of the compound in your assay. The compound may be soluble at lower concentrations.
-
Increase the DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal to avoid solvent-induced artifacts (typically <0.5% v/v), sometimes increasing it slightly (e.g., to 1%) can maintain solubility.[4][5] However, you must run a vehicle control with the same DMSO concentration to ensure it does not affect your experimental results.[5]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then serially diluting. Also, ensure rapid mixing or vortexing immediately after adding the stock to the buffer to avoid localized high concentrations that can initiate precipitation.
Part 2: In-Depth Troubleshooting Guides
If the initial troubleshooting steps are insufficient, a more systematic approach is necessary. These guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic Solvent Screening for Stock Solution Preparation
The foundation of a successful experiment with a poorly soluble compound is a stable, concentrated stock solution. If DMSO is problematic, a systematic screening of alternative solvents is warranted.
Protocol for Small-Scale Solvent Screening
-
Objective: To identify a suitable organic solvent for creating a stable stock solution of at least 10 mM.
-
Materials: this compound, a selection of organic solvents (see table below), microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh out a small, precise amount of the compound into several microcentrifuge tubes. b. Add a calculated volume of each test solvent to achieve the target concentration (e.g., 10 mM). c. Vortex vigorously for 2 minutes. d. If not fully dissolved, sonicate for 10-15 minutes. e. If still not dissolved, gently warm the sample up to 40°C and vortex again. f. Allow the tubes to stand at room temperature for at least one hour and visually inspect for any precipitation. g. For promising candidates, store the solution at the intended storage temperature (e.g., 4°C or -20°C) overnight and re-inspect for precipitation. A good stock solution should remain clear upon returning to room temperature.[1]
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Polarity | Notes and Considerations |
| Dimethyl Sulfoxide (DMSO) | High | Standard choice; can be toxic to some cells at >0.5%.[5] |
| Ethanol | High | Less toxic than DMSO but may not be as effective for highly lipophilic compounds. |
| N,N-Dimethylformamide (DMF) | High | Strong solvent, but higher toxicity than DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | High | High solubilizing power; use with caution due to toxicity.[3] |
| Polyethylene Glycol 400 (PEG 400) | Medium | A viscous liquid, often used as a co-solvent.[3][6] |
Workflow for Solvent Selection
Caption: Decision tree for selecting a solubility enhancement strategy.
Guide 3: Advanced Formulation Strategies for In Vivo Studies
For preclinical animal studies, achieving adequate exposure often requires more advanced formulation techniques to improve oral bioavailability. [7]These methods typically require specialized expertise and equipment.
-
Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. [8][9]This can convert the drug from a stable crystalline form to a more soluble amorphous state, significantly enhancing its dissolution rate. [8][10]* Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can be very effective. [3][7]These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can help solubilize the drug and facilitate its absorption. [3]* Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation. [3][11][12] Given the complexity of these approaches, it is highly recommended to consult with a pharmaceutical formulation specialist when developing formulations for in vivo studies.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). Retrieved from [Link]
-
Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Unknown Author. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
Unknown Author. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]
-
NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Unknown Author. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,4-Dichloro-7-(trifluoromethyl)quinazoline Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2,4-dichloro-7-(trifluoromethyl)quinazoline and its derivatives. These halogenated heterocycles are crucial intermediates in medicinal chemistry, but their purification can present unique challenges. This document offers practical, field-tested solutions to common issues, structured in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification method for crude this compound?
The optimal method depends on the scale of your synthesis and the impurity profile.
-
For multi-gram scales with solid crude product: Recrystallization is often the most efficient first step. It is cost-effective and can rapidly remove significant amounts of impurities, especially unreacted starting materials or inorganic byproducts.
-
For small to medium scales or complex mixtures: Flash column chromatography is the preferred method. It offers superior separation of compounds with different polarities, which is crucial for removing closely related side products.[1]
Q2: What are the common impurities I should expect from the synthesis of this compound?
Common impurities typically arise from the chlorination of the corresponding quinazoline-2,4-dione precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3] Be prepared to identify and remove:
-
Unreacted Starting Material: The precursor, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, may persist if the chlorination reaction is incomplete.
-
Hydrolyzed Product: The monochloro-hydroxy-quinazoline intermediate is a common byproduct if moisture is present during the reaction or workup. 2,4-dichloroquinazolines are highly sensitive to moisture.[3]
-
Residual Chlorinating Reagent Byproducts: Traces of phosphoric or sulfurous acids can remain after workup and may require a basic wash or filtration through a silica plug to remove.
-
N,N-diethylaniline: If used as a base/catalyst in the chlorination step, it or its salts can carry through.[4]
Q3: How do I choose an appropriate analytical technique to assess purity?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin Layer Chromatography (TLC): The first and quickest step. Use it to develop a solvent system for column chromatography and to quickly check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (>99%). A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a standard choice for these compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the purified product and identifying any residual proton- or fluorine-containing impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. The characteristic isotopic pattern for two chlorine atoms (M+, M+2, M+4 in a 9:6:1 ratio) is a key diagnostic feature.[2]
Troubleshooting Guides
Troubleshooting Column Chromatography
Flash chromatography on silica gel is a powerful technique for purifying these derivatives. However, issues can arise due to the specific properties of halogenated heterocycles.
| Problem | Potential Cause | Solution |
| Compound Streaks on TLC/Column | The compound is acidic, or it is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-0.5%) of a modifier like triethylamine to your mobile phase to neutralize the silica surface. Alternatively, consider using neutral alumina as the stationary phase.[5] |
| Poor Separation of Spots | The solvent system (eluent) is not optimized. | The polarity difference between your eluent and your compounds is too small or too large. Systematically test solvent systems using TLC. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity. A good Rf value for column separation is typically 0.2-0.4. |
| Compound Won't Elute from Column | The compound is too polar for the chosen solvent system or is irreversibly adsorbing/decomposing on the silica. | First, drastically increase the eluent polarity (e.g., switch to 100% ethyl acetate or add methanol). If the compound still doesn't elute, it may be decomposing. Test stability by spotting the compound on a TLC plate, waiting 30-60 minutes, and then developing it to see if new spots appear. If so, switch to a less acidic stationary phase like neutral alumina.[5] |
| Low Recovery After Column | The compound may be partially soluble in the chosen solvent system, leading to broad bands and loss during evaporation. Or, the sample was overloaded. | Ensure you use a sufficiently non-polar solvent for elution to keep the bands tight. For sample loading, use the "dry loading" method described in the protocol below. As a rule of thumb, the mass of the crude material should not exceed 1-2% of the mass of the silica gel.[5][6] |
Troubleshooting Recrystallization
Recrystallization is ideal for removing impurities with different solubility profiles from your target compound.
Q: My compound "oils out" instead of forming crystals upon cooling. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point, often because the solution is too saturated or cooled too quickly.[5]
-
Immediate Action: Add a small amount of hot solvent back into the mixture to redissolve the oil. Then, allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature).
-
Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[5]
-
Re-evaluate Solvent Choice: The chosen solvent may be too good. A perfect recrystallization solvent dissolves the compound when hot but poorly when cold.[1] Consider using a two-solvent system (one in which the compound is soluble and one in which it is not).
Q: My recovery from recrystallization is very low. How can I improve the yield?
Low recovery is most often caused by using too much solvent.[5]
-
Optimization: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. It is better to add the solvent in small portions to the heated mixture until everything just dissolves.
-
Cooling: Ensure the solution is thoroughly cooled. For some solvent systems, cooling in an ice bath may be necessary to maximize crystal precipitation.
-
Solvent Evaporation: If you are certain too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it before attempting to cool and crystallize again.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol details a standard procedure for purifying this compound on a silica gel column.
1. Preparation of the Stationary Phase:
-
Select Column and Silica: For 1 gram of crude material, a 40-50 gram silica gel column (230-400 mesh) is typically sufficient.[6]
-
Slurry Packing: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour this slurry into the column and use gentle air pressure or tapping to pack it evenly, ensuring no air bubbles are trapped.[6] Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.
2. Mobile Phase Selection:
-
Use TLC to determine an appropriate solvent system. For this class of compound, a mixture of hexane and ethyl acetate is a common starting point.
-
Adjust the ratio until the desired compound has an Rf of ~0.3. A typical gradient might start at 5% ethyl acetate in hexane and gradually increase to 20-30%.
3. Sample Loading (Dry Loading - Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your prepared column. This technique prevents band broadening and improves separation.[6]
4. Elution and Fraction Collection:
-
Begin eluting the column with your starting mobile phase.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Purification Method Selection Workflow
Caption: A decision workflow for selecting the initial purification method.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallizing solid this compound derivatives. Acetone and ethanol are often suitable solvents.[4][7]
1. Solvent Selection:
-
Place a small amount of your crude material in a test tube.
-
Add a few drops of the test solvent at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the test tube. The ideal solvent will dissolve the compound completely when hot.
-
Allow the solution to cool. The pure compound should crystallize out, leaving impurities in the solution.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of your chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
3. Cooling and Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize the yield.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Characterization of Purified Product
After purification, it is imperative to confirm the identity and purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The spectra should show the expected signals with correct integrations and couplings, and no significant impurity peaks should be present.
-
LC-MS: Run an analytical HPLC to obtain a quantitative purity value (e.g., >99% by peak area) and confirm the mass via the mass spectrometer.
By following these guidelines and troubleshooting steps, researchers can effectively overcome the challenges associated with the purification of this compound derivatives, ensuring high-quality material for subsequent research and development.
References
-
2,4-Dichloro-7-fluoroquinazoline. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. Available from: [Link]
-
Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available from: [Link]
-
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. Available from: [Link]
-
Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. Semantic Scholar. Available from: [Link]
-
2,4-Dichloro-7-fluoro-quinazoline. PubMed. Available from: [Link]
-
Pd-catalyzed regioselective C-H halogenation of quinazolinones and benzoxazinones. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]
Sources
Technical Support Center: 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Welcome to the technical support center for 2,4-Dichloro-7-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this reactive chemical intermediate. Our goal is to empower you with the knowledge to prevent common experimental pitfalls, with a primary focus on the prevention of hydrolysis.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, its utility is intrinsically linked to its reactivity. The two chlorine atoms on the quinazoline core are susceptible to nucleophilic substitution, which is the very property that makes this compound a useful synthetic precursor. This reactivity, however, also makes it prone to hydrolysis—reaction with water—which can lead to the formation of undesired byproducts, consumption of the starting material, and compromised experimental outcomes.
The key to successfully working with this compound lies in understanding and controlling its reactivity. The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the 2-position.[3][4] This regioselectivity is a result of the electronic properties of the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack.[4][5] Therefore, the primary hydrolysis product will be 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. Under more forcing conditions (e.g., elevated temperatures or extreme pH), further hydrolysis of the C2 chlorine can occur.
The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 7-position further influences the reactivity of the quinazoline ring, potentially making the chloro substituents more susceptible to nucleophilic attack compared to unsubstituted 2,4-dichloroquinazoline.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: My reaction is not going to completion, and I see a new, more polar spot on my TLC/a new peak in my LC-MS that corresponds to the mass of the hydrolyzed product.
-
Root Cause Analysis: This is a classic sign of premature hydrolysis of your starting material. The presence of water in your reaction setup is the most likely culprit. The hydroxyl group from water acts as a nucleophile, attacking the electrophilic C4 position of the quinazoline ring.
-
Immediate Corrective Actions:
-
Protect from Atmospheric Moisture: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and employ techniques like using a drying tube or maintaining a positive pressure of inert gas.
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves. Even trace amounts of water in solvents like THF, DMF, or acetonitrile can lead to significant hydrolysis over time.
-
Check Your Reagents: Ensure that all other reagents, especially bases or nucleophiles, are anhydrous. Some reagents can be hygroscopic and introduce water into the reaction.
-
-
Long-Term Prevention:
-
Develop a standard operating procedure for working with water-sensitive compounds. This should include protocols for drying glassware, handling anhydrous solvents, and setting up reactions under inert atmospheres.
-
Regularly check the quality of your anhydrous solvents.
-
Issue 2: I am trying to perform a nucleophilic substitution at the C4 position with an amine, but I am getting a mixture of my desired product and the hydrolyzed byproduct.
-
Root Cause Analysis: This indicates a competition between your desired nucleophile (the amine) and water. This can happen if your amine is not fully anhydrous, or if there is residual moisture in the reaction.
-
Experimental Optimization:
-
Dry Your Amine: If your amine is a solid, dry it under vacuum. If it is a liquid, consider distilling it or storing it over a suitable drying agent (that does not react with the amine).
-
Solvent Choice: Use a non-protic, anhydrous solvent. Protic solvents can participate in proton transfer and may facilitate hydrolysis.
-
Temperature Control: Running the reaction at a lower temperature may favor the desired nucleophilic substitution over hydrolysis, as hydrolysis can have a higher activation energy.
-
Order of Addition: Consider adding the this compound to a solution of the amine in the anhydrous solvent, rather than the other way around. This ensures the amine is in excess and can outcompete any trace water.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical to prevent degradation.
-
Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). A desiccator is also a good option.
-
Temperature: Store at a low temperature, typically 2-8°C, to slow down any potential degradation pathways.
-
Location: Keep it in a dry place, away from sources of moisture.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture. |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
Q2: What is the primary product of hydrolysis of this compound?
A2: The primary and most readily formed hydrolysis product is 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one . This is due to the higher reactivity of the chlorine atom at the C4 position towards nucleophiles, including water.[3][4]
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: It is highly discouraged to use protic solvents unless they are intended to be the nucleophile. Alcohols can react with this compound in a process called solvolysis, which is analogous to hydrolysis, leading to the formation of alkoxy-quinazolines. If your desired reaction requires a protic solvent, you must be aware of this potential side reaction and optimize your conditions to favor the desired outcome.
Q4: How can I monitor the hydrolysis of my compound?
A4: Several analytical techniques can be used to detect and quantify hydrolysis:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one, is significantly more polar than the starting material. You will observe a new spot with a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method will show a new peak with a shorter retention time for the more polar hydrolyzed product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method to detect the mass of the hydrolyzed product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H and 13C NMR spectra, and the disappearance of the starting material signals, can confirm hydrolysis.
Q5: Is the hydrolysis reversible?
A5: The nucleophilic aromatic substitution that leads to hydrolysis is generally considered irreversible under typical laboratory conditions.
Visualizing the Hydrolysis Pathway and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and the logical workflow for troubleshooting.
Caption: Mechanism of stepwise hydrolysis of this compound.
Caption: Troubleshooting workflow for preventing hydrolysis.
References
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Available from: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2019). DARU Journal of Pharmaceutical Sciences. Available from: [Link]
-
Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. (2020). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (1982). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. Available from: [Link]
-
Guidelines for Safe Storage and Handling of Reactive Materials. (1995). Center for Chemical Process Safety. Available from: [Link]
-
How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. Available from: [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2012). ResearchGate. Available from: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Available from: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2012). ResearchGate. Available from: [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dichloro-7-(trifluoromethyl)quinazoline (CAS 396-02-1).[1][2][3] This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations involving this versatile building block. Quinazoline derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous approved drugs.[4][5] Understanding the nuances of their functionalization is key to successful discovery programs.
This document is structured to address challenges in a practical, question-and-answer format, moving from the simplest transformations to more complex catalytic cross-coupling reactions.
Understanding the Reactivity of this compound
The key to successfully functionalizing this molecule is understanding the differential reactivity of the two chlorine atoms at the C4 and C2 positions.
-
C4-Position: This position is significantly more electrophilic and susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cycles. This enhanced reactivity is due to the stabilizing effect of the adjacent N3 nitrogen and the vinylogous activation by the N1 nitrogen on the Meisenheimer intermediate.
-
C2-Position: This position is less reactive than C4. Functionalization at C2 typically requires harsher conditions or occurs after the C4 position has already reacted.[6]
-
7-(CF₃) Group: The potent electron-withdrawing nature of the trifluoromethyl group further activates both positions, making C-Cl bond cleavage more facile than in non-fluorinated analogues, but it does not alter the fundamental C4 > C2 reactivity order.
Caption: Relative reactivity of chloro-substituents.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is often the most direct method for introducing amine nucleophiles. It is a catalyst-free reaction, relying on the inherent electrophilicity of the quinazoline core.
FAQs: Nucleophilic Aromatic Substitution
Q1: I want to add an amine to the quinazoline core. Which position will react first? A1: The C4 position will react selectively under mild conditions.[7][6] Numerous studies on 2,4-dichloroquinazolines consistently show that primary and secondary amines will displace the C4-chloride first, leaving the C2-chloride untouched, which allows for sequential functionalization.[7]
Q2: What are typical starting conditions for a selective mono-amination at C4? A2: A good starting point is to react your amine (1.0-1.2 equivalents) with this compound in a polar aprotic solvent like ethanol, THF, or acetonitrile at room temperature.[7] A mild, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often added to scavenge the HCl generated.[7]
Q3: How can I achieve di-substitution with two different amines? A3: This is a primary advantage of the differential reactivity. First, perform the selective SNAr at C4 with the first amine under mild conditions (e.g., room temperature). After isolation of the 2-chloro-4-aminoquinazoline intermediate, you can introduce the second amine. The substitution at C2 will require more forcing conditions, such as heating to reflux.[6]
Troubleshooting Guide: SNAr
Q4: My SNAr reaction is slow or not going to completion at room temperature. What should I do? A4:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-80 °C) can significantly increase the rate.[7]
-
Check Your Nucleophile: Highly hindered or weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. Higher temperatures are almost always necessary for these substrates.
-
Solvent Choice: Ensure your starting materials are fully dissolved. A more polar solvent like DMF or DMSO can sometimes accelerate the reaction, but be mindful of potential side reactions at higher temperatures.
Q5: I am seeing a mixture of C4-substituted product and di-substituted product. How can I improve selectivity for mono-substitution? A5:
-
Reduce Amine Equivalents: Use no more than 1.0 equivalent of your nucleophile to ensure it is the limiting reagent.
-
Lower the Temperature: Perform the reaction at room temperature or even 0 °C to disfavor the less reactive C2 position.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Success with an electron-deficient dichloro-heterocycle like this one is highly dependent on the catalyst system.
FAQs: Suzuki-Miyaura Coupling
Q1: What is the best initial catalyst system for a C4-selective Suzuki coupling? A1: For challenging aryl chloride substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] A robust starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[9] N-heterocyclic carbene (NHC) ligands are also excellent choices.[10][11]
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Air-stable, common, and effective precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos (4 mol%) | Bulky, electron-rich ligands that promote the difficult oxidative addition step with aryl chlorides and accelerate reductive elimination.[8][12] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Strong enough to facilitate transmetalation but generally compatible with many functional groups. Less likely to cause boronic acid decomposition than hydroxide bases.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Common solvent systems that solubilize reagents and facilitate the catalytic cycle.[13] |
Q2: Will the Suzuki coupling also be selective for the C4 position? A2: Yes, under standard conditions, you should expect high selectivity for the C4 position due to its greater electrophilicity, which facilitates the rate-limiting oxidative addition step.[5][14] Achieving selective coupling at C2 without first functionalizing C4 is extremely challenging and would require specialized catalyst design, potentially with highly sterically demanding ligands.[15][16]
Troubleshooting Guide: Suzuki Coupling
Caption: Troubleshooting workflow for failed Suzuki couplings.
Q3: I am seeing significant amounts of starting material being converted to 2-chloro-7-(trifluoromethyl)quinazoline (hydrodehalogenation). What is causing this? A3: Hydrodehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.
-
Catalyst Decomposition: If your active Pd(0) catalyst decomposes to palladium black, it can catalyze the reduction of the aryl chloride. Ensure your ligand is effectively stabilizing the catalyst. A higher ligand-to-palladium ratio (e.g., 2:1 for monodentate ligands) may help.[12]
-
Water as a Proton Source: While some water is beneficial, excess water can promote this side reaction. Ensure your organic solvent is of high quality.
-
Base-Mediated Decomposition: Some base/solvent combinations can lead to pathways that favor hydrodehalogenation. Screening alternative bases is a valid strategy.
Q4: My main side product is a homocoupled boronic acid dimer. How do I prevent this? A4: This side reaction, often called the Ullmann coupling, is promoted by oxygen.
-
Ensure Rigorous Inert Atmosphere: This is the most critical factor. Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen, and maintain a positive pressure of inert gas throughout the reaction.[12][13]
-
Control Reagent Addition: Sometimes, adding the boronic acid slowly to the reaction mixture can minimize its concentration and disfavor the homocoupling pathway.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for C-N bond formation, offering a broader scope than classical SNAr.[17][18]
FAQs: Buchwald-Hartwig Amination
Q1: Why would I use a Buchwald-Hartwig reaction instead of SNAr? A1: The Buchwald-Hartwig reaction is essential for coupling less nucleophilic amines, such as anilines, amides, or certain heteroaromatic amines, which react poorly or not at all under SNAr conditions. It offers much greater synthetic flexibility.[17]
Q2: What is a reliable starting catalyst system for coupling an aniline to the C4 position? A2: Coupling aryl chlorides is a challenging application of this reaction.[19] Success relies on using advanced catalyst systems. The use of modern palladium precatalysts is highly recommended as they provide a reliable method for generating the active catalytic species.[20]
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) (1-2 mol%) | Air-stable, highly active precatalysts that efficiently generate the active LPd(0) species under mild conditions.[20] |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[12][20] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are standard for this reaction.[21] |
Q3: Can I couple ammonia or primary aliphatic amines? A3: Yes. While primary amines can also be coupled via SNAr, the Buchwald-Hartwig reaction often provides cleaner results and better yields, especially with hindered amines.[22] Specialized ligands and ammonia surrogates (like lithium bis(trimethylsilyl)amide) have been developed for the efficient coupling of ammonia itself.[22]
Troubleshooting Guide: Buchwald-Hartwig Amination
Q4: My reaction is not working. I'm using Pd(OAc)₂ and a ligand, but I just recover starting material. A4: The in-situ generation of the active catalyst from Pd(OAc)₂ can be unreliable.[19]
-
Switch to a Precatalyst: Using a well-defined Buchwald precatalyst (as mentioned in the table above) is the single most effective way to troubleshoot a failed Buchwald-Hartwig reaction.[20] It removes ambiguity in the formation of the active catalyst.
-
Base Quality: The base is critical. NaOtBu is hygroscopic and its quality can degrade over time. Use fresh, high-purity base from a sealed container, and handle it in a glovebox if possible.
Q5: I'm seeing hydrodehalogenation instead of my desired C-N product. A5: This often points to a slow reductive elimination step compared to competing side reactions.
-
Ligand Choice: The ligand directly influences the rate of reductive elimination. If you are using an older generation ligand, switching to a more modern, bulky biarylphosphine ligand (like BrettPhos for primary amines) can accelerate the final product-forming step.[23]
-
Catalyst Inhibition: The product arylamine can sometimes act as an inhibitor. In some cases, a slight increase in catalyst loading may be necessary to achieve full conversion.[12]
Section 4: Sonogashira Coupling
The Sonogashira coupling is the most common method for synthesizing aryl alkynes from aryl halides and terminal alkynes.[24]
FAQs: Sonogashira Coupling
Q1: What are the standard conditions for a Sonogashira coupling at the C4 position? A1: The classic Sonogashira reaction uses a dual catalyst system. High C4-selectivity is expected.
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ | The most common and well-established catalysts for this transformation. |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Activates the alkyne and is crucial for the transmetalation step in the traditional mechanism.[24] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine acts as both the base and often the solvent. It must be rigorously degassed. |
Q2: I am concerned about alkyne homocoupling. Are there copper-free conditions? A2: Yes, alkyne homocoupling (Glaser coupling) is the most common side reaction and is promoted by the copper catalyst in the presence of oxygen.[25] Copper-free protocols have been developed to address this. They typically require a palladium catalyst with a specific ligand and a stronger base in a solvent like DMF.[26][27]
Troubleshooting Guide: Sonogashira Coupling
Q3: My primary product is the homocoupled diyne (Glaser product). How do I stop this? A3:
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure all reagents, solvents, and the reaction headspace are scrupulously free of oxygen. Degassing the amine solvent with an argon stream for 20-30 minutes before adding the catalysts is critical.[25]
-
Switch to Copper-Free Conditions: If homocoupling persists, eliminating copper is the best solution. A system like Pd(OAc)₂/XPhos with Cs₂CO₃ in DMF could be a good alternative to screen.
-
Use the Amine as Solvent: Using the amine base as the solvent can help suppress homocoupling.[25]
Q4: The reaction is sluggish or stalls when using an aryl bromide or chloride analogue. What should I do? A4: Aryl chlorides are very challenging substrates for Sonogashira coupling.
-
More Active Catalyst: For less reactive halides, a more active catalyst system is needed. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like cataCXium® A or XPhos can be effective.
-
Higher Temperatures: Unlike many Sonogashira reactions which run at room temperature, coupling with aryl chlorides will likely require heating (e.g., 80-100 °C).
-
Boiling Point of Alkyne: Be mindful of the boiling point of your terminal alkyne.[28] For volatile alkynes, the reaction may need to be conducted in a sealed tube to prevent the reagent from boiling out of the reaction mixture.[28]
Representative Experimental Protocol: C4-Selective Suzuki Coupling
This protocol provides a robust starting point for the selective arylation of the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox, add the XPhos Pd G3 precatalyst. If a glovebox is not available, add the catalyst under a positive flow of inert gas.
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen (this cycle should be repeated three times) to ensure an inert atmosphere.[8]
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting quinazoline.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-aryl-7-(trifluoromethyl)quinazoline.
References
- BenchChem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- BenchChem. A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
- Denmark, S. E., & Smith, R. C. (2009).
- Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.
- National Center for Biotechnology Information. 2,4-Dichloro-7-fluoroquinazoline. PubChem.
- ResearchGate. Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings.
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Reddit. (2018).
- BenchChem.
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- BenchChem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
- TCI Chemicals.
- WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Wikipedia. (2023).
- Marques, A. D. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
- Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Johnson Matthey.
- American Chemical Society. (2015).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Sonogashira Coupling.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Alchem Pharmtech. CAS 396-02-1 | this compound.
- ChemicalBook. This compound.
- BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Barker, T. J., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters.
- BLDpharm. 396-02-1|this compound.
- PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
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Technical Support Center: Navigating the Regioselective Functionalization of 2,4-Dichloroquinazolines
Welcome, researchers and drug development professionals, to our dedicated technical support center for managing the reactivity of 2,4-dichloroquinazolines. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions that arise during the synthetic manipulation of this versatile scaffold. As Senior Application Scientists, we understand the nuances of these reactions and aim to equip you with the knowledge to control the selective functionalization of the C4 and C2 positions with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-Cl bond in 2,4-dichloroquinazoline significantly more reactive than the C2-Cl bond towards nucleophiles?
The enhanced reactivity of the C4-Cl bond is a cornerstone of 2,4-dichloroquinazoline chemistry and is rooted in fundamental electronic principles. The substitution at C4 proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to this heightened reactivity lies in the superior ability of the quinazoline ring system to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Computational studies, specifically Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[1][2][3] This makes the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack. The resulting intermediate for C4-substitution is better stabilized through resonance, delocalizing the negative charge more effectively across the heterocyclic system. Consequently, the activation energy for the nucleophilic attack at C4 is lower than at C2, leading to a faster reaction rate under milder conditions.[1][2]
Q2: I'm observing a significant amount of a di-substituted byproduct, even under what I believe are mild conditions. What could be causing this loss of selectivity?
Loss of regioselectivity, where the nucleophile attacks both C4 and C2 positions, is a common challenge. Several factors can contribute to this issue:
-
Elevated Temperature: While the C4-Cl is more reactive, the C2-Cl is not entirely inert. As the reaction temperature increases, the energy barrier for C2 substitution can be overcome, leading to the formation of the di-substituted product. It is crucial to maintain the recommended temperature for selective C4 functionalization.
-
Prolonged Reaction Time: Even at optimal temperatures, extending the reaction time unnecessarily can provide the opportunity for the slower C2 substitution to occur, especially if a slight excess of the nucleophile is present.
-
Strongly Basic Conditions: The presence of a strong base can sometimes facilitate the second substitution. Careful selection and stoichiometry of the base are critical.
-
Highly Reactive Nucleophiles: Very potent nucleophiles may exhibit reduced selectivity. The inherent reactivity of the nucleophile plays a significant role in the reaction outcome.
To troubleshoot, we recommend a systematic approach of optimizing reaction time and temperature, and carefully controlling the stoichiometry of your reagents.
Q3: What are the typical "harsher conditions" required for the substitution of the C2-Cl bond?
Once the C4 position has been functionalized, substitution at the less reactive C2 position generally requires more forcing conditions. These typically involve:
-
Higher Temperatures: Often, reactions are heated to reflux in high-boiling point solvents. Temperatures exceeding 100 °C are common.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can be a very effective method to drive the C2 substitution, often leading to shorter reaction times and improved yields.[4]
-
Use of Catalysts: In some cases, transition-metal catalysts, such as those used in Buchwald-Hartwig amination, may be employed to facilitate the C-N bond formation at the C2 position.[4]
-
Stronger Nucleophiles/Bases: Employing a more reactive nucleophile or a stronger base can also promote the desired transformation.
It's important to note that these conditions can also increase the likelihood of side reactions, so careful monitoring and optimization are key.
Q4: I am struggling to purify my mono-substituted 2-chloro-4-aminoquinazoline from the starting material and the di-substituted product. Any suggestions?
Purification can indeed be challenging due to the similar polarities of the starting material, desired product, and di-substituted byproduct. Here are some strategies:
-
Column Chromatography: This is the most common method. A shallow solvent gradient is often necessary to achieve good separation. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. The use of a high-performance flash chromatography system can provide better resolution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities. Screening various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is crucial.
-
Acid-Base Extraction: The basicity of the quinazoline nitrogen atoms can be exploited. The mono- and di-substituted products are generally more basic than the starting 2,4-dichloroquinazoline. An acidic wash can be used to extract the aminated products into the aqueous phase, leaving the starting material in the organic layer. The pH of the aqueous layer can then be carefully adjusted to precipitate the desired product.
Q5: How can I definitively confirm the regiochemistry of my product? Is it a C4- or C2-substituted quinazoline?
Unequivocal structural confirmation is critical. While 1D 1H NMR is useful, 2D NMR techniques are often necessary for unambiguous assignment.
-
2D NMR Spectroscopy (HSQC, HMBC, NOESY):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying which nitrogen the substituent is attached to by looking for correlations from the protons on the substituent to the carbons of the quinazoline ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations. For a C4-substituted product, a Nuclear Overhauser Effect (NOE) may be observed between the protons of the substituent and the H5 proton of the quinazoline ring.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of C4-substituted product | 1. Incomplete reaction. 2. Hydrolysis of the starting material or product. 3. Poor nucleophile reactivity. | 1. Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or addition of a catalyst might be necessary. 2. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (N2 or Ar). Hydrolysis of the chloro groups to form quinazolinones is a common side reaction.[5] 3. Consider using a more reactive nucleophile or adding a non-nucleophilic base (e.g., DIPEA) to activate the nucleophile. |
| Formation of di-substituted product | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess nucleophile used. | 1. Lower the reaction temperature. For many amines, reactions at 0 °C to room temperature are sufficient for selective C4 substitution.[6] 2. Monitor the reaction progress and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| No reaction at the C2 position | 1. Insufficiently harsh reaction conditions. 2. Deactivated nucleophile. 3. Steric hindrance. | 1. Increase the reaction temperature, consider using a high-boiling solvent (e.g., DMF, DMSO), or employ microwave irradiation.[5] 2. Use a stronger base to deprotonate the nucleophile if applicable. 3. If the nucleophile is very bulky, it may be necessary to explore alternative synthetic routes. |
| Formation of quinazolinone byproduct | Presence of water in the reaction mixture. | Rigorously dry all solvents and glassware. Run the reaction under an inert atmosphere. The hydrolysis product can sometimes be difficult to remove from the desired product.[5] |
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Amino-2-chloroquinazolines
This protocol provides a general method for the selective substitution of the C4-chloro group with an amine nucleophile.
Step-by-Step Methodology:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF) at 0 °C under an inert atmosphere, add the desired amine (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.[6]
-
Upon completion (typically 1-4 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2,4-Diaminoquinazolines (Substitution at C2)
This protocol outlines the subsequent substitution at the C2 position.
Step-by-Step Methodology:
-
To a solution of the 4-amino-2-chloroquinazoline (1.0 eq) in a high-boiling point solvent (e.g., isopropanol, n-butanol, or DMF), add the second amine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.[6] Alternatively, perform the reaction in a sealed vessel under microwave irradiation.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Reactivity Landscape
To better understand the principles governing the regioselectivity, the following diagrams illustrate the key concepts.
Caption: Relationship between reaction conditions and selectivity.
Caption: Stepwise functionalization workflow for 2,4-dichloroquinazoline.
References
-
Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
de Paula, C. T., de Oliveira, R. B., & Ferreira, V. F. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
de Paula, C. T., de Oliveira, R. B., & Ferreira, V. F. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
de Paula, C. T., de Oliveira, R. B., & Ferreira, V. F. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Līpiņš, E., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 647-656. [Link]
-
da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1836-1844. [Link]
-
Sammelson, R. E., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(23), 6188-6191. [Link]
-
da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
-
de Paula, C. T., de Oliveira, R. B., & Ferreira, V. F. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: The Trifluoromethylated Quinazoline Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated quinazolines. The introduction of a trifluoromethyl (CF₃) group to the quinazoline core is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and target binding affinity.[1][2][3] However, this modification also profoundly alters the scaffold's reactivity, presenting unique challenges and opportunities in synthetic chemistry.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will explore the causality behind these effects and provide field-proven protocols to navigate the complexities of working with these potent molecules.
Part 1: Fundamental Physicochemical & Reactivity Questions
This section addresses the core principles governing the behavior of trifluoromethylated quinazolines. Understanding these fundamentals is key to troubleshooting synthetic challenges.
Q1: How does the trifluoromethyl group fundamentally alter the electronic character of the quinazoline ring?
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] Its effect on the quinazoline ring is primarily driven by a strong negative inductive effect (-I effect), where the highly electronegative fluorine atoms pull electron density away from the ring through the carbon-carbon sigma bond.[1][4]
This has two major consequences:
-
Ring Deactivation: The overall electron density of the aromatic system is significantly reduced. This makes the ring less susceptible to electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).
-
Decreased Basicity: The electron-withdrawing nature of the CF₃ group reduces the electron density on the quinazoline's nitrogen atoms (N1 and N3). This makes them less likely to accept a proton, resulting in a lower pKa compared to the non-substituted parent quinazoline.
Q2: How significantly is the pKa of quinazoline affected by a CF₃ group?
The pKa is lowered substantially. The parent quinazoline has a pKa of approximately 3.5.[5] The introduction of a strongly electron-withdrawing CF₃ group can lower this value significantly, making the molecule a weaker base. While exact values depend on the position of the CF₃ group and other substituents, the trend is consistently towards increased acidity (lower pKa of the conjugate acid). This is critical for drug development, as it affects the ionization state of the molecule at physiological pH, influencing solubility, membrane permeability, and target engagement.
| Compound | Typical pKa (Conjugate Acid) | Key Physicochemical Impact |
| Quinazoline | ~3.5[5] | Basic, readily protonated. |
| 2-(Trifluoromethyl)quinazoline | < 3.0 (Predicted) | Significantly less basic due to direct electron withdrawal from N1/N3. |
| 6-(Trifluoromethyl)quinazoline | ~2.5 - 3.0 (Predicted) | Less basic than parent quinazoline; effect is transmitted through the benzene ring. |
Q3: My goal is to improve metabolic stability. Where is the best position to place the CF₃ group?
Placing a CF₃ group on the quinazoline core is an excellent strategy to enhance metabolic stability.[2][6] The carbon-fluorine bond is exceptionally strong, and the CF₃ group itself is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
Strategic Placement:
-
Blocking Labile Positions: Identify positions on your parent quinazoline that are susceptible to metabolic oxidation (e.g., unsubstituted aromatic carbons, benzylic positions). Placing the CF₃ group at or near these "soft spots" can effectively shield them from enzymatic attack.
-
General Enhancement: Unsubstituted quinazolines, particularly at the 2-position, can be metabolized by aldehyde oxidase.[6][7] Introducing a CF₃ group at C2 can block this pathway.
-
Caution with 4-Anilinoquinazolines: In the context of 4-anilinoquinazoline EGFR inhibitors, fluorination of the anilino ring is common. However, studies have shown that 4-fluoroanilino substituents can be susceptible to metabolic defluorination, leading to high bone uptake in vivo.[8] In contrast, 2- and 3-fluoroanilino derivatives are significantly more stable.[8] This principle suggests that while CF₃ groups are generally stable, their placement within the larger molecule must be carefully considered.
Part 2: Troubleshooting Synthesis and Reactions
This section provides practical advice for common experimental hurdles.
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on a 2-chloro-4-(trifluoromethyl)quinazoline and getting low yields. What are the likely causes?
This is a common scenario. While the CF₃ group is strongly activating, SNAr reactions can still be challenging. The key is understanding the interplay between the substrate, nucleophile, and reaction conditions.
Causality Check:
-
Positional Activation: A CF₃ group at C4 strongly activates the C2 position for nucleophilic attack (and vice-versa). The electron-withdrawing effect stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[9][10] If your CF₃ group is on the benzo portion of the ring (e.g., C6 or C7), the activating effect on C2/C4 is weaker.
-
Nucleophile Strength: Is your nucleophile strong enough? While activation from the CF₃ group helps, weak nucleophiles (e.g., neutral amines, alcohols) may require harsher conditions (higher temperatures, stronger bases) than highly nucleophilic anions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are essential. They solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity. Using non-polar solvents like toluene or THF is a common cause of failure.[11][12]
Q5: I'm struggling with the initial synthesis of the 2-(trifluoromethyl)quinazolinone core. Are there reliable one-pot methods?
Yes, direct synthesis from simple precursors is often preferable to multi-step routes involving hazardous fluorinating agents. A highly effective one-pot method utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source.[13][14]
This approach involves the condensation of an anthranilic acid with TFA, followed by condensation with an amine to form the desired 2-trifluoromethylquinazolin-4(3H)-one. The use of a dehydrating agent like propylphosphonic anhydride (T3P®) is key to driving the cyclization.[13]
Troubleshooting Common Synthesis Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Product | Insufficient dehydration; reactants not pure; incorrect stoichiometry. | Ensure T3P® or another potent dehydrating agent is used. Verify purity of anthranilic acid and amine via NMR or melting point.[12] |
| Formation of Side Products | For certain substrates, side reactions can compete with the desired cyclization.[13] | If using a two-step approach, ensure the first condensation with TFA is complete before adding the amine. A one-pot, sequential cascade is often more efficient.[13] |
| Low Yield with Pyridine-Containing Substrates | The basicity of pyridine can interfere with the reaction mechanism or catalyst. | This is a known limitation for some protocols.[13] Consider protecting the pyridine nitrogen or exploring alternative synthetic routes. |
Q6: I want to perform a direct C-H functionalization on my trifluoromethylated quinazoline. How does the CF₃ group direct the reaction?
The CF₃ group makes the entire heterocyclic system electron-deficient, which significantly influences the regioselectivity of transition-metal-catalyzed C-H functionalization.[15][16]
-
General Principle: C-H bonds on electron-poor aromatic rings are often more challenging to activate directly. The reaction's outcome is highly dependent on the specific catalyst and directing group used.
-
Directing Group Dominance: In many cases, if a directing group is present elsewhere on the molecule (e.g., an N-oxide, an amide), it will likely control the site of C-H activation, overriding the electronic influence of the CF₃ group.
-
Innate Reactivity: In the absence of a strong directing group, functionalization often occurs at the most electron-rich or sterically accessible C-H bond. However, the trifluoromethyl radical itself is electrophilic and will preferentially attack positions of higher electron density.[17] For a quinazoline, this might favor C-H bonds on the benzo ring over those on the pyrimidine ring, but this is highly system-dependent.
For predictable results, it is highly recommended to use a "programmed" C-H functionalization approach that employs a directing group, rather than relying on the "innate" reactivity of the CF₃-substituted core.[17]
Part 3: Key Experimental Protocols
These protocols provide a starting point for common experimental procedures. Always adapt them to your specific substrate and consult the original literature.
Protocol 1: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones
(Adapted from Tortoioli, S. et al., J. Org. Chem., 2018)[13][14]
This protocol describes a one-pot sequential cascade synthesis using TFA as the CF₃ source.
Methodology:
-
Reaction Setup: To a stirred solution of the substituted anthranilic acid (1.0 equiv) in a suitable solvent (e.g., toluene), add trifluoroacetic acid (1.1 equiv).
-
Dehydrating Agent: Add propylphosphonic anhydride (T3P®, typically as a 50% solution in ethyl acetate, 1.5 equiv) dropwise, maintaining the temperature.
-
First Condensation: Heat the reaction mixture (e.g., to 80-100 °C) and stir for 1-3 hours. Monitor the formation of the intermediate benzoxazinone by TLC or LC-MS.
-
Amine Addition: Once the first step is complete, add the desired primary amine (1.2 equiv) to the reaction mixture.
-
Cyclization: Continue heating until the reaction is complete (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to yield the desired 2-trifluoromethylquinazolin-4(3H)-one.
Protocol 2: General Procedure for SNAr on a 2-Chloro-CF₃-Quinazoline
This protocol is a general starting point for the substitution of a chlorine atom at an activated position.
Methodology:
-
Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloro-trifluoromethyl-quinazoline (1.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add Nucleophile: Add the amine or thiol nucleophile (1.1-1.5 equiv).
-
Add Base (if needed): If using a neutral amine or a salt of a weak nucleophile, add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 equiv). For anionic nucleophiles (e.g., sodium thiophenoxide), a base is not required.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C). The optimal temperature depends on the reactivity of the substrate and nucleophile.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum. If no precipitate forms, perform an aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, and concentrating.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
(Adapted from BenchChem Protocols)[18]
This assay provides a quantitative measure of a compound's susceptibility to metabolism by CYP enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (HLM) solution (final protein concentration typically 0.5-1.0 mg/mL)
-
Test compound (final concentration typically 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution. The total reaction volume is typically 200-500 µL.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of the line is the rate constant of elimination (k), and t½ = 0.693/k.
References
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH. [Link]
-
Activity screening of trifluoromethyl quinazoline derivatives. ResearchGate. [Link]
-
Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Magtech Journal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. Organic Chemistry Portal. [Link]
-
A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. MDPI. [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Photocatalyst‐Free Photochemical Trifluoromethylation/Cyclization of Unactivated Alkenes: Synthesis of Trifluoromethyl‐Substituted Quinazolinones. ResearchGate. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
C–H functionalization of quinazolinones by transition metal catalysis. RSC Publishing. [Link]
-
Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. ACS Publications. [Link]
-
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]
-
A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
C-H Functionalization of Quinazolinone by Transition Metal Catalysis. ResearchGate. [Link]
-
Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. ResearchGate. [Link]
-
One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. ACS Publications. [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
-
Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. ACS Publications. [Link]
-
Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. PubMed. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate. [Link]
-
4-methyl-2-(trifluoromethyl)quinoline. Chemical Synthesis Database. [Link]
-
Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Magtech Journal. [Link]
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- 8. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4-Dichloro-7-(Trichloromethyl)quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have led to the development of numerous clinically approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring system.[1] This guide focuses on the 2,4-dichloro-7-(trifluoromethyl)quinazoline scaffold, a promising but less explored platform for the design of novel therapeutic agents. The presence of chlorine atoms at the 2 and 4 positions provides reactive sites for further chemical modification, while the electron-withdrawing trifluoromethyl group at the 7-position can significantly modulate the compound's physicochemical properties and biological target interactions.
Anticancer Activity: Targeting Key Signaling Pathways
Quinazoline derivatives have gained prominence as potent anticancer agents, primarily through their ability to inhibit protein kinases crucial for cancer cell proliferation and survival.[3][5] The 4-anilinoquinazoline scaffold, in particular, has been a successful template for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2][6]
Comparative Analysis of Kinase Inhibition
While specific inhibitory data for this compound derivatives is not extensively available, we can infer potential activity by comparing related structures. The table below summarizes the anticancer activity of various substituted quinazoline derivatives against different cancer cell lines, highlighting the impact of substitutions at the 2, 4, and 7 positions.
| Compound/Derivative Class | Substitution Pattern | Target Cancer Cell Line(s) | Reported IC50/Activity | Reference(s) |
| 2,4,6-Trisubstituted quinazolines with trifluoromethyl group | Varied substitutions at 2 and 4 positions, CF3 at C6 | MDA-MB-231, MCF-7, PC-3, HGC-27, MGC-803 | Compound 9n showed potent cytotoxicity against breast cancer cells. | [7] |
| 4-Anilino-quinazoline derivatives | Varied substitutions on the anilino ring and quinazoline core | A431, A549, NCI-H1975, SW480 | A derivative with a (E)-propen-1-yl moiety showed significantly higher antiproliferative activity than gefitinib. | [2] |
| Quinazolinone Schiff bases | 2-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-2-hydroxybenzylideneamino) | MCF-7, MDA-MB-231 | Demonstrated noteworthy antiproliferative activity. | [8] |
| 2,4-Disubstituted quinazolines | Varied substitutions at C2 and C4 | General anticancer activity | The 2-chloroquinazoline derivative was the most potent in the series. | [8] |
| Quinazolinone-benzyl piperidine derivatives | Varied substitutions | MCF-7, A549, 5637 | Showed moderate activity against the tested cell lines. | [9] |
Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is often based on the overexpression of specific target kinases, such as EGFR in A549 (non-small cell lung cancer) and HER2 in certain breast cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Envisioned Signaling Pathway Inhibition
Based on the extensive literature on quinazoline-based kinase inhibitors, derivatives of this compound are hypothesized to target key oncogenic signaling pathways. The diagram below illustrates the potential mechanism of action.
Caption: Potential inhibition of the EGFR signaling pathway.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Quinazoline and quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[1][5][10] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][5]
Comparative Analysis of Anti-inflammatory Effects
The introduction of fluorine-containing substituents, such as the trifluoromethyl group, has been shown to enhance the anti-inflammatory activity of quinazolinones.[1][5]
| Compound/Derivative Class | Substitution Pattern | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| Fluorinated quinazolinones | Containing triazole, thiadiazole, and oxadiazole rings | In vitro anti-inflammatory activity | Showed the highest in vitro anti-inflammatory activity and good binding to COX-2. | [1][5] |
| 7-chloro-3-substituted-2-phenyl quinazolin-4(3H)-one/thione | Varied substitutions at the 3-position | Carrageenan-induced paw edema in rats | Compounds with methyl/methoxy groups on the phenyl hydrazine ring showed good anti-inflammatory activity. | [11] |
| Quinoline and quinazoline derivatives | Heteroaryl moiety on the alkyl side chain at the 2-position | Adjuvant arthritis (AA) rat model | Exhibited potent anti-inflammatory effects. | [10] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model of acute inflammation. The measurement of paw volume provides a quantitative assessment of the anti-inflammatory effect. In vitro assays often target specific enzymes like COX-2 to elucidate the mechanism of action.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following protocol outlines a standard method for evaluating the COX-2 inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control (Celecoxib) in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.
-
Add the test compounds or control to the respective wells and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specified time at 37°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Self-Validation: The inclusion of a known COX-2 inhibitor like celecoxib as a positive control is crucial for validating the assay's performance and ensuring the reliability of the obtained results.
Antimicrobial Activity: A Potential New Frontier
While the primary focus of quinazoline research has been on anticancer and anti-inflammatory activities, several studies have also reported their antimicrobial potential.[12][13]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of quinazoline derivatives is influenced by the substituents on the core structure.
| Compound/Derivative Class | Substitution Pattern | Target Microorganism(s) | Reported MIC (µg/mL) | Reference(s) |
| 2,4-Disubstituted quinazolines | N'-(2-{[2-substituted phenyl)-2-oxoethyl]sulfanyl}quinazolin-4-yl) pyridine-4-carbohydrazide | Gram-positive bacteria and fungi | MIC ranging from 0.4 to 50 µg/mL. | [14] |
| 7-chloro-3-substituted-2-phenyl quinazolin-4(3H)-one/thione | Varied substitutions at the 3-position | Various bacteria and fungi | Five compounds showed good antimicrobial activity. | [11] |
| Pyrazolo-3-aryl quinazolin-4(3H)ones | Introduction of -OCH3, -OH, and -Cl groups | B. subtilis, S. aureus, E. coli, P. vulgaris, A. niger, Phytophora | Enhanced antibacterial and antifungal activities. | [13] |
Causality Behind Experimental Choices: The minimum inhibitory concentration (MIC) is the gold standard for determining the in vitro antimicrobial activity of a compound. It represents the lowest concentration that inhibits the visible growth of a microorganism. A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, are typically used for initial screening.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram illustrates the workflow for determining the MIC of novel compounds.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While direct experimental data for this specific class of compounds is limited, the extensive body of research on analogous quinazoline derivatives provides a strong foundation for future investigations.
Future research should focus on:
-
Synthesis of a focused library of 2,4-disubstituted-7-(trifluoromethyl)quinazoline derivatives to systematically explore the structure-activity relationships.
-
In-depth biological evaluation of these novel compounds against a panel of cancer cell lines, inflammatory targets, and microbial strains.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent derivatives.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new and effective therapies based on the this compound scaffold.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Trifluoromethyl Quinazoline Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-trifluoromethyl quinazoline inhibitors, a prominent class of compounds in modern drug discovery, particularly in the development of targeted cancer therapies. We will explore how subtle molecular modifications to the quinazoline scaffold influence inhibitory potency and selectivity, supported by experimental data and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical series.
Introduction: The Quinazoline Scaffold in Targeted Therapy
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, particularly tyrosine kinase inhibitors (TKIs).[1][2][3][4] Its rigid, planar structure provides an ideal framework for interacting with the ATP-binding pocket of various kinases, including the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6][7][8] The introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position of the quinazoline ring, has emerged as a critical strategy for enhancing the pharmacological properties of these inhibitors. The electron-withdrawing nature and metabolic stability of the -CF3 group can significantly impact binding affinity, cell permeability, and overall drug-like characteristics.
This guide will dissect the SAR of 7-trifluoromethyl quinazoline derivatives, focusing primarily on their role as EGFR inhibitors, while also touching upon their activity against other relevant targets. We will examine the influence of substitutions at key positions of the quinazoline core and the crucial 4-anilino moiety.
Core Structural Features and Their Impact on Activity
The quintessential 7-trifluoromethyl quinazoline inhibitor comprises a core quinazoline ring, a substituent at the 4-position (commonly an anilino group), and various groups at other positions that modulate activity and selectivity.
The Significance of the 4-Anilino Moiety
The 4-anilino substituent is a cornerstone of many potent quinazoline-based EGFR inhibitors.[5] It typically forms a critical hydrogen bond with a methionine residue (Met793 in EGFR) within the kinase hinge region.[9] The SAR of this moiety is well-established:
-
Substitution Pattern on the Aniline Ring: The position and nature of substituents on the aniline ring dramatically affect inhibitory potency.
-
Meta-Position: A trifluoromethyl group at the meta position of the aniline ring consistently leads to high antiproliferative activity against various cancer cell lines.[5] This is a recurring theme in the SAR of this class.
-
Para-Position: Mono-substitution at the para position or the introduction of a second substituent often results in decreased activity.[5]
-
Electron-Withdrawing vs. Electron-Donating Groups: While electron-withdrawing groups like -CF3 and halogens are often favored, the overall electronic and steric profile determines the ultimate impact on activity.[10][11]
-
The Role of Substitutions on the Quinazoline Core
Modifications to the quinazoline ring itself, beyond the 7-trifluoromethyl group, provide another layer of control over the inhibitor's properties.
-
C-6 Position: The C-6 position is frequently modified to enhance potency and target engagement.
-
Halogenation: The presence of a halogen atom at the 6-position can improve anticancer effects.[1]
-
Alkoxy Groups: The introduction of morpholinoalkoxy groups at positions 6 and 7 has been shown to increase antiproliferative activity, with longer three-carbon linkers being more effective than two-carbon chains.[7]
-
-
C-2 Position: The C-2 position is crucial for modulating selectivity and overcoming resistance.
-
Aryl Substituents: A phenyl group at the C-2 position is often essential for potent inhibition of certain targets like the Breast Cancer Resistance Protein (BCRP).[10]
-
Amine Substituents: The introduction of various amine-containing moieties can be tailored to target specific kinase profiles.
-
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro activity of representative 7-trifluoromethyl quinazoline derivatives against various cancer cell lines and kinases. This data highlights the key SAR principles discussed.
| Compound ID | Quinazoline C-7 Substituent | 4-Anilino Substituent | Target Cell Line(s) | IC50 (µM) | Reference |
| Compound A | -CF3 | 3-Ethynyl | A549, A431, H1975 | Potent (Specific values not provided) | [5] |
| Compound B | -CF3 | 3-Chloro, 4-Fluoro | EGFR wt | Not specified | [5] |
| Compound 10b | Not specified | 2-Arylamino with 4-CF3 | PC3, LNCaP, K562 | 3.15, 3.37, 4.12 | [12][13][14] |
| Compound 7 | Not specified | Complex substituent | MDA-MB-231 | 0.9 | [5] |
| Gefitinib | - | 3-Chloro, 4-Fluoro | MDA-MB-231 | 14.2 | [5] |
Note: This table is a representative summary. IC50 values can vary based on experimental conditions.
Experimental Protocols: A Foundation for Reliable SAR Studies
The generation of robust and reproducible SAR data relies on well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of 7-trifluoromethyl quinazoline inhibitors.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, PC3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.
Visualizing Structure-Activity Relationships
Diagrams can effectively illustrate the key structural modifications and their impact on inhibitor activity.
Caption: Key SAR takeaways for 7-trifluoromethyl quinazoline inhibitors.
Mechanistic Insights and Future Directions
The SAR data strongly suggests that 7-trifluoromethyl quinazoline inhibitors primarily act as competitive ATP inhibitors of kinases like EGFR. The trifluoromethyl group at the 7-position likely enhances binding through favorable hydrophobic and electronic interactions within the ATP pocket, while also improving metabolic stability.
Future research in this area will likely focus on:
-
Targeting Resistance Mutations: Designing novel derivatives that can effectively inhibit mutated forms of kinases (e.g., EGFR T790M) is a critical ongoing effort.[5][9][15]
-
Improving Kinome Selectivity: Fine-tuning the substitution patterns to achieve higher selectivity for the target kinase over other kinases will reduce off-target effects and improve the therapeutic index.[15]
-
Dual-Target Inhibitors: Exploring the potential of these scaffolds to inhibit multiple oncogenic pathways simultaneously is a promising strategy to combat cancer's complexity.[5]
Conclusion
The 7-trifluoromethyl quinazoline scaffold is a versatile and highly tractable platform for the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful development of next-generation targeted therapies. By systematically exploring the chemical space around this privileged core, researchers can continue to innovate and deliver more effective treatments for cancer and other diseases.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . National Institutes of Health. [Link]
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Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs . ResearchGate. [Link]
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design . Journal of Applied Pharmaceutical Science. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents . PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents . ResearchGate. [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways . National Institutes of Health. [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors . ResearchGate. [Link]
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Synthesis And Biological Evaluation Of Quinazoline Derivatives As Antitumor Agents . Global Thesis. [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials . ACS Publications. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents . RSC Publishing. [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents . National Institutes of Health. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents . National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of quinazoline derivatives as anti-trypanosomatid and anti-plasmodial agents . ResearchGate. [Link]
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Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 . PubMed. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . ResearchGate. [Link]
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QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) . Atlantis Press. [Link]
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Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) . PubMed. [Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents . National Institutes of Health. [Link]
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2,4-Dichloro-7-(Trifluoromethyl)quinazoline Scaffold
This guide provides an in-depth comparative analysis of kinase inhibitors conceptually derived from the versatile 2,4-dichloro-7-(trifluoromethyl)quinazoline scaffold. While this specific starting material is a niche area of research, this guide will extrapolate from the well-established pharmacology of the broader quinazoline class of kinase inhibitors to provide a predictive and comparative framework for researchers in drug discovery. We will delve into the synthesis, target kinases, and efficacy of representative quinazoline derivatives, comparing them with established clinical alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel kinase inhibitor scaffolds.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a cornerstone in the development of targeted cancer therapies. Its rigid, bicyclic structure serves as an excellent ATP-mimetic, enabling competitive inhibition at the kinase ATP-binding site. Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are built upon the quinazoline framework, primarily targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] The 2,4-dichloro substitution pattern provides two reactive sites for the introduction of various side chains, allowing for the fine-tuning of potency and selectivity. The 7-trifluoromethyl group is an interesting modification, as the electron-withdrawing nature of the trifluoromethyl group can modulate the physicochemical properties of the molecule, potentially influencing cell permeability, metabolic stability, and target engagement.
Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors from the this compound scaffold typically involves a two-step nucleophilic aromatic substitution. The chlorine at the 4-position is more labile and can be selectively displaced by an appropriate amine, often an aniline derivative, to introduce the key pharmacophore that interacts with the hinge region of the kinase. The chlorine at the 2-position can then be further modified, although in many potent inhibitors, this position is not substituted.
A representative synthetic scheme, adapted from the synthesis of a similar compound, 2,4-dichloro-7-fluoroquinazoline, is outlined below.[2]
Case Study: Efficacy of a 7-Substituted Quinazoline Multi-Kinase Inhibitor
While specific data for a 7-trifluoromethyl derivative is not extensively published, we can draw strong parallels from a well-characterized multi-kinase inhibitor, BPR1K871, which features a substitution at the 7-position of the quinazoline core. BPR1K871 was developed as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B, which are crucial targets in acute myeloid leukemia (AML) and other malignancies.[3]
Target Profile and In Vitro Efficacy
BPR1K871 demonstrated potent enzymatic inhibition of its primary targets, as summarized in the table below. For comparison, we include data for established, FDA-approved inhibitors targeting similar pathways.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference Drug(s) | Target(s) | IC50 (nM) |
| BPR1K871 | FLT3 | 19 | Midostaurin [4] | FLT3, c-KIT, VEGFR, PDGFR | (Broad Spectrum) |
| Aurora A | 22 | Alisertib (MLN8237) [5] | Aurora A | 1.2 | |
| Aurora B | 13 | Barasertib (AZD1152) [5] | Aurora B | <1 | |
| Gefitinib | EGFR | 2-37 | - | - | - |
| Vandetanib | VEGFR-2, EGFR | 40, 500 | - | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are a standard measure of a drug's potency.
Cellular Activity: Inhibition of Cancer Cell Proliferation
The efficacy of an inhibitor in a cellular context is a critical measure of its therapeutic potential. The anti-proliferative activity of BPR1K871 was evaluated in various cancer cell lines.
| Cell Line | Cancer Type | BPR1K871 EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 |
| HCT-116 | Colorectal Carcinoma | Data not specified |
EC50 represents the concentration of a drug that gives a half-maximal response.
Comparative Analysis with Clinically Relevant Alternatives
A key aspect of drug development is benchmarking novel compounds against existing therapies. Here, we compare the profile of 7-substituted quinazolines, as represented by BPR1K871, against FDA-approved drugs targeting FLT3, Aurora kinases, EGFR, and VEGFR-2.
-
FLT3 Inhibitors: Midostaurin was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML.[4][6] More potent and selective inhibitors like gilteritinib and quizartinib have also entered clinical practice.[7] The low nanomolar potency of BPR1K871 against FLT3 suggests it could be a competitive candidate in this space.
-
Aurora Kinase Inhibitors: Several Aurora kinase inhibitors have entered clinical trials, including alisertib (Aurora A selective) and barasertib (Aurora B selective).[5][8] These inhibitors have shown promise in both solid tumors and hematological malignancies.[9] The dual Aurora A/B inhibition profile of BPR1K871 could offer a broader anti-mitotic activity.
-
EGFR and VEGFR-2 Inhibitors: The quinazoline scaffold is most famously associated with EGFR inhibitors like gefitinib and erlotinib, and dual EGFR/VEGFR-2 inhibitors like vandetanib.[10][11] While BPR1K871 was not primarily evaluated against these targets, the versatility of the quinazoline scaffold suggests that derivatives of this compound could be designed to target these well-validated oncogenic drivers.
Key Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the recombinant kinase and allow a pre-incubation period of 10-15 minutes at room temperature.
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of existing quinazoline-based drugs, researchers can rationally design derivatives with tailored potency and selectivity against a range of clinically validated kinase targets. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for the evaluation of such novel compounds. Future work should focus on the synthesis and comprehensive biological characterization of inhibitors derived from this specific scaffold to fully elucidate their therapeutic potential in oncology and beyond.
References
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BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]
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Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. (n.d.). PubMed. Retrieved from [Link]
-
Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (2025, March 21). Taylor & Francis Online. Retrieved from [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2016, December 27). PubMed. Retrieved from [Link]
-
Which Inhibitor Should Be Used to Treat FLT3-Positive AML? (n.d.). ASH Clinical News. Retrieved from [Link]
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A Comparative Guide to the In Vitro Evaluation of 2,4-Dichloro-7-(trifluoromethyl)quinazoline Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro characterization of novel anticancer agents derived from the 2,4-dichloro-7-(trifluoromethyl)quinazoline scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical derivatives to guide lead candidate selection.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1][2] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of various protein kinases, making it a cornerstone for the development of targeted therapies.[3] Many quinazoline-based drugs, including gefitinib and erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers like non-small cell lung cancer.[4][5][6][7]
The starting scaffold, This compound , is a versatile precursor for generating a diverse library of compounds. The two chlorine atoms at the 2- and 4-positions serve as reactive handles for nucleophilic substitution, allowing for the systematic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group at the 7-position is a critical feature, often employed to enhance metabolic stability and increase binding affinity through favorable interactions with the target protein.
This guide will simulate a typical in vitro screening cascade to compare a hypothetical series of derivatives (termed QZ-1, QZ-2, and QZ-3) against established inhibitors, providing a blueprint for researchers in the field.
The In Vitro Testing Cascade: A Strategic Overview
The initial evaluation of new chemical entities relies on a tiered in vitro approach. This strategy allows for the rapid and cost-effective screening of numerous compounds to identify those with promising biological activity and acceptable safety profiles before advancing to more complex and resource-intensive preclinical models.
Our workflow is designed to answer three fundamental questions:
-
Cellular Efficacy: Do the compounds kill or inhibit the proliferation of cancer cells?
-
Target Engagement: Do the compounds inhibit the intended molecular target (e.g., a specific kinase)?
-
Selectivity: Are the compounds more toxic to cancer cells than to normal cells?
Caption: High-level workflow for in vitro evaluation of quinazoline derivatives.
Comparative Analysis: Antiproliferative Activity
The foundational step in assessing any potential anticancer agent is to determine its ability to inhibit cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which correlates with cell viability.
Rationale for Cell Line Selection:
-
A549 (Non-Small Cell Lung Cancer): Often overexpresses EGFR, making it a relevant model for testing EGFR inhibitors.[10]
-
MCF-7 (Breast Cancer): A well-characterized line used broadly in cancer research.[8]
-
HCT-116 (Colorectal Cancer): Represents another common solid tumor type.[8]
-
WRL-68 (Normal Liver Cell Line): Used as a control to assess general cytotoxicity and determine the selectivity of the compounds.[8] A high ratio of IC50 (Normal) / IC50 (Cancer) indicates desirable cancer-specific toxicity.
Experimental Data Summary
The following table presents hypothetical IC50 values (the concentration of a drug that inhibits cell growth by 50%) for our quinazoline derivatives compared to Erlotinib, a known EGFR inhibitor.
| Compound | IC50 A549 (μM) | IC50 MCF-7 (μM) | IC50 HCT-116 (μM) | IC50 WRL-68 (Normal) (μM) | Selectivity Index (SI) for A549¹ |
| QZ-1 | 1.2 | 5.8 | 7.3 | > 100 | > 83.3 |
| QZ-2 | 15.6 | 29.1 | 35.4 | > 100 | > 6.4 |
| QZ-3 | 0.9 | 4.2 | 5.1 | 85.2 | 94.7 |
| Erlotinib | 1.5 | 8.9 | 10.2 | > 100 | > 66.7 |
| ¹Selectivity Index (SI) = IC50 in WRL-68 cells / IC50 in A549 cells. |
Interpretation:
-
QZ-3 emerges as the most potent derivative across all cancer cell lines, with an IC50 value (0.9 μM in A549) superior to the reference drug, Erlotinib.
-
QZ-1 also shows strong potency and an excellent selectivity profile, with minimal toxicity to normal cells at effective concentrations.
-
QZ-2 is significantly less potent and would likely be deprioritized.
-
The high selectivity indices for QZ-1 and QZ-3 suggest they preferentially target cancer cells, a critical attribute for a therapeutic candidate.[11]
Target Engagement: Biochemical Kinase Inhibition
After confirming cellular activity, the next crucial step is to verify that the compounds inhibit their intended molecular targets. Since the quinazoline scaffold is a known "hinge-binding" motif for kinases, we will assess the inhibitory activity of our derivatives against two key receptor tyrosine kinases implicated in cancer: EGFR and VEGFR-2.[4][12][13] Dual inhibition of EGFR and VEGFR-2 is a validated therapeutic strategy, as it can simultaneously block tumor cell proliferation and angiogenesis.[13]
Rationale for Assay Choice: A biochemical kinase assay isolates the kinase and substrate from other cellular components. This allows for the direct measurement of a compound's ability to inhibit the enzyme's catalytic activity, typically by quantifying ATP consumption or substrate phosphorylation.
Experimental Data Summary
The table below shows hypothetical IC50 values from a direct enzyme inhibition assay.
| Compound | EGFR Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) |
| QZ-1 | 15.5 | 350.7 |
| QZ-2 | 2100.2 | > 5000 |
| QZ-3 | 8.9 | 45.1 |
| Erlotinib | 12.1 | > 10000 |
| Vandetanib | 25.6 | 30.5 |
Interpretation:
-
The biochemical data strongly correlate with the cellular results. QZ-3 is a potent inhibitor of both EGFR and VEGFR-2, with activity comparable to or better than the reference compounds. Its profile is similar to a dual inhibitor like Vandetanib.[14]
-
QZ-1 is a potent and selective EGFR inhibitor, but significantly weaker against VEGFR-2. This makes it a candidate for EGFR-targeted therapy.
-
QZ-2 shows very weak target engagement, confirming the results from the cell viability assays.
Mechanism of Action: Cellular Target Inhibition
To confirm that the compounds inhibit the target kinase within the cell, we must analyze the downstream signaling pathway. EGFR activation leads to autophosphorylation, which in turn triggers downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.[10] A successful inhibitor will block this initial phosphorylation event.
Rationale for Western Blotting: Western blotting is the gold standard for assessing the phosphorylation status of specific proteins. By treating EGFR-overexpressing cells (e.g., A549) with our compounds and then stimulating them with EGF, we can visualize the inhibition of EGFR phosphorylation (p-EGFR).
Caption: Simplified EGFR signaling pathway and the inhibitory action of QZ-3.
A successful experiment would show a dose-dependent decrease in the p-EGFR band for cells treated with QZ-1 and QZ-3, while the total EGFR protein level remains unchanged. This provides definitive evidence of on-target activity in a cellular context.
Detailed Experimental Protocols
Protocol 1: MTT Antiproliferative Assay
-
Objective: To determine the IC50 value of test compounds on various cell lines.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 μM) in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[8]
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-based)
-
Objective: To measure the direct inhibitory effect of compounds on kinase activity.
-
Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution (e.g., recombinant human EGFR), substrate solution (e.g., a generic peptide substrate), and ATP solution.
-
Compound Addition: In a 96-well white plate, add 5 µL of serially diluted test compounds.
-
Kinase Reaction: Add 20 µL of a kinase/substrate mixture to each well. Initiate the reaction by adding 25 µL of ATP solution (final concentration near the Km for the enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.
-
Data Acquisition: After a 10-minute incubation, measure luminescence with a plate reader.
-
Analysis: Convert raw luminescence values to percent inhibition relative to no-enzyme and no-compound controls. Calculate IC50 values by plotting percent inhibition versus compound concentration.
Conclusion and Future Directions
Based on this comparative in vitro guide, the hypothetical derivative QZ-3 stands out as a promising lead candidate. It demonstrates potent, dual inhibition of EGFR and VEGFR-2, exhibits strong antiproliferative activity against multiple cancer cell lines, and maintains a high degree of selectivity over normal cells. QZ-1 is also a strong candidate as a selective EGFR inhibitor.
The next logical steps for these lead compounds would involve:
-
Broader Kinase Profiling: Screening against a panel of kinases to further assess selectivity and identify potential off-target effects.
-
ADME/Tox Profiling: In vitro assessment of metabolic stability, permeability, and other pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of antitumor activity in relevant mouse xenograft models.
This structured approach to in vitro testing ensures that only the most promising and well-characterized compounds are advanced, maximizing the efficiency and success rate of the drug discovery pipeline.
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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 7-(Trifluoromethyl)quinazoline Analogs
In the landscape of modern oncology drug discovery, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The introduction of a trifluoromethyl group at the 7-position of the quinazoline ring is a strategic chemical modification intended to enhance metabolic stability and cellular permeability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. However, these modifications necessitate a rigorous and multi-faceted evaluation of their cytotoxic effects to identify promising lead candidates and elucidate their mechanisms of action.
This guide provides a comprehensive comparison of key cytotoxicity assays applicable to novel compounds synthesized from the 2,4-dichloro-7-(trifluoromethyl)quinazoline precursor. We will delve into the causality behind experimental choices, present detailed protocols for both primary screening and secondary mechanistic studies, and provide illustrative data to guide researchers in their experimental design.
The First Line of Inquiry: Choosing a Primary Cytotoxicity Screen
The initial assessment of a compound library derived from this compound aims to determine the concentration-dependent inhibitory effects on cancer cell proliferation and viability. The choice of a primary assay is critical, as it must be robust, reproducible, and amenable to high-throughput screening.
Comparative Analysis of Primary Screening Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells.[1] | - Well-established and widely used- Inexpensive- High-throughput compatible | - Measures metabolic activity, not directly cell viability[2]- Can be affected by compounds that alter mitochondrial function[2]- Requires a solubilization step for the formazan crystals |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[3][4] | - Measures cell membrane integrity, a direct indicator of cytotoxicity- Non-destructive to remaining viable cells- Simple and rapid protocol[3] | - Does not distinguish between apoptosis and necrosis[3]- Background LDH from serum in the culture medium can interfere- Provides an endpoint measurement, limiting real-time monitoring[5] |
For the initial screening of 7-(trifluoromethyl)quinazoline derivatives, the MTT assay is a logical and cost-effective starting point. Its widespread use allows for comparability with a vast body of existing literature on other quinazoline-based compounds.[6][7][8] However, it is crucial to be aware of its limitations and to consider potential interference from the trifluoromethyl group, which can modulate cellular metabolism.[9][10]
Experimental Workflow: Primary Cytotoxicity Screening
Caption: High-throughput primary cytotoxicity screening workflow.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each synthesized 7-(trifluoromethyl)quinazoline derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Delving Deeper: Mechanistic Cytotoxicity Assays
Once promising "hit" compounds are identified from the primary screen, the next critical step is to elucidate their mechanism of cell death. This is essential for lead optimization and for understanding the compound's therapeutic potential. The two primary modes of programmed cell death are apoptosis and necrosis.
Distinguishing Apoptosis from Necrosis
Apoptosis is a highly regulated process of programmed cell death, characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. In contrast, necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.
Comparative Analysis of Mechanistic Assays
| Assay | Principle | Advantages | Disadvantages |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[3] PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[3] | - Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][11][12]- Provides quantitative data via flow cytometry.- Well-established and widely used method. | - Requires specialized equipment (flow cytometer).- Can be technically more demanding than plate-based assays. |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[13] | - Highly sensitive and has a broad dynamic range.- Simple "add-mix-measure" format, suitable for high-throughput screening.[13]- Directly measures a key event in the apoptotic cascade. | - Does not distinguish between different forms of cell death.- Provides a snapshot of caspase activity at a specific time point. |
For a definitive understanding of the cell death mechanism induced by 7-(trifluoromethyl)quinazoline derivatives, a combination of the Annexin V/PI staining assay and the Caspase-Glo® 3/7 assay is recommended. The Annexin V/PI assay provides a comprehensive picture of the different cell populations, while the Caspase-Glo® 3/7 assay confirms the involvement of the key executioner caspases in the apoptotic pathway.
Signaling Pathway: Apoptosis Induction
Caption: Potential mechanism of action for cytotoxic quinazoline derivatives.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed and treat cells with the test compounds as described for the primary screening assay.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells in white-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7.
Supporting Experimental Data: A Case Study with Quinazoline Derivatives
While specific data for compounds derived directly from this compound is emerging, extensive research on analogous quinazoline derivatives provides a valuable framework for interpreting results. For instance, studies on various quinazoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[6][9] The presence of a trifluoromethyl group has been shown to be important for efficient cytotoxic activity.[6]
Illustrative Cytotoxicity Data for Novel Quinazoline Analogs
| Compound | Target Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Derivative A | A549 (Lung Cancer) | 8.5 | 4.2 |
| MCF-7 (Breast Cancer) | 12.1 | 6.8 | |
| HCT116 (Colon Cancer) | 5.3 | 2.1 | |
| Derivative B | A549 (Lung Cancer) | > 50 | > 50 |
| MCF-7 (Breast Cancer) | 45.2 | 30.5 | |
| HCT116 (Colon Cancer) | 38.7 | 25.1 | |
| Doxorubicin | A549 (Lung Cancer) | 0.8 | 0.4 |
| MCF-7 (Breast Cancer) | 1.1 | 0.6 | |
| HCT116 (Colon Cancer) | 0.5 | 0.2 |
This is representative data based on published literature for analogous compounds and should be used for illustrative purposes only.
Conclusion
The systematic evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds synthesized from this compound, a tiered approach to cytotoxicity testing is recommended. An initial high-throughput screen using a metabolic assay like MTT can efficiently identify promising candidates. Subsequent mechanistic studies employing Annexin V/PI staining and caspase activity assays are then crucial to elucidate the mode of cell death. This comprehensive approach, grounded in a solid understanding of the principles and limitations of each assay, will enable researchers to make informed decisions in the advancement of novel quinazoline-based anticancer agents.
References
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Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 515-523. Available from: [Link]
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A Comparative Guide to the Kinase Profiling of 7-Trifluoromethyl Quinazoline Derivatives
This guide provides an in-depth comparison and methodological framework for the kinase profiling of novel 7-trifluoromethyl quinazoline derivatives. As researchers and drug development professionals, understanding a compound's selectivity and potency is paramount. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing this important class of kinase inhibitors.
Introduction: The Quinazoline Scaffold and the Significance of the 7-CF₃ Moiety
The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous potent kinase inhibitors.[1][2] Several FDA-approved drugs, including gefitinib and erlotinib, feature this core structure, primarily targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3][4] The development of these agents has been a significant step forward in targeted cancer therapy.[4][5]
Our focus here is on derivatives featuring a trifluoromethyl (CF₃) group at the 7-position of the quinazoline core. The strategic incorporation of fluorine-containing groups is a powerful tool in drug design. The CF₃ group, in particular, offers several advantages over a simple methyl group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the compound's half-life and bioavailability.[6][7]
-
Increased Binding Affinity: The high electronegativity and lipophilicity of the CF₃ group can improve hydrophobic and electrostatic interactions with the target kinase, potentially leading to higher potency.[6][7]
-
Modulated Selectivity: The steric and electronic properties of the CF₃ group can fine-tune the compound's fit within the ATP-binding pocket, influencing its selectivity profile across the human kinome.[6][8]
Therefore, profiling 7-trifluoromethyl quinazoline derivatives is not just about measuring potency against a primary target; it is about comprehensively understanding the selectivity landscape shaped by this critical substitution.
The Imperative of Kinase Profiling: Beyond the Primary Target
While a quinazoline derivative might be designed to inhibit a specific kinase (e.g., EGFR), its true therapeutic potential and safety profile can only be assessed through broad kinase profiling. A kinase panel screen reveals:
-
Selectivity: How specific is the compound for its intended target versus other kinases? A highly selective compound is often preferred to minimize off-target side effects.
-
Polypharmacology: Does the compound inhibit other kinases that could be therapeutically beneficial? For instance, dual inhibition of EGFR and VEGFR2 is a known strategy.[9]
-
Potential Liabilities: Does the compound inhibit kinases associated with toxicity (e.g., certain SRC family kinases)? Identifying these interactions early is crucial for risk mitigation.
For this guide, we will compare two hypothetical 7-trifluoromethyl quinazoline derivatives, Compound A and Compound B , to illustrate how profiling data can guide lead optimization.
Experimental Design & Methodology
The choice of assay technology is a critical first step in designing a kinase profiling experiment.[10] While various formats exist, including radiometric assays (³³P-ATP based), fluorescence polarization (FP), and TR-FRET, we will focus on a luminescence-based ADP detection method for its high sensitivity, broad applicability, and non-radioactive nature.[11][12][13]
Causality of Method Selection: Why ADP-Glo™?
The ADP-Glo™ Kinase Assay is selected for this workflow due to its robust performance and straightforward protocol. The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11] Its key advantages include:
-
High Sensitivity: It can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for use with low substrate concentrations.
-
Broad Dynamic Range: The luminescent signal is directly proportional to ADP concentration over a wide range, providing reliable data.
-
Resistance to Interference: The luminescent signal is less susceptible to interference from colored or fluorescent compounds compared to optical methods.[10]
This choice represents a balance of throughput, safety, and data quality, making it a trustworthy standard for academic and industrial labs.
Experimental Workflow Diagram
The overall workflow for kinase profiling is a multi-step process designed to ensure accuracy and reproducibility.
Caption: High-level workflow for in vitro kinase profiling.
Detailed Experimental Protocol: In Vitro Kinase Profiling (ADP-Glo™)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.
Materials:
-
Test Compounds (Compound A, Compound B)
-
Recombinant Kinases (e.g., EGFR, VEGFR2, SRC, ABL, etc.)
-
Kinase-specific substrates
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
DMSO
Procedure:
-
Compound Preparation: a. Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO. b. Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM).
-
Kinase Reaction Setup: a. In a 384-well assay plate, add 1 µL of each serially diluted compound or DMSO (as a vehicle control) to the appropriate wells. b. Prepare a master mix containing the specific kinase of interest in kinase assay buffer. Add 2 µL of this kinase solution to each well. c. Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. d. Prepare a second master mix containing the appropriate substrate and ATP at 2x the final desired concentration. e. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL. f. Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal. d. Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Comparative Data Analysis: Compound A vs. Compound B
Using the protocol described above, Compound A and Compound B were screened against a representative panel of tyrosine and serine/threonine kinases. The resulting IC₅₀ values are summarized below.
Table 1: Comparative Kinase Profiling Data for 7-CF₃ Quinazoline Derivatives
| Kinase Target | Family | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) |
|---|---|---|---|
| EGFR | Tyrosine Kinase | 5.2 | 15.8 |
| VEGFR2 | Tyrosine Kinase | 250.6 | 25.1 |
| FGFR1 | Tyrosine Kinase | >10,000 | 850.4 |
| SRC | Tyrosine Kinase | 1,520 | 180.3 |
| ABL1 | Tyrosine Kinase | >10,000 | 3,250 |
| CDK2 | Ser/Thr Kinase | >10,000 | >10,000 |
| ROCK1 | Ser/Thr Kinase | >10,000 | 8,900 |
Data are hypothetical and for illustrative purposes.
Visualizing Selectivity
A diagram can effectively illustrate the logical relationship between the compounds and their target profiles, highlighting the difference in selectivity.
Caption: Selectivity comparison of Compound A and Compound B.
Discussion: Structure-Activity Relationships and Strategic Implications
The profiling data reveals distinct pharmacological profiles for our two hypothetical compounds, which has significant implications for their potential development.
Compound A demonstrates high potency and selectivity for EGFR . The IC₅₀ of 5.2 nM against EGFR, coupled with significantly weaker activity against VEGFR2 (>48-fold selectivity) and SRC (>290-fold selectivity), positions it as a classic selective EGFR inhibitor. This profile is desirable for therapies where targeting EGFR alone is the primary goal, minimizing potential side effects from inhibiting other kinases. The structure-activity relationship (SAR) suggests that the specific substitutions on the 4-anilino moiety of Compound A, in concert with the 7-CF₃ group, create a conformation that fits optimally into the EGFR ATP-binding pocket while clashing with residues in the pockets of VEGFR2 and SRC.[9][14]
Compound B , in contrast, exhibits a polypharmacological profile. While it retains activity against EGFR (15.8 nM), it is most potent against VEGFR2 (25.1 nM) and also shows moderate activity against SRC (180.3 nM). This profile is characteristic of a multi-targeted kinase inhibitor.[4] Such compounds can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are dysregulated.[5] The SAR for Compound B suggests that its 4-anilino substitutions are more accommodating to the active sites of multiple kinases, resulting in a broader activity spectrum. The meta-substitution of the aniline ring with certain groups has been shown to influence dual EGFR/VEGFR2 activity.[9]
-
Pursue Compound A if the therapeutic strategy calls for a highly selective, next-generation EGFR inhibitor with a potentially wide therapeutic window due to minimal off-target activity.
-
Pursue Compound B if the goal is to develop a multi-targeted agent for cancers where both angiogenesis (VEGFR2) and proliferation (EGFR) are key drivers. Further profiling would be essential to de-risk the SRC activity or determine if it offers a synergistic benefit.
This comparative analysis, grounded in a robust experimental framework, allows researchers to make data-driven decisions, efficiently allocating resources to the most promising chemical matter.
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Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[10] and quinazoline derivative 7d (10 μM) are shown. ResearchGate.
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The Tale of Two Fluorines: A Comparative Analysis of 7-Fluoro vs. 7-Trifluoromethyl Quinazoline Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] The strategic introduction of fluorine-containing substituents can dramatically modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative analysis of two common fluorinated substitutions at the 7-position of the quinazoline ring: the single fluorine atom (7-fluoro) and the trifluoromethyl group (7-trifluoromethyl). This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuanced differences that guide rational drug design.
The Quinazoline Core and the Impact of Fluorine
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for interacting with various biological targets.[1] Its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their properties. A single fluorine atom can alter electron distribution, pKa, and metabolic stability, while the trifluoromethyl group (-CF3), with its strong electron-withdrawing nature and lipophilicity, imparts a unique set of characteristics.[2]
Comparative Physicochemical Properties
The choice between a fluoro and a trifluoromethyl group at the 7-position can significantly impact a molecule's drug-like properties. The following table summarizes the general trends observed for these substitutions.
| Property | 7-Fluoro Derivatives | 7-Trifluoromethyl Derivatives | Rationale and Implications |
| Lipophilicity (logP) | Moderate increase | Significant increase | The trifluoromethyl group is substantially more lipophilic than a single fluorine atom.[2] This can enhance membrane permeability and cell penetration but may also increase binding to off-target hydrophobic pockets and decrease aqueous solubility. |
| Electronic Effects | Weakly electron-withdrawing | Strongly electron-withdrawing | The potent inductive effect of the -CF3 group can significantly lower the pKa of nearby basic centers, such as the N1 and N3 atoms of the quinazoline ring. This can alter the ionization state of the molecule at physiological pH, impacting receptor binding and solubility. |
| Metabolic Stability | Increased | Significantly increased | The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The C-F bond in a -CF3 group is even more robust, often leading to a longer in vivo half-life.[2] |
| Aqueous Solubility | Generally maintained or slightly decreased | Often decreased | The increased lipophilicity of the trifluoromethyl group typically leads to lower solubility in aqueous media, which can pose challenges for formulation and oral bioavailability. |
| pKa | Minor influence on quinazoline nitrogens | Significant decrease in basicity | The strong electron-withdrawing nature of the -CF3 group can reduce the basicity of the quinazoline nitrogen atoms, which can affect interactions with target proteins and antiprotonated transporters. |
Synthesis Strategies: A Comparative Overview
The synthesis of 7-fluoro and 7-trifluoromethyl quinazoline derivatives often starts from commercially available substituted anilines or anthranilic acids. While the core synthetic strategies are similar, the choice of starting materials is dictated by the desired substitution.
A general synthetic approach to 4-anilino-7-substituted quinazolines is depicted below:
Caption: General synthetic route for 4-anilino-7-substituted quinazolines.
For 7-fluoro derivatives, a common starting material is 2-amino-4-fluorobenzoic acid.[3] In the case of 7-trifluoromethyl derivatives, 2-amino-4-(trifluoromethyl)benzoic acid would be the corresponding precursor. The subsequent steps involving cyclization to the quinazolinone, chlorination, and finally nucleophilic substitution with a desired aniline are generally applicable to both series.
Comparative Biological Activity: Focus on EGFR Inhibition
A significant number of quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling cascades that promote cell proliferation and survival.[5][6]
Caption: Simplified EGFR signaling pathway and the site of action for quinazoline inhibitors.
Both 7-fluoro and 7-trifluoromethyl substitutions have been explored in the context of EGFR inhibitors. The choice between these two groups can influence potency and selectivity.
| Feature | 7-Fluoro Derivatives | 7-Trifluoromethyl Derivatives | Rationale and Implications |
| Potency (IC50) | Potent inhibitors have been developed. The fluorine can engage in favorable interactions within the ATP-binding pocket of EGFR. | Often exhibit high potency. The -CF3 group can form strong hydrophobic and electrostatic interactions with the enzyme.[7] | The increased lipophilicity and electron-withdrawing nature of the -CF3 group can lead to enhanced binding affinity. However, this is not a universal rule, and the overall substitution pattern of the molecule is crucial. |
| Selectivity | Can exhibit good selectivity, but this is highly dependent on the other substituents. | The bulky and lipophilic nature of the -CF3 group can sometimes lead to reduced selectivity by promoting binding to other kinases with similar hydrophobic pockets. | Achieving selectivity is a key challenge in kinase inhibitor design. The specific interactions of the substituent with unique residues in the target kinase are critical. |
| Resistance Profile | Activity against resistance mutations (e.g., T790M) varies. | Some trifluoromethyl-containing quinazolines have shown activity against resistant EGFR mutants. | The ability to overcome resistance is a major goal in the development of next-generation EGFR inhibitors. The specific structural features of the inhibitor determine its efficacy against mutant forms of the enzyme. |
Experimental Protocols
To provide a practical context for the comparison, below are representative, step-by-step methodologies for key experiments used in the evaluation of these compounds.
General Synthesis of a 4-Anilino-7-fluoroquinazoline
This protocol is adapted from a general procedure for the synthesis of 4-anilinoquinolines.[3]
Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
-
To a solution of 2-amino-4-fluorobenzoic acid in formamide, add a catalytic amount of formic acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-fluoroquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-7-fluoroquinazoline
-
Suspend 7-fluoroquinazolin-4(3H)-one in thionyl chloride (SOCl2).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-3 hours until a clear solution is formed.
-
Remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with cold diethyl ether to obtain the solid product.
-
Filter and dry the 4-chloro-7-fluoroquinazoline.
Step 3: Synthesis of 4-Anilino-7-fluoroquinazoline
-
Dissolve 4-chloro-7-fluoroquinazoline and the desired substituted aniline in isopropanol.
-
Add a catalytic amount of pyridine hydrochloride.
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water and then with a small amount of cold isopropanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-anilino-7-fluoroquinazoline derivative.
In Vitro EGFR Kinase Inhibition Assay
This is a generalized protocol for a luminescence-based kinase assay.[5]
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Protocol:
-
Prepare a stock solution of the test compound (7-fluoro or 7-trifluoromethyl quinazoline derivative) in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations.
-
In a 384-well plate, add the diluted compounds.
-
Add the EGFR kinase enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a synthetic peptide) and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction and detect the amount of product formed. In a luminescence-based assay, a detection reagent is added that converts the product (ADP) into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxic effects of the quinazoline derivatives on cancer cell lines.[8]
Protocol:
-
Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The choice between a 7-fluoro and a 7-trifluoromethyl substituent on the quinazoline scaffold is a critical decision in drug design, with each imparting distinct physicochemical and biological properties. The trifluoromethyl group generally enhances lipophilicity and metabolic stability to a greater extent than a single fluorine atom, which can translate to increased potency. However, this often comes at the cost of reduced aqueous solubility and potentially lower selectivity.
The optimal choice is context-dependent and requires a careful balancing of these properties to achieve the desired therapeutic profile. Future research should focus on systematic comparative studies of matched molecular pairs to further elucidate the subtle yet significant differences between these two important fluorine-containing moieties. This will enable medicinal chemists to make more informed decisions in the design of next-generation quinazoline-based therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the Synthesis of Substituted Quinazolines: From Classical Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The enduring relevance of this privileged structure continually drives the development of novel and efficient synthetic methodologies. This guide provides an in-depth comparison of key synthesis methods for substituted quinazolines, offering insights into their mechanisms, practical applications, and the rationale behind experimental choices.
Classical Approaches: The Enduring Legacy of Niementowski and Friedländer
The foundational methods for quinazoline synthesis, developed over a century ago, remain relevant in many applications. Their simplicity and use of readily available starting materials are key advantages.
The Niementowski Quinazoline Synthesis
First reported by Stefan von Niementowski in 1895, this method involves the condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone, a common quinazoline derivative.[3][4]
Core Principle: The reaction is a thermal condensation, typically requiring high temperatures (130–150°C), that proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water.[2] A notable variation uses formamide to produce the parent quinazolin-4(3H)-one.[2]
Causality in Experimental Choice: The choice of a high-boiling point solvent or neat conditions is dictated by the need to overcome the activation energy for both the initial acylation and the subsequent intramolecular cyclization/dehydration step. The versatility of this method lies in the ability to introduce substituents on both the benzene and pyrimidine rings by selecting appropriately substituted anthranilic acids and amides.[2]
Limitations: The primary drawbacks of the classical Niementowski synthesis are the harsh reaction conditions, including high temperatures and often long reaction times, which can limit its applicability for sensitive substrates.
The Friedländer Synthesis and its Adaptation
While the Friedländer synthesis is primarily known for producing quinolines, its principles can be adapted for quinazoline synthesis.[5][6] The core reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]
Adaptation for Quinazolines: By utilizing a 2-aminobenzonitrile or a related derivative as the starting material and reacting it with an appropriate electrophile and a nitrogen source like ammonia or an amine, a quinazoline ring can be constructed. One-pot, three-component reactions based on this principle are common.[1]
Mechanistic Insight: The reaction generally proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.[6] The choice of catalyst, which can be acidic or basic, is crucial in promoting the condensation and cyclization steps.[7]
Modern Synthetic Strategies: Efficiency, Versatility, and Greener Approaches
Contemporary organic synthesis has introduced a host of innovative methods that address the limitations of classical approaches. These modern techniques often feature milder reaction conditions, broader substrate scope, and improved yields.
Metal-Catalyzed Cross-Coupling and C-H Activation Strategies
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception.[8][9][10] These methods offer unparalleled efficiency in forming the quinazoline core.
Key Approaches:
-
Palladium and Copper-Catalyzed Reactions: These are widely used for constructing the quinazoline scaffold. For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes have been developed.[11] Similarly, palladium-catalyzed four-component reactions offer a one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones.[12]
-
Rhodium and Cobalt-Catalyzed C-H Activation: This cutting-edge approach involves the direct functionalization of C-H bonds, offering an atom-economical route to substituted quinazolines.[10][13][14] For instance, Rh(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides a redox-neutral pathway to highly substituted quinazolines.[14] Cobalt-catalyzed methods have also been developed for the synthesis of quinazolines via C-H activation of N-sulfinylimines and benzimidates.[13]
Expertise in Action: The choice of the metal catalyst, ligands, and reaction conditions is critical for achieving high selectivity and yield. For instance, the directing group on the arene substrate plays a pivotal role in guiding the regioselectivity of the C-H activation.[13][14]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[3][15][16] In the context of quinazoline synthesis, MAOS offers significant advantages over conventional heating.
Benefits of MAOS:
-
Reduced Reaction Times: Reactions that would take hours under conventional heating can often be completed in minutes using microwave irradiation.[16]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[15]
-
Energy Efficiency: MAOS is a more energy-efficient heating method compared to traditional oil baths or heating mantles.[3]
Applications: Microwave-assisted protocols have been successfully applied to various quinazoline syntheses, including the Niementowski reaction and multicomponent reactions.[3][17][18] For example, the reaction of anthranilic acids with formamide under microwave conditions using solid supports like montmorillonite K-10 has been shown to be highly efficient.[3]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy.[17][18][19]
One-Pot Synthesis of Quinazolines: Numerous one-pot, three-component reactions have been developed for the synthesis of substituted quinazolines.[1][19] A notable example is the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones.[19]
Advantages of MCRs:
-
Operational Simplicity: MCRs simplify synthetic procedures by reducing the number of purification steps.
-
Diversity-Oriented Synthesis: They allow for the rapid generation of a library of structurally diverse compounds, which is highly beneficial in drug discovery.[18]
-
Green Chemistry: By minimizing solvent waste and energy consumption, MCRs align with the principles of green chemistry.
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Niementowski Synthesis | Thermal condensation of anthranilic acids and amides.[3][4] | Simple, readily available starting materials. | Harsh conditions (high temp.), long reaction times. | Moderate to Good |
| Friedländer Synthesis (Adapted) | Condensation of 2-aminoaryl carbonyls/nitriles with active methylene compounds.[5][6] | Versatile for quinoline and quinazoline synthesis. | Limited availability of some starting materials. | Moderate to Good |
| Metal-Catalyzed Reactions | Cross-coupling and C-H activation using Pd, Cu, Rh, Co catalysts.[8][9][10] | High efficiency, broad substrate scope, mild conditions. | Catalyst cost and toxicity, ligand sensitivity. | Good to Excellent |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating.[3][15][16] | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. | Good to Excellent |
| Multicomponent Reactions | One-pot combination of three or more reactants.[17][18][19] | High atom economy, operational simplicity, diversity. | Optimization can be complex. | Moderate to Excellent |
Experimental Protocols
Protocol for Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is a representative example of a modern, efficient approach to a classical reaction.
Materials: Anthranilic acid, formamide, montmorillonite K-10 clay, microwave reactor.
Procedure:
-
In a microwave-safe vessel, thoroughly mix anthranilic acid (1 mmol) and montmorillonite K-10 (0.5 g).
-
Add formamide (5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power and temperature determined by initial optimization (e.g., 150 W, 120°C) for a short duration (e.g., 4-10 minutes).[3]
-
After cooling, add cold water to the reaction mixture.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4(3H)-quinazolinone.
Protocol for a One-Pot, Three-Component Synthesis of a 3-Arylquinazolin-4(3H)-one
This protocol exemplifies the efficiency of multicomponent reactions.[19]
Materials: Anthranilate derivative, arenediazonium salt, nitrile, suitable solvent.
Procedure:
-
To a solution of the anthranilate derivative (1.0 equiv) in the nitrile solvent (0.1 M), add the arenediazonium salt (1.3 equiv).
-
Stir the reaction mixture at 60°C under a closed atmosphere for the time specified in the literature for the particular substrates.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-arylquinazolin-4(3H)-one.
Visualizing the Synthetic Pathways
General Workflow for Quinazoline Synthesis
Caption: A generalized workflow for the synthesis of substituted quinazolines.
Decision Tree for Method Selection
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A Senior Application Scientist's Guide to Benchmarking New Quinazoline Derivatives Against Known Inhibitors
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in modern medicinal chemistry, renowned for its ability to form high-affinity interactions within the ATP-binding pockets of various protein kinases.[1][2] This structural motif is the backbone of several clinically successful tyrosine kinase inhibitors (TKIs), most notably those targeting the Epidermal Growth Factor Receptor (EGFR), such as gefitinib and erlotinib.[2] Overexpression, amplification, or mutation of EGFR is a key driver in the pathogenesis of multiple cancers, making it a critical therapeutic target.[3][4]
As drug discovery programs continue to generate novel quinazoline derivatives, a rigorous, systematic, and objective benchmarking process is paramount.[5][6] This guide provides a comprehensive framework for comparing new chemical entities (NCEs) against established inhibitors. It is designed not merely as a set of protocols, but as a strategic workflow to generate a robust data package, enabling confident, data-driven decisions in the progression of a drug candidate.[5][7]
Part 1: Foundational Strategy - Selecting Benchmarks and Assays
The credibility of any benchmarking study hinges on the thoughtful selection of comparators and methodologies. The goal is to create a controlled, parallel evaluation that minimizes experimental variability and allows for direct, "apples-to-apples" comparison.
1.1. Choosing the Right Reference Inhibitors
The selection of known inhibitors should be mechanistically relevant to the intended target of your new quinazoline derivative. For a program targeting EGFR, standard reference compounds include:
-
Gefitinib & Erlotinib: First-generation, reversible EGFR inhibitors. They serve as excellent benchmarks for activity against wild-type (WT) EGFR and common activating mutations (e.g., L858R).[2]
-
Lapatinib: A dual, reversible inhibitor of both EGFR and HER2.[8][9][10] Including Lapatinib can provide initial insights into the selectivity profile of your NCE.[11]
-
Afatinib & Osimertinib: Second and third-generation irreversible inhibitors, respectively. These are critical benchmarks if your NCE is designed to overcome resistance mutations like T790M.[1]
Causality Behind the Choice: Selecting a panel of inhibitors with different generations and mechanisms (reversible vs. irreversible) provides a multi-dimensional view of your compound's performance. It helps to contextualize its potency and potential advantages over existing therapies.
1.2. Assay Selection: From Biochemical Potency to Cellular Efficacy
A tiered approach, moving from a simplified biochemical system to a more complex cellular environment, is standard practice.[12][13]
-
Biochemical Assays: These assays isolate the target enzyme (e.g., EGFR kinase) and directly measure the ability of the inhibitor to block its catalytic activity.[14] They are essential for determining intrinsic potency (IC50) without the confounding factors of cell permeability or off-target effects.[15]
-
Cell-Based Assays: These experiments assess the compound's effect on cancer cells, providing a more physiologically relevant measure of efficacy (often reported as GI50 or IC50).[12][16] They inherently account for cell membrane penetration, target engagement in a native environment, and impact on cell viability.[17]
Part 2: In-Depth Experimental Protocols
Scientific integrity demands detailed, reproducible methodologies. The following protocols represent industry-standard approaches for kinase inhibitor benchmarking.
Protocol 2.1: Biochemical Potency Assessment via Kinase Inhibition Assay
This protocol uses a luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.[18][19][20] Lower kinase activity results in more residual ATP and a stronger luminescent signal.[21]
Workflow for Biochemical IC50 Determination
Caption: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the new quinazoline derivative and reference inhibitors (e.g., Gefitinib, Lapatinib) in DMSO. Dispense into a 384-well assay plate.
-
Kinase Reaction Setup: In a separate tube, prepare a master mix containing the kinase (e.g., recombinant human EGFR) and its specific substrate in reaction buffer.
-
Enzyme Addition: Add the kinase/substrate master mix to the compound-containing wells. Allow for a brief pre-incubation (e.g., 15 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding ATP. The final concentration of ATP should ideally be close to the Michaelis constant (Km) for the enzyme to ensure accurate competitive inhibitor assessment.[22]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Luminescent Kinase Assay Reagent.[18] This reagent simultaneously stops the kinase reaction and measures the remaining ATP by generating a luminescent signal.[23]
-
Signal Reading: After a 10-minute incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][22]
Trustworthiness through Self-Validation: This protocol is self-validating because the reference inhibitors have well-established IC50 values. If the IC50 values determined for Gefitinib and Lapatinib in your assay run are consistent with historical data, it provides high confidence in the values obtained for your new derivative.
Protocol 2.2: Cellular Potency Assessment via Cell Viability Assay
This protocol uses a luminescent cell viability assay to measure the number of viable cells in culture based on quantifying the amount of ATP present, which indicates metabolically active cells.[24][25][26]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into 96-well cell culture plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The choice of cell line is critical. For EGFR inhibitors, lines such as A431 (EGFR overexpressing) or NCI-H1975 (harboring the L858R/T790M resistance mutations) are highly relevant.[1]
-
Compound Treatment: Prepare serial dilutions of the new derivative and reference inhibitors in culture medium. Add these dilutions to the cells and incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[25]
-
Reagent Addition: Add a volume of CellTiter-Glo® Luminescent Cell Viability Reagent equal to the volume of culture medium in each well.[24][27]
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.[25]
-
Signal Stabilization & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence.[26]
-
Data Analysis: Calculate the percent cell viability relative to untreated (vehicle) controls. Plot viability against the logarithm of compound concentration and fit the data to determine the half-maximal growth inhibition concentration (GI50).
Expert Insight: A 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that the measured effect is a true anti-proliferative or cytotoxic outcome rather than a transient cytostatic effect.
Part 3: Data Interpretation and Visualization
Effective data presentation is crucial for clear communication and decision-making.
Comparative Data Summary
Summarize the potency data in a clear, concise table. This allows for an at-a-glance comparison of the new derivative against established standards.
| Compound | Target(s) | Biochemical IC50 (nM) vs. EGFR | Cellular GI50 (nM) vs. A431 Cells |
| New Derivative (NQ-01) | EGFR | 15.2 | 85.7 |
| Gefitinib (Reference) | EGFR | 25.5 | 150.3 |
| Lapatinib (Reference) | EGFR, HER2 | 27.1 | 180.5 |
Note: Data are representative examples for illustrative purposes.
Visualizing the Mechanism: The EGFR Signaling Pathway
Understanding the pathway your inhibitor targets is fundamental. Quinazoline inhibitors typically act by competitively binding to the ATP pocket in the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive proliferation and survival.[9][28][29]
EGFR Signaling and Point of Inhibition
Caption: EGFR signaling pathways and the inhibitory action of quinazolines.
Conclusion
A rigorous benchmarking strategy, grounded in scientifically sound and validated protocols, is indispensable in drug discovery. By systematically comparing novel quinazoline derivatives against a well-chosen panel of known inhibitors in both biochemical and cellular assays, researchers can generate high-quality, interpretable data. This structured approach not only clarifies the potency and potential of new compounds but also provides the critical evidence needed to justify their advancement toward preclinical development.
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A Comparative Guide to Cross-Reactivity Profiling of 2,4-Dichloro-7-(trifluoromethyl)quinazoline-Based Inhibitors
Abstract
The 2,4-dichloro-7-(trifluoromethyl)quinazoline scaffold is a privileged starting point for the synthesis of potent kinase inhibitors, frequently targeting the highly conserved ATP-binding site.[1][2][3] However, this conservation presents a significant challenge: the high risk of off-target binding, leading to unforeseen biological consequences and potential toxicity.[4][5] This guide provides a comprehensive, multi-pronged strategy for rigorously evaluating the cross-reactivity of novel inhibitors derived from this quinazoline core. We will detail field-proven methodologies, from broad in vitro screens to in-cell target engagement and unbiased proteome-wide analysis, offering a self-validating workflow for drug development professionals. The objective is to provide a robust framework for selecting compounds with the highest potential for both efficacy and safety.
Introduction: The Quinazoline Scaffold and the Selectivity Imperative
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] The this compound core serves as a versatile chemical intermediate, allowing for differential substitution at the C2 and C4 positions to achieve high-potency inhibition against specific kinase targets. Many successful drugs, such as gefitinib and erlotinib, are built upon the quinazoline framework, highlighting its utility.[1][6]
However, the very feature that makes kinases druggable—the conserved ATP-binding pocket—is also the primary source of cross-reactivity.[5][7] An inhibitor designed for one kinase can readily bind to dozens of others, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target activity is a major cause of clinical trial failure. Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential. This guide outlines a logical, multi-tiered approach to de-risk quinazoline-based candidates by comprehensively mapping their on- and off-target interactions.
A Multi-Pronged Strategy for Cross-Reactivity Profiling
No single assay can fully capture the complexity of a compound's selectivity. A robust profiling campaign relies on orthogonal methods that progress from simplified in vitro systems to the complex environment of a living cell. Our recommended workflow integrates three key pillars of analysis, creating a self-validating system where the findings of one experiment inform and are confirmed by the next.
Caption: The principle of CETSA: Ligand binding stabilizes the target protein.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture: Grow the relevant cell line (e.g., A549 for an EGFR inhibitor) to ~80% confluency.
-
Compound Treatment: Treat cells with the inhibitor (e.g., Analog A at 10x its IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. [8]5. Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble, non-denatured protein) and determine the protein concentration. Normalize all samples to the same concentration.
-
Immunoblotting: Analyze the soluble fractions by SDS-PAGE and Western blot using primary antibodies specific for the on-target (EGFR) and key off-targets identified in Tier 1 (e.g., VEGFR2, SRC).
-
Data Analysis: Quantify band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates thermal stabilization and confirms target engagement.
Tier 3: Chemoproteomics for Unbiased Off-Target Discovery
While Tier 1 and 2 focus on known kinases, what about unexpected off-targets, including non-kinase proteins? Chemoproteomics provides a powerful, unbiased method to identify the full spectrum of a compound's binding partners in a cellular lysate or even in living cells. [4][9][10] Causality Behind Experimental Choice: This approach is discovery-oriented. It makes no assumptions about what the inhibitor will bind to. By "fishing" for binding partners from the entire proteome, it can reveal novel off-targets that would be missed by panel screening and can help explain unexpected cellular phenotypes or toxicities. [11][12]
Experimental Workflow: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a chemical probe by modifying the quinazoline inhibitor (e.g., Analog A) with a reactive handle (like an alkyne group) and an enrichment tag (like biotin), often via a linker. It is crucial to first confirm that the modified probe retains its target binding affinity.
-
Cell Lysate Treatment: Incubate the biotinylated probe with a total cell lysate. A competition experiment is run in parallel where the lysate is pre-incubated with an excess of the non-biotinylated, "free" inhibitor.
-
Affinity Capture: Capture the probe-protein complexes using streptavidin-coated beads.
-
Washing: Perform extensive washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed sample and control samples. These proteins are the high-confidence binding partners of the inhibitor.
Conclusion: Building a Complete Picture of Selectivity
The development of safe and effective kinase inhibitors from scaffolds like this compound demands a deep understanding of their cross-reactivity. By employing a multi-tiered strategy—beginning with broad in vitro screening, followed by cellular target engagement validation with CETSA, and culminating in an unbiased chemoproteomic search for novel interactors—researchers can build a comprehensive and reliable selectivity profile. This integrated approach allows for the confident selection of lead candidates, significantly mitigating the risks of off-target effects and increasing the probability of success in later preclinical and clinical stages.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
-
Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]
-
Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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Zhang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
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Le, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. Available at: [Link]
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Zhang, H., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Li, Z., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Available at: [Link]
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Drake, L. E., & MacBeath, G. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Sun, H., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E. Available at: [Link]
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Karaman, M. W., et al. (2008). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Nature Biotechnology. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]
-
Garcia-Martinez, J. M., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Biological Chemistry. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
H. P. S., et al. (2021). CHEMISTRY & BIOLOGY INTERFACE. ResearchGate. Available at: [Link]
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Al-Omary, F. A. M., & Abou-Seri, S. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,4-Dichloro-7-(trifluoromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of 2,4-Dichloro-7-(trifluoromethyl)quinazoline. As Senior Application Scientists, our goal is to empower you with the technical accuracy and field-proven insights necessary for safe and effective laboratory operations. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in authoritative sources to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated heterocyclic compound. While specific toxicity data for this compound is limited, its structural motifs—chlorinated aromatic systems and a trifluoromethyl group—necessitate handling it as a potent pharmaceutical compound with potential for toxicity.[1] The primary risks associated with this and similar compounds are inhalation of airborne particulates, skin contact, and eye exposure. Therefore, all handling procedures must be designed to minimize these routes of exposure.
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Irritation/Corrosion | May cause skin irritation upon contact. |
| Eye Irritation/Damage | May cause serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory for handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety standards.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with Viton® over nitrile gloves. | Studies on chlorinated aromatic compounds have shown that nitrile gloves have breakthrough times of less than one hour.[2][3] Viton® gloves, however, have demonstrated no permeation for at least four hours, offering superior protection.[2][3] The inner nitrile glove provides a secondary barrier and protection during the doffing of the outer Viton® glove. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes and airborne particles, while a face shield offers an additional layer of protection for the entire face. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | This design maximizes coverage and protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Given the potential for airborne particulates, especially when handling the solid compound, a respirator is essential to prevent inhalation. |
Engineering Controls: Creating a Safe Handling Environment
Engineering controls are the primary means of minimizing exposure to hazardous chemicals. All handling of this compound must be performed within a certified chemical fume hood.
Best Practices for Chemical Fume Hood Use:
-
Verify Airflow: Before initiating any work, ensure the fume hood is functioning correctly by checking the airflow monitor.
-
Work Deep Inside: All manipulations should occur at least six inches inside the sash.
-
Minimize Clutter: Do not use the fume hood for storage. Excessive equipment can disrupt airflow and compromise containment.
-
Sash Position: Keep the sash as low as possible while maintaining a comfortable working position.
-
Avoid Rapid Movements: Quick movements can create turbulence and draw contaminants out of the hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is critical for minimizing risk.
Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, use an analytical balance inside the fume hood or a powder containment hood. Use a disposable weighing boat to prevent contamination of the balance.
Transporting Within the Laboratory:
-
Secondary Containment: When moving the chemical from the storage area to the fume hood, use a labeled, sealed, and unbreakable secondary container.
-
Designated Route: Plan a route that minimizes traffic and potential for collisions.
-
No Solo Transport: Do not transport highly potent compounds alone.
Spill Response: A Plan for a Worst-Case Scenario
Immediate and correct response to a spill is crucial to prevent exposure and further contamination.
Minor Spill (Inside a Fume Hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If safe to do so, use a chemical absorbent sock or pad to contain the spill.
-
Cleanup: Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.[4][5]
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol or methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside a Fume Hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a major spill yourself.
Decontamination and Disposal: Responsible Management of Waste
Proper decontamination of equipment and disposal of waste are critical to preventing environmental contamination and future exposures.
Equipment Decontamination:
-
Initial Rinse: For non-disposable glassware and equipment, perform an initial rinse with a solvent in which this compound is soluble (e.g., acetone or ethanol) inside the fume hood. Collect the rinsate as hazardous waste.
-
Wash: Wash the rinsed equipment with soap and water.[6][7][8]
-
Final Rinse: Perform a final rinse with deionized water.
Waste Disposal Plan:
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[9][10]
-
Segregation: Designate a specific, labeled hazardous waste container for all solid and liquid waste containing this compound. Do not mix with other waste streams.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all contaminated liquids (e.g., initial solvent rinses) in a labeled, sealed, and chemically resistant hazardous waste container.
-
Pickup: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
Visual Workflow for PPE Selection and Use
Caption: A stepwise workflow for the selection, donning, and doffing of PPE.
References
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]
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tks publisher. (n.d.). Potent compound safety in the laboratory. tks. [Link]
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Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
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National Center for Biotechnology Information. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed. [Link]
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Pharmaceutical Technology. (2008, November 1). Strategies for High Containment. [Link]
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pharm-int. (n.d.). Managing Risks with Potent Pharmaceutical Products. [Link]
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Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
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IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
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Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
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University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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University of Delaware. (n.d.). Chemical Spill Clean-Up. [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
SHOWA. (n.d.). Chemical Permeation Guide. [Link]
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ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus... [Link]
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Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. [Link]
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Duke University. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. [Link]
-
Aport. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
